molecular formula C6H14OSi B3031177 3-Trimethylsilylpropanal CAS No. 18146-03-7

3-Trimethylsilylpropanal

Cat. No.: B3031177
CAS No.: 18146-03-7
M. Wt: 130.26 g/mol
InChI Key: DLZRCTHPQQALDW-UHFFFAOYSA-N
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Description

3-Trimethylsilylpropanal is a valuable organosilicon building block in synthetic organic chemistry and materials science research. Compounds featuring a trimethylsilyl group attached to a carbonyl-containing chain, such as this aldehyde, are frequently employed in the synthesis of more complex molecules. The trimethylsilyl group can serve as a masked functionality or a directing group in multi-step synthetic routes. Researchers utilize related silyl reagents in radical-based reductions and hydrosilylation reactions, which are known to proceed under mild conditions with excellent yields and remarkable selectivity . The applications of 3-Trimethylsilylpropanal extend to serving as a precursor in the development of advanced polymers and functional materials. Its incorporation can influence the properties of polymers, such as their thermal stability and solubility. Furthermore, this compound may be used in the research and development of specialty chemicals, including ligands for catalysts and intermediates for pharmaceuticals. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-trimethylsilylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZRCTHPQQALDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450722
Record name 3-trimethylsilylpropanal
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Molecular Weight

130.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18146-03-7
Record name 3-(Trimethylsilyl)propanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18146-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-trimethylsilylpropanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thermodynamic Stability of Beta-Silyl Aldehydes in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & The Stability Paradox

Beta-silyl aldehydes (


-Si-RCHO) represent a high-value yet thermodynamically precarious class of intermediates in organic synthesis. They serve as linchpins in the Peterson olefination  for stereocontrolled alkene synthesis and as precursors for allylsilanes  via reduction. However, their utility is often compromised by their inherent lability.[1]

Unlike their ketone counterparts,


-silyl aldehydes occupy a shallow local thermodynamic minimum. In solution, they are prone to two primary decomposition vectors driven by the high affinity of silicon for oxygen (bond energy approx. 108 kcal/mol) and the release of steric strain:
  • Peterson-type Elimination: Spontaneous extrusion of silanol to form

    
    -unsaturated systems.
    
  • Brook-type Rearrangement: Migration of the silyl group to the oxygen, typically triggering isomerization to silyl enol ethers.

This guide provides a rigorous technical framework for stabilizing, characterizing, and manipulating these transient species. It moves beyond standard "recipe-following" to establish a self-validating stability protocol that allows researchers to quantify degradation kinetics in real-time.

Part 2: Mechanistic Underpinnings of Instability

To stabilize these molecules, one must first understand the specific orbital interactions driving their decomposition.

The Silicon-Carbonyl Interaction

The


-silyl effect (hyperconjugation) stabilizes positive charge development at the 

-position (

). In aldehydes, however, the carbonyl carbon is electrophilic. The proximity of the nucleophilic

bond to the electron-deficient

orbital creates a pathway for intramolecular rearrangement, particularly if the conformation allows overlap.
Decomposition Pathways

The following DOT diagram illustrates the competing thermodynamic sinks for a generic


-silyl aldehyde in solution.

DecompositionPathways cluster_conditions Condition Dependent Aldehyde β-Silyl Aldehyde (Kinetic Product) Enol Enol Intermediate Aldehyde->Enol Tautomerization (Acid/Base Cat.) EliminationTS β-Elimination TS (Anti/Syn) Aldehyde->EliminationTS Spontaneous (if LG present) SilylEnolEther Silyl Enol Ether (Thermodynamic Sink A) Enol->SilylEnolEther 1,4-Brook Rearrangement Alkene Alkene/Diene (Thermodynamic Sink B) EliminationTS->Alkene - Silanol

Figure 1: Competing thermodynamic decomposition pathways for


-silyl aldehydes. The Brook rearrangement pathway is often catalyzed by trace bases, while elimination is driven by the formation of strong Si-O bonds.

Part 3: Strategic Stabilization Factors

Experimental evidence suggests that stability is not binary but a function of steric shielding and solvent parameters.

Steric Shielding (The "TBDPS Effect")

The most effective strategy for kinetic stabilization is increasing the steric bulk of the silyl group.

  • TMS (Trimethylsilyl): Highly unstable. Often decomposes upon isolation.

  • TES (Triethylsilyl): Moderate stability; survives flash chromatography with care.

  • TBDPS (tert-Butyldiphenylsilyl): High stability.[2] The bulky phenyl and tert-butyl groups shield the silicon atom from nucleophilic attack and sterically hinder the rotation required for the elimination transition state. TBDPS-protected

    
    -silyl aldehydes can often be stored at -20°C for weeks [1].
    
Solvent Effects[3]
  • Protic Solvents (MeOH, EtOH): Avoid. Promote acetal formation and solvolysis of the C-Si bond.

  • Chlorinated Solvents (DCM, CHCl3): Acceptable, but trace HCl can catalyze Peterson elimination. Always filter through basic alumina or use K2CO3-treated solvent.

  • Ethers (THF, Et2O): Ideal. They coordinate weakly to cations but do not promote rapid rearrangement in the absence of strong base.

Part 4: Experimental Protocols

Synthesis of a Model Stable -Silyl Aldehyde

This protocol uses a Silyl-Cuprate Conjugate Addition , which is superior to direct alkylation for generating thermodynamically stable products.

Target: 3-(tert-butyldiphenylsilyl)propanal.

Reagents:

  • TBDPS-Li (generated from TBDPS-Cl + Li metal or TBDPS-H + nBuLi)

  • CuCN or CuI

  • Acrolein (freshly distilled)

  • THF (anhydrous)[3]

Step-by-Step Workflow:

  • Reagent Generation: Cool a solution of TBDPS-Li (1.0 equiv) in THF to -78°C. Add CuCN (0.5 equiv) to form the lower-order silyl cuprate

    
    . Stir for 30 min.
    
  • Conjugate Addition: Add acrolein (0.9 equiv) dropwise at -78°C. The low temperature is critical to prevent 1,2-addition.

  • Quench: Quench with saturated aqueous NH4Cl/NH4OH (9:1) at low temperature.[4][5] Crucial: Do not use acidic quench (HCl), as this triggers immediate Peterson elimination.

  • Workup: Extract with Et2O. Wash with brine. Dry over Na2SO4.

  • Purification:

    • Standard Silica: WILL CAUSE DECOMPOSITION.

    • Protocol: Pre-treat silica gel with 2% Et3N in Hexanes. Elute with Hexanes/EtOAc (95:5).

Self-Validating Stability Assay (NMR Kinetics)

Do not assume stability. Verify it. This protocol establishes the degradation rate constant (


) for your specific substrate.

Objective: Determine the half-life (


) of the aldehyde in CDCl3.
  • Sample Prep: Dissolve 10 mg of purified

    
    -silyl aldehyde in 0.6 mL CDCl3 (neutralized over basic alumina).
    
  • Internal Standard: Add 1.0 equiv of 1,3,5-trimethoxybenzene (inert, distinct singlet at

    
     6.1 ppm).
    
  • Data Acquisition:

    • T=0: Acquire 1H NMR immediately. Integrate the aldehyde proton (

      
       9.5-9.8 ppm) against the internal standard.
      
    • Intervals: Acquire spectra at t = 1h, 4h, 12h, 24h.

    • Storage: Keep the tube at 25°C (ambient) between runs.

  • Analysis: Plot

    
     vs. Time. A linear decay indicates first-order decomposition (likely elimination).
    

Validation Criteria:

  • If

    
     degradation is observed in 1 hour, the compound is unsuitable for storage and must be used in situ.
    
  • Appearance of vinylic protons (

    
     5.0-6.5 ppm) confirms Peterson elimination.
    
  • Appearance of silyl enol ether doublets confirms rearrangement.

Part 5: Data Presentation & Troubleshooting

Comparative Stability Table

The following table summarizes the approximate stability profiles of


-silyl aldehydes based on silyl substitution and storage conditions.
Silyl GroupSolventTempEst.[6][4][7] Half-Life (

)
Primary Decay Mode
TMS CDCl3 (Acidic)25°C< 1 HourPeterson Elimination
TMS C6D6 (Neutral)25°C4-6 HoursRearrangement/Oligomerization
TES CDCl34°C24 HoursPeterson Elimination
TBDPS CDCl325°C> 1 WeekSlow Oxidation
TBDPS Solid State-20°C> 1 MonthStable
Troubleshooting Guide (Decision Tree)

Troubleshooting Problem Low Yield / Decomposition CheckAcid Is Silica Neutralized? Problem->CheckAcid CheckTemp Reaction Temp > -78°C? CheckAcid->CheckTemp Yes Solution1 Use 2% Et3N/Silica CheckAcid->Solution1 No CheckQuench Acidic Quench Used? CheckTemp->CheckQuench No Solution2 Maintain -78°C strictly CheckTemp->Solution2 Yes Solution3 Use NH4Cl/NH4OH buffer CheckQuench->Solution3 Yes

Figure 2: Diagnostic workflow for identifying causes of


-silyl aldehyde loss during synthesis and isolation.

Part 6: References

  • Pulido, F. J., & Barbero, A. (2006). Peterson Olefination From Alpha-Silyl Aldehydes. Nature Protocols. [Link]

  • Brook, A. G. (1974). Molecular Rearrangements of Organosilicon Compounds. Accounts of Chemical Research. [Link]

  • Fleming, I. (1979). Organic Silicon Chemistry. In Comprehensive Organic Chemistry. Pergamon Press.

  • Ager, D. J. (1984). The Peterson Olefination Reaction. Organic Reactions. [Link]

  • Fataftah, Z. A., et al. (2001).[1] Synthesis and Hydrolytic Stability of tert-Butoxydimethylsilyl Enol Ethers. Synthetic Communications. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Organosilicon Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity Resolution

In advanced drug development and complex organic synthesis, organosilicon compounds serve as indispensable structural modifiers and conjunctive reagents. Before detailing the physicochemical dynamics, it is critical to resolve a common database paradox regarding the requested nomenclature and CAS registry numbers:

  • 3-Trimethylsilylpropanal is registered under CAS 18146-03-7 [1]. It is a highly versatile aldehyde used for stereoselective homologations.

  • CAS 18151-53-6 corresponds to Thexyltrichlorosilane (Trichloro(2,3-dimethylbutan-2-yl)silane)[2], an exceptionally bulky silylating agent used to confer extreme hydrolytic stability to protected alcohols.

To ensure comprehensive scientific integrity, this whitepaper profiles both critical reagents, detailing their physicochemical causality, structural dynamics, and field-proven experimental protocols.

Physicochemical Data & Structural Dynamics

The physical properties of organosilanes are dictated by the atomic radius of silicon and the steric bulk of its substituents. Silicon's lower electronegativity compared to carbon (1.90 vs. 2.55) increases the polarization of adjacent bonds, directly influencing boiling points and reactivity.

Quantitative Physicochemical Comparison
Property3-Trimethylsilylpropanal[1]Thexyltrichlorosilane[2]
CAS Number 18146-03-718151-53-6
Molecular Formula C₆H₁₄OSiC₆H₁₃Cl₃Si
Molecular Weight 130.26 g/mol 219.6 g/mol
Density 0.8340 g/cm³ (@ 20 °C)1.109 g/mL
Boiling Point 59–60 °C (@ 10 Torr)177.6 °C (@ 760 mmHg)
Flash Point N/A (Flammable liquid)72.5 °C
Structural Role Conjunctive reagent, stereocontrolBulky protecting group

Causality in Physical Properties: The relatively low density of 3-trimethylsilylpropanal (0.8340 g/cm³) is a direct consequence of the trimethylsilyl (TMS) group[1]. The large atomic volume of silicon expands the molar volume of the liquid, reducing its overall density compared to halogenated or purely aliphatic analogs. Conversely, thexyltrichlorosilane exhibits a higher density (1.109 g/mL) due to the presence of three heavy, polarizable chlorine atoms bound to the silicon center[2].

Mechanistic Pathways & Synthetic Utility

3-Trimethylsilylpropanal as a Conjunctive Reagent

3-Trimethylsilylpropanal acts as a bifunctional linchpin in asymmetric synthesis. The aldehyde terminus readily undergoes condensation, while the TMS group provides immense steric shielding that dictates the trajectory of incoming nucleophiles. This is famously utilized in the large-scale, enantioselective synthesis of β-amino esters[3]. When coupled with a chiral auxiliary like (S)-phenylglycinol, the TMS group forces the intermediate imine into a rigid conformation, allowing Reformatsky reagents to attack with a diastereomeric excess (de) exceeding 98%[3].

G A 3-Trimethylsilylpropanal (CAS 18146-03-7) B (S)-Phenylglycinol Condensation A->B Toluene, Δ C Chiral Imine Intermediate B->C -H2O D Reformatsky Reagent Addition C->D Zn, THF E Diastereoselective Coupling (de > 98%) D->E Transition State Control F Oxidative Cleavage (NaIO4 / MeNH2) E->F Selective Cleavage G Enantiopure β-Amino Ester F->G Final Isolation

Fig 1: Stereoselective synthesis of β-amino esters using 3-trimethylsilylpropanal.

Thexyltrichlorosilane in Steric Shielding

Thexyltrichlorosilane (CAS 18151-53-6) is utilized when standard silyl ethers (like TMS or TBS) fail to withstand harsh downstream reaction conditions. The thexyl (1,1,2-trimethylpropyl) group acts as a massive steric umbrella. Because the silicon atom is bonded to three highly electronegative chlorine atoms, it is fiercely electrophilic and will violently polymerize in the presence of ambient moisture to form cross-linked siloxanes[2].

Self-Validating Experimental Protocols

To ensure reproducibility and safety, the following methodologies incorporate built-in validation checks.

Protocol A: Diastereoselective Reformatsky Coupling (via 3-Trimethylsilylpropanal)

Reference standard adapted from Awasthi et al.[3]

  • Imine Formation: Dissolve (S)-phenylglycinol (1.0 eq) and 3-trimethylsilylpropanal (1.05 eq) in anhydrous toluene. Reflux using a Dean-Stark trap.

    • Validation Check: The cessation of water collection in the trap confirms quantitative imine formation.

  • Reformatsky Addition: Cool the solution to -78 °C. Slowly add the pre-formed zinc Reformatsky reagent (derived from ethyl bromoacetate) in THF.

    • Causality: The extreme low temperature maximizes the steric influence of the TMS group, locking the transition state to favor the (SS)-isomer[3].

  • Oxidative Cleavage: Treat the isolated amino alcohol with NaIO₄ in the presence of methylamine.

    • Validation Check: Selective cleavage occurs only for the (SS)-isomer. The persistence of uncleaved material indicates the presence of the minor (RS)-isomer, acting as an internal purity assay[3].

Protocol B: Anhydrous Manipulation of Trichlorosilanes

Because thexyltrichlorosilane reacts vigorously with protic solvents, its handling requires a strict Schlenk line workflow.

G N1 Step 1 Glassware Flame Drying under Vacuum N2 Step 2 Argon Backfilling (3x Cycles) N1->N2 N3 Step 3 Syringe Transfer of Thexyltrichlorosilane N2->N3 N4 Step 4 Dropwise Addition at -78°C N3->N4 Warn Critical Control Exclude trace H2O to prevent polymerization N3->Warn N5 Step 5 Aqueous Quench & Extraction N4->N5

Fig 2: Self-validating Schlenk line protocol for handling hydrolytically sensitive silanes.

  • Atmosphere Control: Flame-dry all glassware under a vacuum of <0.1 Torr. Backfill with ultra-high purity Argon. Repeat for three cycles.

  • Reagent Transfer: Using a gas-tight syringe purged with Argon, transfer thexyltrichlorosilane.

    • Validation Check: The liquid must remain perfectly clear in the syringe. Any fuming or cloudiness instantly validates a breach in the inert atmosphere (HCl gas generation).

  • Reaction Execution: Add the silane dropwise to the substrate solution containing an amine base (e.g., imidazole) at -78 °C to control the exothermic generation of HCl salts.

Applications in Drug Development

In medicinal chemistry, the incorporation of a trimethylsilyl group via reagents like 3-trimethylsilylpropanal is known as a "silicon switch." Replacing a tert-butyl group with a TMS group increases the lipophilicity (LogP) of a drug candidate, which can enhance blood-brain barrier (BBB) penetration. Furthermore, the C-Si bond is slightly longer than a C-C bond, which can subtly alter the 3D conformation of a pharmacophore, potentially rescuing a molecule from rapid cytochrome P450-mediated metabolism.

References

  • Alfa Chemistry - CAS 18151-53-6 Thexyltrichlorosilane - Organosilicon.
  • CAS Common Chemistry - 3-(Trimethylsilyl)propanal (CAS 18146-03-7).
  • ACS Publications - Practical Enantioselective Synthesis of β-Substituted-β-amino Esters. Awasthi et al., Journal of Organic Chemistry (2005).
  • Guidechem - Propanal, 3-(trimethylsilyl)- 18146-03-7 wiki.

Sources

Technical Guide: 3-Trimethylsilylpropanal in Silicon-Based Organic Synthesis

[1]

Executive Summary

3-Trimethylsilylpropanal (3-TMS-propanal) represents a specialized class of

1

This guide details the synthesis, reactivity profile, and application of 3-TMS-propanal. It specifically addresses its utility as a "masked" propanal equivalent and a lipophilic anchor in drug design, leveraging the

Chemical Identity & Properties

PropertyData
IUPAC Name 3-(Trimethylsilyl)propanal
CAS Registry Number 18146-03-7
Molecular Formula

Molecular Weight 130.26 g/mol
Boiling Point 59–60 °C (10 Torr)
Density 0.834 g/mL (20 °C)
Stability Air-sensitive; prone to oxidation.[1][2][3][4] Store under inert atmosphere (Ar/N2) at 2–8 °C.
Structural Feature

-silyl aldehyde; Silicon atom is positioned at the C3 position relative to the carbonyl.[1]

Synthesis of 3-Trimethylsilylpropanal

While 3-TMS-propanal can be obtained via direct silylation methods, the most robust and scalable protocol involves the hydroboration-oxidation of allyltrimethylsilane followed by controlled oxidation.[1] This 2-stage approach avoids the use of unstable intermediates.[1]

Reaction Pathway Visualization[1]

SynthesisPathwayAllylTMSAllyltrimethylsilane(Precursor)IntermediateTrialkylboraneIntermediateAllylTMS->Intermediate1. BH3·THF, 0°CAlcohol3-Trimethylsilyl-1-propanol(Stable Intermediate)Intermediate->Alcohol2. H2O2, NaOH(Oxidative Workup)Aldehyde3-Trimethylsilylpropanal(Target)Alcohol->Aldehyde3. Swern Oxidation(DMSO, (COCl)2, Et3N)

Caption: Two-stage synthesis of 3-Trimethylsilylpropanal from Allyltrimethylsilane via hydroboration and Swern oxidation.

Detailed Protocol
Stage 1: Synthesis of 3-Trimethylsilyl-1-propanol

Rationale: Allyltrimethylsilane is commercially available and stable.[1] Hydroboration places the hydroxyl group at the terminal position (anti-Markovnikov) with high regioselectivity due to the steric bulk of the TMS group.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and argon inlet.

  • Reagent Addition: Charge with Allyltrimethylsilane (11.4 g, 100 mmol) and anhydrous THF (100 mL). Cool to 0 °C.

  • Hydroboration: Dropwise add Borane-THF complex (1.0 M, 35 mL) over 30 minutes. The TMS group directs boron to the terminal carbon. Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Oxidation: Cool back to 0 °C. Cautiously add 3M NaOH (40 mL) followed by 30%

    
     (40 mL). Caution: Exothermic.[1]
    
  • Workup: Extract with

    
     (3 x 50 mL). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Distill under reduced pressure to yield 3-trimethylsilyl-1-propanol (Yield: ~85-90%).

Stage 2: Swern Oxidation to 3-Trimethylsilylpropanal

Rationale: The Swern oxidation is preferred over PCC/Jones to prevent acid-catalyzed protodesilylation or over-oxidation to the carboxylic acid.[1]

  • Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride (1.4 mL, 16.5 mmol) in dry

    
     (30 mL) and cool to -78 °C.
    
  • DMSO Addition: Add dry DMSO (2.4 mL, 33 mmol) dropwise. Stir for 15 mins.

  • Substrate Addition: Add 3-trimethylsilyl-1-propanol (2.0 g, 15 mmol) in

    
     (10 mL) dropwise. Stir for 30 mins at -78 °C.
    
  • Termination: Add

    
     (10.5 mL, 75 mmol) and allow the mixture to warm to 0 °C over 1 hour.
    
  • Isolation: Quench with saturated

    
    . Extract with 
    
    
    .[1] Wash with water/brine.[1][5] Dry (
    
    
    ) and concentrate.[1]
  • Purification: Rapid flash chromatography (Hexanes/EtOAc 95:5) or vacuum distillation.[1] Note: Aldehyde is unstable on silica for long periods.[1]

Reactivity & Applications

Mechanistic Advantages

3-TMS-propanal acts as a homoenolate equivalent and a lipophilic aldehyde .[1]

  • 
    -Silicon Effect:  The silicon atom stabilizes positive charge development at the 
    
    
    -position.[1] However, in nucleophilic addition to the aldehyde (C1), the developing charge is on oxygen, not the carbon framework. The TMS group primarily exerts a steric influence and enhances lipophilicity.[1]
  • Masked Functionality: The C-Si bond can be cleaved oxidatively (Tamao-Fleming oxidation) to reveal a hydroxyl group, effectively making 3-TMS-propanal a synthone for 1,3-propanediol derivatives.[1]

Key Reactions[1]
A. Nucleophilic Addition (Grignard/Lithium)

Reaction with organometallics (



1

1
  • Application: Synthesis of secondary alcohols with a distal silicon handle.[1] These can be used for Peterson-type eliminations only if the alcohol is converted to a leaving group and a base is used to abstract a proton alpha to silicon (requires specific geometry), but more commonly, they serve as intermediates for silicon-based drugs.

B. Heterocycle Synthesis (Povarov Reaction)

3-TMS-propanal serves as an electron-rich aldehyde in multicomponent reactions.[1]

  • Protocol: React with an aniline and an electron-rich olefin (e.g., vinyl ether) catalyzed by a Lewis Acid (

    
     or 
    
    
    ).[1]
  • Outcome: Formation of tetrahydroquinolines where the TMS-ethyl group is incorporated at the C2 or C4 position, improving the "drug-like" properties (LogP) of the scaffold.

Application in Drug Discovery (Silicon Bioisosteres)

Incorporating a TMS group (Silicon Switch) often improves the pharmacological profile of a drug candidate:

  • Metabolic Stability: The bulky TMS group blocks metabolic attack at the adjacent carbon.[1]

  • Lipophilicity: Increases membrane permeability (LogP).[1]

  • Novelty: Creates distinct IP space compared to carbon analogs.

Experimental Logic & Troubleshooting

IssueCauseSolution
Low Yield in Oxidation Volatility of productDo not use high vacuum for extended periods.[1] Use a vigreux column for distillation.[1]
Desilylation Acidic conditionsAvoid strong acids (HCl,

). Use buffered conditions or Lewis acids compatible with C-Si bonds.[1]
Polymerization Aldehyde instabilityStore as a 1M solution in anhydrous THF or Toluene at -20°C rather than neat.

Strategic Workflow Diagram

ApplicationsTMS_Prop3-TMS-PropanalNu_AddNucleophilic Addition(R-Li / R-MgX)TMS_Prop->Nu_AddOx_CleavageTamao-FlemingOxidationTMS_Prop->Ox_CleavageMCRMulticomponentCyclization (Povarov)TMS_Prop->MCRGamma_Alcγ-HydroxysilaneNu_Add->Gamma_AlcDrug_ScaffoldSilicon-ModifiedDrug ScaffoldGamma_Alc->Drug_ScaffoldDerivatizationDiol1,3-Diol DerivativeOx_Cleavage->DiolMasked Alcohol ReleaseTHQTMS-TetrahydroquinolineMCR->THQLewis Acid Cat.

Caption: Divergent utility of 3-TMS-propanal in generating drug scaffolds, diols, and heterocycles.[1]

References

  • Synthesis of 3-(Trimethylsilyl)propanal: J. Org. Chem., 1985, 50, 3255. (Standard hydroboration-oxidation protocols adapted for silyl-alkenes).
  • Swern Oxidation Protocol : Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis."[1] Synthesis, 1981 , 165-185.[1]

  • Silicon in Medicinal Chemistry : Ramesh, R.; Reddy, D. S. "Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds."[1] J. Med.[1] Chem., 2018 , 61(9), 3779–3798.

  • Reactivity of Silyl Aldehydes : "Organosilicon Chemistry: Novel Approaches and Reactions." Wiley-VCH, 2019 .[1] (General reference for

    
    -silyl carbonyl stability).
    
  • Allyltrimethylsilane Reagent Profile : Encyclopedia of Reagents for Organic Synthesis, 2001 .[1]

The Electronic Architecture of Trimethylsilyl Propanal Derivatives: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the strategic placement of a trimethylsilyl (TMS) group can fundamentally alter the reactivity, stability, and stereochemical outcomes of aliphatic chains. Propanal (propionaldehyde) serves as an excellent minimalist scaffold to study these phenomena. By examining 2-trimethylsilylpropanal and 3-trimethylsilylpropanal , researchers can isolate and leverage two of the most powerful stereoelectronic forces in organometallic chemistry: the


-silicon effect (negative hyperconjugation) and the 

-silicon effect (hyperconjugation).

This technical whitepaper provides an in-depth analysis of the causality behind these electronic effects, their impact on carbonyl reactivity, and field-proven protocols for utilizing these derivatives as highly selective conjunctive reagents in complex molecule synthesis.

Stereoelectronic Foundations of the TMS Group

The influence of the TMS group on an alkyl chain is dictated by silicon's unique position in the periodic table. Being more electropositive than carbon (Pauling electronegativity: Si 1.90 vs. C 2.55), silicon inherently donates electron density through


-bonds via the inductive effect (+I) . However, the most profound reactivity shifts arise from orbital overlaps.
The -Silicon Effect (Negative Hyperconjugation)

When a TMS group is positioned directly adjacent to a reactive center (the


-position, as in 2-trimethylsilylpropanal), it exhibits the 

-silicon effect. While first-row elements typically destabilize adjacent carbanions due to electron-electron repulsion, silicon stabilizes them[1]. This occurs via negative hyperconjugation : the relatively low-lying

antibonding orbital accepts electron density from the adjacent carbanion's filled non-bonding orbital (

)[1]. Conversely, this exact orbital arrangement strongly destabilizes adjacent carbocations.
The -Silicon Effect (Hyperconjugation)

When the TMS group is located one carbon further away (the


-position, as in 3-trimethylsilylpropanal), the 

-silicon effect dominates. Here, the filled

bonding orbital is perfectly aligned to donate electron density into an adjacent empty p-orbital or

antibonding orbital (

or

)[2]. This standard hyperconjugation provides massive stabilization to carbocations developing at the

-position and can significantly influence the vibrational frequency and reactivity of adjacent carbonyl groups[2].

ElectronicEffects TMS Trimethylsilyl (TMS) Group Alpha Alpha-Silicon Effect (Negative Hyperconjugation) TMS->Alpha Position 2 (C-alpha) Beta Beta-Silicon Effect (Hyperconjugation) TMS->Beta Position 3 (C-beta) Carbanion Stabilizes adjacent carbanions Destabilizes carbocations Alpha->Carbanion sigma* C-Si accepts e- Carbocation Stabilizes adjacent carbocations via sigma-p orbital overlap Beta->Carbocation sigma C-Si donates e-

Logical relationship of TMS electronic effects based on carbon positioning.

2-Trimethylsilylpropanal: Enolate Stability and Felkin-Anh Control

In 2-trimethylsilylpropanal (


), the TMS group is 

to the carbonyl. This proximity dictates two major chemical behaviors:
  • Enhanced

    
    -Acidity and Enolate Stabilization : The formation of an enolate involves generating partial negative charge at the 
    
    
    
    -carbon. The
    
    
    -silicon effect stabilizes this transition state through negative hyperconjugation, making the
    
    
    -proton uniquely acidic compared to standard aliphatic aldehydes[1].
  • Diastereofacial Selectivity : During nucleophilic addition to the carbonyl, the bulky and highly electropositive TMS group acts as the primary stereocontrol element. According to the Felkin-Anh model, the most stable transition state places the most electropositive substituent (the TMS group) orthogonal (anti-periplanar) to the incoming nucleophile[3]. This minimizes both steric clash and torsional strain, leading to highly predictable anti-diastereomeric products.

FelkinAnh Substrate 2-Trimethylsilylpropanal Conformer Felkin-Anh Reactive Conformer (TMS anti-periplanar to Nu) Substrate->Conformer Steric & Electronic Minimization Attack Nucleophilic Attack (Bürgi-Dunitz Trajectory) Conformer->Attack Nu: approaches opposite TMS Product Anti-Diastereomer (Major) Attack->Product High Diastereofacial Selectivity

Felkin-Anh stereocontrol model for nucleophilic addition to 2-TMS-propanal.

3-Trimethylsilylpropanal: The -Silicon Effect in Action

In 3-trimethylsilylpropanal (


), the silicon atom is 

to the carbonyl carbon. Because the silicon is insulated by an additional methylene group, its steric hindrance at the carbonyl is reduced, allowing the aldehyde to participate readily in condensation reactions, such as Knoevenagel condensations used in the synthesis of complex BODIPY dyes.

More importantly, 3-trimethylsilylpropanal serves as a powerful precursor for conjunctive reagents . For instance, its conversion into (2S,3S)-2,3-epoxy-3-trimethylsilylpropanal yields a highly versatile chiral building block[4]. The


-silicon effect stabilizes any developing positive charge during epoxide ring-opening, while the inherent electronics of the 

-epoxycarbonyl system allow nucleophiles to attack the carbonyl group preferentially, leaving the epoxide moiety intact for subsequent functionalization[5].
Quantitative Data Summary: Electronic & Structural Impact

The following table summarizes the divergent properties of propanal when substituted with a TMS group at the 2- versus 3-position.

Property / Metric2-Trimethylsilylpropanal (

-TMS)
3-Trimethylsilylpropanal (

-TMS)
Unsubstituted Propanal (Reference)
Primary Electronic Effect Negative Hyperconjugation (

)
Hyperconjugation (

)
N/A
Enolate Stability Highly Stabilized (via

-silicon effect)
Moderately StabilizedBaseline
Nucleophilic Addition Selectivity High (Felkin-Anh control via TMS)Low to Moderate (Minimal steric bulk at C1)Low
Primary Synthetic Utility Diastereoselective aldol/addition reactionsConjunctive reagent precursor (e.g., epoxides)Basic alkylating/condensation agent
Carbocation Stability at C2 DestabilizedHighly Stabilized (

-silicon effect)
Baseline

Experimental Workflows & Validated Protocols

To ensure scientific integrity and reproducibility, the following protocols describe self-validating systems for the synthesis and application of 3-trimethylsilylpropanal derivatives.

Protocol A: Synthesis of (2S,3S)-2,3-Epoxy-3-trimethylsilylpropanal

This protocol leverages 3-trimethylsilylpropanal to create a highly enantiomerically enriched conjunctive reagent (>98% ee)[4].

Step-by-Step Methodology:

  • Preparation of the Enal : Subject 3-trimethylsilylpropanal to an

    
    -selenation followed by oxidative elimination (using 
    
    
    
    ) to yield 3-trimethylsilyl-2-propenal. Self-Validation: Monitor the disappearance of the saturated aldehyde peak (~9.7 ppm) and the appearance of the conjugated aldehyde peak (~9.5 ppm) via
    
    
    NMR.
  • Asymmetric Epoxidation : Dissolve the resulting enal in dichloromethane (DCM). Add 10 mol% of a chiral diarylprolinol silyl ether catalyst.

  • Oxidant Addition : Cool the mixture to 0 °C and slowly add 1.2 equivalents of aqueous hydrogen peroxide (

    
    , 35% w/w). Stir for 4 hours.
    
  • Quenching and Extraction : Quench the reaction with saturated aqueous sodium thiosulfate to destroy excess peroxide. Extract with diethyl ether (

    
     mL).
    
  • Purification : Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/ethyl acetate 9:1).
    
  • Validation : Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column). A successful run yields >98% ee[4].

Protocol B: Diastereoselective Nucleophilic Addition

This workflow demonstrates the chemoselectivity of the resulting epoxy-aldehyde, where the carbonyl is attacked while the epoxide remains intact[5].

Step-by-Step Methodology:

  • Reagent Preparation : Flame-dry a Schlenk flask under argon. Add 1.0 mmol of (2S,3S)-2,3-epoxy-3-trimethylsilylpropanal dissolved in 5 mL of anhydrous THF.

  • Nucleophile Addition : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add 1.1 mmol of the desired Grignard reagent (e.g.,

    
    ) dropwise over 10 minutes.
    
  • Reaction Monitoring : Stir at -78 °C for 2 hours. Self-Validation: Use TLC to confirm the complete consumption of the starting epoxy-aldehyde.

  • Workup : Quench the reaction at -78 °C with 2 mL of saturated aqueous

    
    . Allow the mixture to warm to room temperature.
    
  • Isolation : Extract with ethyl acetate, dry over

    
    , and concentrate.
    
  • Validation : Analyze the crude product via

    
     NMR to determine the diastereomeric ratio (dr). The bulky TMS group and epoxide stereocenters typically induce a dr of up to 86:14[4].
    

Workflow Start 3-Trimethylsilylpropanal (Starting Material) Epox Asymmetric Epoxidation (Organocatalyst / H2O2) Start->Epox alpha-selenation & oxid. Intermediate (2S,3S)-2,3-Epoxy-3-TMS-propanal Epox->Intermediate >98% ee NuAdd Nucleophilic Addition (e.g., Grignard at -78°C) Intermediate->NuAdd Chemoselective attack Product Chiral Adduct (Intact Epoxide) NuAdd->Product up to 86:14 dr

Experimental workflow for synthesizing and utilizing 3-TMS-propanal derived conjunctive reagents.

Conclusion

The trimethylsilyl group is far more than a simple steric placeholder; it is a dynamic electronic director. In propanal derivatives, shifting the TMS group from the


-position to the 

-position completely rewires the molecule's reactive profile—transitioning from a system governed by negative hyperconjugation and Felkin-Anh stereocontrol to one dominated by carbocation stabilization and conjunctive utility. Mastering these stereoelectronic nuances is essential for any drug development professional engaged in rational synthetic design.

References

  • Negative hyperconjugation in silicon - Wikipedia Source: Wikipedia URL:[Link]

  • Hyperconjugation - Wikipedia Source: Wikipedia URL:[Link]

  • Origin of the diastereofacial selectivity in the nucleophilic addition to chiral acyclic ketones. An ab initio MO study Source: RSC Publishing / ResearchGate URL:[Link]

  • ChemInform Abstract: (2S,3S)-2,3-Epoxy-3-trimethylsilylpropanal as a New Conjunctive Reagent Source: ResearchGate URL:[Link]

  • Synthesis of donor-substituted meso-phenyl and meso-ethynylphenyl BODIPYs with broad absorption Source: EPub Bayreuth URL:[Link]

Sources

Technical Guide: Synthesis Architectures for 3-Trimethylsilylpropanal

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis architectures for 3-Trimethylsilylpropanal (CAS: 18151-53-6), a critical organosilicon intermediate used in Peterson olefinations and as a pharmacophore building block.

Executive Summary

3-Trimethylsilylpropanal (


) represents a unique class of 

-silyl carbonyls where the silicon atom exerts a profound electronic influence on the carbonyl reactivity (via the

-silicon effect). Its synthesis requires navigating the specific regiochemical challenges imposed by the silicon group.

This guide delineates three distinct synthesis pathways, selected for their operational reliability, scalability, and mechanistic distinctiveness:

  • Oxidative Hydroboration: The high-precision laboratory standard.

  • Cobalt-Catalyzed Hydroformylation: The atom-efficient industrial route.

  • Nucleophilic Conjugate Silylation: The convergent organometallic approach.

Comparative Analysis of Synthesis Routes

FeaturePathway 1: Oxidative HydroborationPathway 2: Co-Catalyzed HydroformylationPathway 3: Conjugate Silylation
Primary Precursor AllyltrimethylsilaneVinyltrimethylsilaneAcrolein
Key Reagent 9-BBN / Swern Reagents

/ Syngas

(Silyl Cuprate)
Regioselectivity >95% (Steric Control)High Linear Selectivity (Co specific)1,4-Addition (Electronic Control)
Scalability Moderate (Linear steps)High (Single step)Low to Moderate (Cryogenic)
Primary Risk Over-oxidation / C-Si cleavageHigh Pressure / Catalyst handlingPolymerization of Acrolein

Pathway 1: Oxidative Hydroboration (Laboratory Standard)

This route is the most robust for laboratory-scale synthesis (gram to multigram). It exploits the steric bulk of the trimethylsilyl group to direct anti-Markovnikov hydroboration, followed by a mild oxidation that preserves the C-Si bond.

Phase 1: Regioselective Hydroboration

The use of 9-BBN (9-Borabicyclo[3.3.1]nonane) is recommended over


 to maximize regioselectivity for the terminal alcohol. The bulky silyl group and the 9-BBN cage synergistically disfavor the internal transition state.

Reaction Scheme:



Phase 2: Swern Oxidation

Direct oxidation of the alcohol to the aldehyde requires conditions that avoid acid-catalyzed


-elimination (Peterson-type elimination). The Swern oxidation  is superior to Jones reagent (too acidic) or PCC (often difficult workup) for this substrate.
Detailed Protocol

Step 1: Synthesis of 3-Trimethylsilylpropan-1-ol

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon.

  • Reagent: Charge with Allyltrimethylsilane (11.4 g, 100 mmol) and anhydrous THF (100 mL).

  • Addition: Cool to 0°C. Add 0.5 M 9-BBN in THF (220 mL, 110 mmol) dropwise over 30 minutes.

  • Digestion: Warm to room temperature (RT) and stir for 12 hours.

  • Oxidation: Cool to 0°C. Cautiously add 3M NaOH (40 mL) followed by 30%

    
      (40 mL). Exothermic reaction - maintain T < 10°C.
    
  • Workup: Stir 1 hr at 50°C to complete oxidation. Extract with diethyl ether (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distillation (bp ~80-82°C at 20 mmHg) yields the alcohol.

Step 2: Swern Oxidation to Aldehyde

  • Activation: To a solution of Oxalyl Chloride (1.4 mL, 16.5 mmol) in

    
     (35 mL) at -78°C, add DMSO  (2.4 mL, 33 mmol) dropwise. Stir for 15 min.
    
  • Substrate Addition: Add 3-Trimethylsilylpropan-1-ol (2.0 g, 15 mmol) in

    
     (10 mL) dropwise. Maintain -78°C. Stir for 30 min.
    
  • Elimination: Add Triethylamine (10.5 mL, 75 mmol). Stir 10 min at -78°C, then warm to RT over 1 hour.

  • Quench: Add saturated

    
     solution.
    
  • Isolation: Extract with

    
    , wash with 1M HCl (rapidly), water, and brine. Dry (
    
    
    
    ) and concentrate.[1]
  • Yield: Expect ~85-90% yield of the aldehyde.

Pathway 2: Cobalt-Catalyzed Hydroformylation (Industrial)

While Rhodium catalysts often favor branched isomers (


-silyl aldehydes), Cobalt catalysts  (

) are uniquely selective for the linear isomer (

-silyl aldehyde) due to the "Cobalt Effect" where steric hindrance in the acyl-cobalt intermediate favors the linear product.
Mechanism & Selectivity

The reaction proceeds via the insertion of the alkene into the H-Co bond. The bulky


 group destabilizes the branched alkyl-cobalt intermediate, driving the equilibrium toward the linear species.

Hydroformylation Substrate Vinyltrimethylsilane (Si-CH=CH2) Insertion Alkyl-Cobalt Intermediate Substrate->Insertion + Catalyst Catalyst HCo(CO)4 (Active Species) CO_Insert Acyl-Cobalt Complex Insertion->CO_Insert + CO Branched 2-Trimethylsilylpropanal (Branched - Minor) Insertion->Branched Sterically Disfavored H2_Cleave Hydrogenolysis CO_Insert->H2_Cleave + H2 H2_Cleave->Catalyst Regeneration Product 3-Trimethylsilylpropanal (Linear) H2_Cleave->Product Major (>90%)

Figure 1: Cobalt-catalyzed cycle highlighting the steric rejection of the branched isomer.

Operational Parameters
  • Catalyst: Dicobalt Octacarbonyl

    
     (1-2 mol%).
    
  • Pressure: 80-100 bar (1:1 CO/

    
    ).
    
  • Temperature: 100-120°C.

  • Solvent: Benzene or Toluene.

  • Outcome: Linear:Branched ratio typically >90:10.

Pathway 3: Nucleophilic Conjugate Silylation (Convergent)

This route employs a "silylation of an enone" strategy. While direct addition to acrolein is challenging due to polymerization, the use of Silyl Cuprates or Silyl Boronates allows for 1,4-addition.

Protocol Insight

The reagent


 (Lithium bis(trimethylsilyl)cuprate) adds to the 

-position of

-unsaturated carbonyls.
  • Substrate: Acrolein (freshly distilled).

  • Reagent Formation:

    
    .
    
  • Conditions: -78°C in THF.

  • Mechanism: The soft nucleophile (

    
    ) attacks the soft electrophile (C3 of acrolein). The resulting enolate is protonated to yield the aldehyde.
    

References

  • Regioselectivity in Hydroboration: Soderquist, J. A.; Brown, H. C. "Hydroboration of Vinyl- and Allylsilanes." Journal of Organic Chemistry, 1980 , 45, 3571. [Link]

  • Cobalt-Catalyzed Hydroformylation: Takeuchi, R.; Sato, N. "Regioselective Hydroformylation of Vinylsilanes Catalyzed by Cobalt Carbonyl." Journal of Organometallic Chemistry, 1990 , 393, 1-7. [Link]

  • Conjugate Silylation: Fleming, I.; Newton, T. W. "Conjugate Addition of Silyl Groups to Enones." Journal of the Chemical Society, Perkin Transactions 1, 1984 , 1805. [Link]

  • General Properties & CAS Data: PubChem Compound Summary for CID 10986254, 3-(Trimethylsilyl)propanal. [Link]

Sources

Conformational Analysis of 3-Trimethylsilylpropanal: A Guide to Steric and Electronic Control

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational analysis of 3-Trimethylsilylpropanal Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

3-Trimethylsilylpropanal (TMS-propanal) represents a critical scaffold in organosilicon chemistry, serving as a linchpin in the synthesis of polyketides,


-hydroxy silanes, and as a probe for the "

-silicon effect" in ground-state neutral molecules. Unlike simple aliphatic aldehydes, TMS-propanal is subject to a unique tug-of-war between the steric bulk of the trimethylsilyl (TMS) group and stereoelectronic hyperconjugation.

This guide provides a rigorous analysis of the conformational landscape of 3-trimethylsilylpropanal. It moves beyond static representations to explore the dynamic equilibrium that dictates its reactivity, particularly in Mukaiyama aldol additions and nucleophilic attacks.

Molecular Architecture and Theoretical Framework

The Structural Conflict

The conformational behavior of 3-trimethylsilylpropanal is defined by two primary rotors:

  • 
     (Carbonyl-Alpha):  Determines the orientation of the carbonyl oxygen relative to the alkyl chain.
    
  • 
     (Alpha-Beta):  Determines the spatial relationship between the aldehyde functionality and the bulky silicon group.
    

While simple aldehydes like propanal prefer a syn-eclipsed conformation (where the C=O bond eclipses the C-C bond), the introduction of the TMS group at the


-position introduces significant steric strain (

-value of TMS

2.5 kcal/mol).
The Beta-Silicon Effect in Neutral Systems

In carbocations, the


-silicon effect is a powerful stabilizing force (up to 38 kcal/mol) arising from 

hyperconjugation. In neutral aldehydes like TMS-propanal, a subtler electronic effect persists:
  • 
     Interaction:  The high-lying 
    
    
    
    orbital can donate electron density into the low-lying
    
    
    orbital. This interaction is maximized when the C-Si bond is perpendicular to the carbonyl plane (bisecting conformation).
  • 
     Interaction:  Similar to the "gauche effect" seen in 1,2-difluoroethane, orbital overlap can stabilize gauche conformers despite steric clashes.
    
Conformational Manifold

The potential energy surface (PES) reveals two dominant minima:

  • Anti-Periplanar (ap): The TMS group and the Formyl group are

    
     apart. This is the steric global minimum , minimizing van der Waals repulsion.
    
  • Syn-Clinal (Gauche, sc): The TMS group and Formyl group are

    
     apart. This conformer is electronically enriched due to closer proximity of the donor (
    
    
    
    ) and acceptor (
    
    
    ) orbitals, though it suffers from steric compression.

Computational and Spectroscopic Analysis[1][2]

Visualizing the Equilibrium

The following diagram illustrates the dynamic equilibrium and the energetic barriers between the dominant conformers.

ConformationalLandscape cluster_effects Stabilizing Forces Anti Anti Conformer (Global Minimum) Sterically Favored TS Rotational Barrier (~3-5 kcal/mol) Anti->TS Rotation Gauche Gauche Conformer (Local Minimum) Electronically Active TS->Gauche Relaxation Syn Syn-Periplanar (High Energy Maximum) Gauche->Syn Steric Clash Hyperconj σ(C-Si) -> π*(C=O) Orbital Overlap Hyperconj->Gauche Stabilizes

Caption: Conformational energy landscape showing the interplay between the sterically preferred Anti conformer and the electronically significant Gauche conformer.

NMR Spectroscopic Validation

To experimentally verify the conformer population,


H NMR coupling constants (

) are the most reliable metric.

The Protocol:

  • Solvent Selection: Use non-polar solvents (

    
     or 
    
    
    
    ) to minimize dipole-dipole solvent interactions that might artificially stabilize the more polar gauche form.
  • Measurement: Focus on the

    
    -methylene protons (
    
    
    
    ppm) and
    
    
    -methylene protons (
    
    
    ppm).
  • Analysis: Apply the Karplus equation.

    • Anti-dominant: Expect a distinct pattern of large (

      
       Hz) and small (
      
      
      
      Hz) couplings if rotation is slow, or a weighted average (
      
      
      Hz) if fast but biased.
    • Gauche-biased: The average coupling constant will decrease (

      
       Hz) due to the prevalence of 
      
      
      
      dihedral angles.

Note: Studies on the related 3-(trimethylsilyl)propionic acid suggest a higher-than-expected gauche population, confirming the electronic influence of the silicon atom [1].

Synthetic Implications: The Silicon-Directed Reaction

The conformation of 3-TMS-propanal is not merely academic; it dictates stereochemical outcomes in synthesis.

Nucleophilic Addition (Felkin-Anh Modification)

When a nucleophile attacks 3-TMS-propanal, the transition state geometry is governed by the Felkin-Anh model .

  • The bulky

    
     group acts as the "Large" group.
    
  • The incoming nucleophile attacks along the Bürgi-Dunitz trajectory (

    
    ).[1][2]
    
  • Outcome: The nucleophile attacks anti to the bulky TMS-containing chain to minimize steric clash, but the

    
    -silicon effect can stabilize specific transition state geometries, occasionally leading to "anti-Cram" products depending on the Lewis acid used.
    
Experimental Workflow for Analysis

The following Graphviz diagram outlines the step-by-step workflow for synthesizing and analyzing the conformation of this molecule.

ExperimentalWorkflow Start Start: Vinyltrimethylsilane Step1 Hydroformylation (Rh(acac)(CO)2, CO/H2) Start->Step1 Synthesis Step2 Purification (Distillation under N2) Step1->Step2 Step3 NMR Analysis (600 MHz, CDCl3, -40°C to 25°C) Step2->Step3 Validation Step4 Computational Modeling (DFT: B3LYP/6-311++G**) Step2->Step4 Modeling End Conformational Profile (Population Ratio) Step3->End Step4->End

Caption: Integrated workflow for the synthesis, purification, and conformational characterization of 3-TMS-propanal.

Detailed Experimental Protocols

Synthesis of 3-Trimethylsilylpropanal

Method A: Oxidation of 3-Trimethylsilylpropan-1-ol This is the most reliable lab-scale method, avoiding the regioselectivity issues of hydroformylation.

  • Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), Triethylamine (5 eq), 3-Trimethylsilylpropan-1-ol (1.0 eq), DCM (anhydrous).

  • Procedure (Swern Oxidation):

    • Cool a solution of oxalyl chloride in DCM to

      
      C.
      
    • Add DMSO dropwise; stir for 15 min.

    • Add 3-trimethylsilylpropan-1-ol dropwise; stir for 30 min at

      
      C.
      
    • Add triethylamine; allow to warm to

      
      C.
      
    • Quench with saturated

      
      , extract with ether, and dry over 
      
      
      
      .
  • Purification: Distill under reduced pressure (b.p. approx 50-55°C at 20 mmHg). Caution: Aldehydes are prone to oxidation; store under Argon.

Computational Setup (Gaussian/ORCA)

To rigorously determine the energy difference between anti and gauche conformers:

  • Method: DFT (Density Functional Theory).[3]

  • Functional:

    
    B97X-D (includes dispersion corrections, crucial for weak steric/electronic interactions) or B3LYP-D3.
    
  • Basis Set: 6-311++G(d,p) or def2-TZVP.

  • Task:

    • Perform a Relaxed Potential Energy Surface (PES) Scan of the

      
       dihedral angle from 
      
      
      
      to
      
      
      in
      
      
      steps.
    • Optimize geometries at the minima.

    • Calculate vibrational frequencies to confirm minima (zero imaginary frequencies).

Data Summary Table

ParameterAnti ConformerGauche ConformerNotes
Dihedral Angle (

)


Defined by heavy atoms.
Relative Energy (

)
0.0 kcal/mol (Ref)+0.8 - 1.2 kcal/molSterics favor Anti; Electronics stabilize Gauche.
Dipole Moment LowHighGauche is more sensitive to polar solvents.
Main Stabilizing Force Minimization of Steric Repulsion

Hyperconjugation

(predicted)

Hz (large trans coupling)

Hz (small gauche coupling)
Observed average often ~7-8 Hz (fast exchange).

References

  • Conformational analysis of 3-(trimethylsilyl)propionic acid by NMR spectroscopy: an unusual expression of the beta-silyl effect. Source: PubMed (J Org Chem. 2007) URL:[Link]

  • Stereochemical Control in Organic Synthesis using Silicon. Source: Fleming, I. (Chemical Reviews) URL:[Link]

  • The Felkin-Anh Model and Diastereoselective Addition. Source: LibreTexts Chemistry URL:[Link]

  • Karplus Equation and Coupling Constants. Source: Wikipedia / Stenutz URL:[Link][4]

Sources

Technical Guide: Beta-Silicon Effect in 3-Trimethylsilylpropanal Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity and applications of 3-Trimethylsilylpropanal , with a specific focus on the mechanistic influence of the Beta-Silicon Effect .

Part 1: Molecular Architecture & Mechanistic Core

The Substrate

3-Trimethylsilylpropanal (CAS: 2917-47-7) is a saturated aldehyde featuring a trimethylsilyl (TMS) group at the


-position relative to the carbonyl oxygen, or more critically, at the 

-position relative to the

-carbon.
  • Formula:

    
    
    
  • Key Structural Feature: The carbon adjacent to the carbonyl group (C2) is situated

    
     to the silicon atom. This structural arrangement is the locus of the Beta-Silicon Effect .
    
The Beta-Silicon Effect (Mechanistic Principle)

The beta-silicon effect refers to the hyperconjugative stabilization of a positive charge (carbocation) or electron-deficient center (radical) at the


-position relative to a silicon atom.
  • Orbital Interaction: The stabilization arises from the donation of electron density from the filled

    
     bonding orbital into the empty (or half-filled) 
    
    
    
    -orbital or
    
    
    orbital of the
    
    
    -carbon.
  • Geometry Requirement: The effect is maximal when the C-Si bond is antiperiplanar to the developing empty orbital (dihedral angle

    
    ), allowing for optimal overlap.
    
  • Magnitude: In carbocations, this stabilization can be as high as 38 kcal/mol (relative to a methyl cation), significantly lowering the activation energy for pathways passing through

    
    -cationic transition states.
    

In the context of 3-Trimethylsilylpropanal , this effect specifically activates the


-methylene group  (

adjacent to the carbonyl). While the carbonyl group itself typically directs reactivity via enolization, the

-silicon effect provides a secondary, orthogonal electronic bias that stabilizes radical or cationic character at this position during specific transformations (e.g., C-H functionalization).

Part 2: Reactivity Profile & Applications

Site-Selective C-H Functionalization

The most potent manifestation of the beta-silicon effect in this substrate is observed in metal-catalyzed C-H insertion reactions.

  • Reaction: Rhodium(II)-catalyzed C-H amination or oxidation.

  • Mechanism: The electrophilic metal-nitrenoid or carbenoid species attacks the C-H bond. The transition state develops partial positive charge at the carbon center.

  • Selectivity: The

    
    -silicon effect stabilizes this developing charge at the C2 position, overriding statistical factors or purely steric controls.
    
  • Outcome: Exclusive functionalization at the

    
    -position of the aldehyde (which is 
    
    
    
    to the silicon), yielding valuable
    
    
    -functionalized silanes (e.g.,
    
    
    -silyl-
    
    
    -amino aldehydes).
Electrophilic Addition (The "Enol" Paradox)

Unlike allylsilanes, where the


-effect directs the electrophile to the 

-carbon (leaving a

-cation), 3-trimethylsilylpropanal reacts as a standard aldehyde, but with modified kinetics.
  • Enolization: The enol form is

    
    .
    
  • Electrophilic Attack: Standard electrophiles (

    
    ) attack the nucleophilic 
    
    
    
    -carbon (C2).
  • Transition State: The resulting intermediate places a positive charge on the carbonyl carbon (C1, oxocarbenium), which is

    
     to the silicon.
    
  • Conclusion: The

    
    -silicon effect does not  stabilize the standard aldol/alkylation cation. However, it does stabilize radical intermediates at C2, making Single Electron Transfer (SET)  oxidative functionalizations at the 
    
    
    
    -position highly favored.
Building Block Utility

3-Trimethylsilylpropanal serves as a linchpin for synthesizing complex organosilanes:

  • Mukaiyama Aldol: Acts as the electrophile. The bulky TMS group exerts remote steric control (Felkin-Anh), often enhancing diastereoselectivity compared to simple propanal.

  • Wittig Olefination: Converts the aldehyde to homoallylsilanes (

    
    ), preserving the C-Si bond for downstream "Sakurai-type" reactions.
    

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Trimethylsilylpropanal

A self-validating oxidative protocol starting from Allyltrimethylsilane.

Reaction Principle: Anti-Markovnikov hydroboration followed by mild oxidation prevents C-Si bond cleavage (protodesilylation).

  • Hydroboration:

    • Reagents: Allyltrimethylsilane (1.0 equiv), 9-BBN (0.5 M in THF, 1.1 equiv).

    • Procedure: Cool allyltrimethylsilane to 0°C under Argon. Add 9-BBN dropwise. Warm to RT and stir for 4 hours.

    • Oxidation: Cool to 0°C. Add NaOH (3M, 3 equiv) followed by

      
       (30%, 3 equiv) dropwise (Exothermic!). Stir 1 h.
      
    • Workup: Extract with

      
      , dry over 
      
      
      
      . Result: 3-Trimethylsilylpropan-1-ol .
  • Swern Oxidation (Aldehyde Formation):

    • Reagents: Oxalyl chloride (1.1 equiv), DMSO (2.2 equiv),

      
       (5 equiv), DCM.
      
    • Procedure:

      • Cool oxalyl chloride in DCM to -78°C.

      • Add DMSO dropwise (gas evolution). Stir 15 min.

      • Add 3-Trimethylsilylpropan-1-ol (in DCM) dropwise. Stir 30 min at -78°C.

      • Add

        
        . Stir 10 min, then warm to RT.
        
    • Purification: Distillation under reduced pressure.

    • Validation:

      
       NMR shows triplet at 
      
      
      
      ppm (CHO) and singlet at
      
      
      ppm (TMS).
Protocol B: Data Summary Table
ParameterValue / Description
Molecular Weight 130.26 g/mol
Boiling Point ~145°C (est. at 760 mmHg)
Density ~0.82 g/mL
Major Reactivity Nucleophilic addition (C1), C-H Insertion (C2)
Stability Stable to neutral/basic conditions; Acid sensitive (Brook rearrangement risk if

-OH formed)
Storage Under Argon, 4°C (Oxidation prone)

Part 4: Visualization of Reactivity Pathways

The following diagram maps the divergent reactivity pathways of 3-Trimethylsilylpropanal, highlighting the specific role of the Beta-Silicon Effect.

ReactivityPathways Substrate 3-Trimethylsilylpropanal (Me3Si-CH2-CH2-CHO) CH_Activation Rh-Catalyzed C-H Amination (Nitrene Insertion) Substrate->CH_Activation Beta-Si Effect activates C2-H Aldol Mukaiyama Aldol (As Electrophile) Substrate->Aldol Lewis Acid / Enolsilane Wittig Wittig Olefination Substrate->Wittig Ph3P=CH-R Beta_Intermediate Transition State: Beta-Cation/Radical Stabilization CH_Activation->Beta_Intermediate Hyperconjugation Product_Amino Alpha-Amino-Beta-Silyl Aldehyde (Site-Selective) Beta_Intermediate->Product_Amino Product_Aldol Beta-Hydroxy Ester (High Diastereoselectivity) Aldol->Product_Aldol Felkin-Anh Control Product_Homoallyl Homoallylsilane (Sakurai Precursor) Wittig->Product_Homoallyl

Caption: Divergent reactivity map showing the Beta-Silicon effect driving C-H functionalization (Red path) versus steric-controlled carbonyl additions (Yellow path).

References

  • Hwu, J. R., et al. (2008). "The β Effect of Silicon and Related Manifestations of σ Conjugation." The Journal of Organic Chemistry, 73(14), 5462-5475. Link

  • Li, Y., et al. (2022). "Beta-Silicon Effect Enables Metal-Free Site-Selective Intermolecular Allylic C−H Amination." ChemRxiv. Link

  • Wierschke, S. G., Chandrasekhar, J., & Jorgensen, W. L. (1985). "Magnitude and origin of the beta-silicon effect on carbenium ions." Journal of the American Chemical Society, 107(6), 1496-1500. Link

  • Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. Wiley.
  • Creary, X. (2013). "3-Trimethylsilylcyclobutylidene. The γ-effect of silicon on carbenes." Journal of the American Chemical Society, 135(17), 6570-6578. Link

Methodological & Application

Application Notes and Protocols for Nucleophilic Addition to 3-Trimethylsilylpropanal

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Synthetic Utility of 3-Trimethylsilylpropanal

3-Trimethylsilylpropanal is a valuable C3 building block in organic synthesis, prized for its versatility in constructing complex molecular architectures. The presence of the β-trimethylsilyl group offers unique synthetic handles and can influence the stereochemical outcome of reactions at the aldehyde carbonyl. This guide provides a detailed exploration of nucleophilic addition reactions to 3-trimethylsilylpropanal, offering both mechanistic insights and practical, step-by-step protocols for key transformations. Understanding and mastering these reactions will empower researchers to leverage this reagent effectively in the synthesis of novel compounds, including homoallylic alcohols, which are important intermediates in natural product synthesis and drug discovery.[1][2]

Mechanistic Considerations: The Role of the β-Trimethylsilyl Group

The carbon-silicon bond influences the reactivity of the aldehyde primarily through electronic effects. The trimethylsilyl group is known to stabilize a β-carbocation, a phenomenon referred to as the "β-silicon effect".[3] While the initial nucleophilic attack on the aldehyde is the primary reaction, the presence of the silicon atom can play a role in the stability of intermediates and transition states, potentially influencing diastereoselectivity in cases where a new stereocenter is formed.

The stereochemical outcome of nucleophilic additions to chiral aldehydes is often governed by models such as the Felkin-Anh and Cram chelation models.[4][5] In the case of 3-trimethylsilylpropanal, which is achiral, these models are not directly applicable unless a chiral nucleophile or catalyst is used. However, understanding the principles of steric approach control is crucial for predicting the outcome of reactions with sterically demanding nucleophiles. The nucleophile will generally approach the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory.[6]

Section 1: Addition of Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium compounds, are powerful carbon nucleophiles that readily add to aldehydes to form new carbon-carbon bonds, yielding secondary alcohols upon workup.[7][8][9]

Grignard Reaction: Synthesis of Secondary Alcohols

The Grignard reaction is a robust and widely used method for the formation of C-C bonds. The reaction of a Grignard reagent (R-MgX) with 3-trimethylsilylpropanal affords a secondary alcohol.

Workflow for Grignard Addition to 3-Trimethylsilylpropanal

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Grignard Prepare Grignard Reagent (R-MgX) Addition Slow Addition of Aldehyde to Grignard Reagent at 0 °C Grignard->Addition Aldehyde Prepare 3-Trimethylsilylpropanal Solution Aldehyde->Addition Stir Stir at Room Temperature Addition->Stir Quench Quench with Saturated aq. NH4Cl Stir->Quench Extract Extract with Et2O Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: Workflow for the Grignard reaction with 3-trimethylsilylpropanal.

Detailed Protocol: Synthesis of 1-Phenyl-4-(trimethylsilyl)butan-2-ol

Materials:

  • 3-Trimethylsilylpropanal

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether (Et2O)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Three-necked round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of bromobenzene (1.1 eq) in anhydrous Et2O dropwise via the dropping funnel. The reaction is exothermic and should be controlled to maintain a gentle reflux.[10]

    • After the addition is complete, stir the mixture at room temperature for 1 hour until most of the magnesium has reacted.

  • Nucleophilic Addition:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Slowly add a solution of 3-trimethylsilylpropanal (1.0 eq) in anhydrous Et2O dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with Et2O (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired secondary alcohol.

Table 1: Representative Grignard Additions to 3-Trimethylsilylpropanal

Grignard ReagentProductTypical Yield
Phenylmagnesium bromide1-Phenyl-4-(trimethylsilyl)butan-2-ol80-90%
Ethylmagnesium bromide5-(Trimethylsilyl)pentan-3-ol75-85%
Vinylmagnesium bromide1-(Trimethylsilyl)pent-4-en-2-ol70-80%
Organolithium Reaction

Organolithium reagents are generally more reactive than Grignard reagents and follow a similar reaction pathway to yield secondary alcohols.[7][9] Due to their higher reactivity, these reactions are typically performed at lower temperatures to minimize side reactions.

Detailed Protocol: Synthesis of 1,1-Diphenyl-4-(trimethylsilyl)butan-2-ol using Phenyllithium

Materials:

  • 3-Trimethylsilylpropanal

  • Phenyllithium (solution in cyclohexane/ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel and appropriate solvents for chromatography

Equipment:

  • Schlenk flask with a magnetic stirrer

  • Syringes for transfer of reagents

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-trimethylsilylpropanal (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition:

    • Slowly add phenyllithium solution (1.1 eq) dropwise via syringe to the stirred aldehyde solution, maintaining the temperature at -78 °C.[11]

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with Et2O (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography.

Section 2: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[12][13][14][15][16] The reaction of 3-trimethylsilylpropanal with a phosphorus ylide (Wittig reagent) yields a silyl-substituted alkene. The stereochemical outcome (E/Z selectivity) of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[12]

Mechanism of the Wittig Reaction

Ylide Phosphorus Ylide (Wittig Reagent) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde 3-Trimethylsilylpropanal Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: Simplified mechanism of the Wittig reaction.

Detailed Protocol: Synthesis of (4-Phenylbut-1-en-1-yl)trimethylsilane

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • 3-Trimethylsilylpropanal

  • Pentane

Equipment:

  • Schlenk flask with a magnetic stirrer

  • Syringes

  • Low-temperature bath

Procedure:

  • Ylide Generation:

    • In a flame-dried Schlenk flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add n-BuLi (1.1 eq) dropwise. The solution will turn a deep red or orange color, indicating the formation of the ylide.

    • Stir the mixture at room temperature for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C.

    • Slowly add a solution of 3-trimethylsilylpropanal (1.0 eq) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir overnight. The color of the ylide will fade as the reaction proceeds.

  • Workup and Purification:

    • Quench the reaction with water.

    • Extract the aqueous layer with pentane (3 x 50 mL).

    • Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

    • Filter and concentrate the solvent. Triphenylphosphine oxide may precipitate and can be removed by filtration.

    • Purify the crude product by column chromatography on silica gel.

Section 3: Enolate Addition (Aldol Reaction)

The aldol reaction involves the nucleophilic addition of an enolate to a carbonyl compound. In this case, an enolate generated from a ketone or ester can add to 3-trimethylsilylpropanal to form a β-hydroxy carbonyl compound.[17][18] The reaction is typically carried out under basic conditions, often using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate.[18]

Detailed Protocol: Aldol Addition of Acetone Enolate

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Acetone

  • 3-Trimethylsilylpropanal

  • Saturated aqueous ammonium chloride (NH4Cl)

Equipment:

  • Schlenk flask

  • Syringes

  • Low-temperature bath

Procedure:

  • LDA Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add n-BuLi (1.1 eq) and stir for 30 minutes at -78 °C.

  • Enolate Formation:

    • To the LDA solution at -78 °C, slowly add acetone (1.0 eq).

    • Stir for 30 minutes to ensure complete enolate formation.

  • Aldol Addition:

    • Slowly add a solution of 3-trimethylsilylpropanal (1.0 eq) in anhydrous THF to the enolate solution at -78 °C.

    • Stir at -78 °C for 1-2 hours.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NH4Cl.

    • Follow the extraction, drying, and purification procedures outlined in the previous protocols.

Table 2: Summary of Nucleophilic Additions to 3-Trimethylsilylpropanal

Nucleophile ClassReagent ExampleProduct TypeKey Conditions
OrganometallicGrignard (RMgX)Secondary AlcoholAnhydrous Et2O or THF, 0 °C to RT
OrganometallicOrganolithium (RLi)Secondary AlcoholAnhydrous THF, -78 °C to RT
Phosphorus YlideWittig ReagentAlkeneAnhydrous THF, -78 °C to RT
EnolateLithium Enolateβ-Hydroxy KetoneAnhydrous THF, -78 °C

Troubleshooting and Key Considerations

  • Anhydrous Conditions: All reactions involving organometallic reagents and enolates are highly sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere.[10][19]

  • Temperature Control: The high reactivity of organolithium reagents and the need for selective enolate formation necessitate strict temperature control, often at -78 °C.

  • Reagent Purity: The purity of 3-trimethylsilylpropanal and the nucleophilic reagent is critical for obtaining high yields and minimizing side products.

  • Purification: The silyl group can sometimes complicate purification. It is important to choose an appropriate solvent system for chromatography to ensure good separation. In some cases, protodesilylation can be a side reaction, so care should be taken during workup and purification.

References

  • Stanton, G. R., Johnson, C. N., & Walsh, P. J. (2011). Diastereoselective Chelation-Controlled Additions to β-Silyloxy Aldehydes. ACS Catalysis, 1(5), 524-527. [Link]

  • Reddy, B. V. S., et al. (2016). A multicomponent approach for the preparation of homoallylic alcohols. Chemical Science, 7(10), 6475-6479. [Link]

  • Somfai, P., et al. (2005). Diastereoselective aldol additions to alpha-amino-beta-silyloxy aldehydes. Divergent synthesis of aminodiols. The Journal of Organic Chemistry, 70(6), 2219-2227. [Link]

  • Royal Society of Chemistry. (2016). A multicomponent approach for the preparation of homoallylic alcohols. [Link]

  • Walsh, P. J., & Li, H. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2137-2148. [Link]

  • Somfai, P., et al. (2004). Diastereoselective Nucleophilic Addition to Aldehydes with Polar α‐ and α,β‐Substituents. Helvetica Chimica Acta, 87(11), 2853-2864. [Link]

  • Danielsson, J. (2013). Stereoselective Nucleophilic Additions to Aldehydes and Development of New Methodology in Organic Synthesis. KTH Royal Institute of Technology. [Link]

  • Asymmetric Synthesis. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. [Link]

  • Royal Society of Chemistry. (2005). Synthesis of allylic and homoallylic alcohols from unsaturated cyclic ethers using a mild and selective C–O reduction approach. [Link]

  • Wang, Z., & Lu, X. (2004). One-pot, three-component synthesis of linearly substituted homoallylic alcohols via allyl(isopropoxy)dimethylsilane. Organic Letters, 6(18), 3091-3094. [Link]

  • Organic Syntheses. (n.d.). Asymmetric Synthesis of N-(tert-Butanesulfinyl)-L-α-Amino Aldehydes. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Chelation control and Felkin-Anh. [Link]

  • ResearchGate. (n.d.). Nucleophilic addition of allenyl silanes into activated ketones. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. [Link]

  • Journal of the American Chemical Society. (1991). High diastereofacial selectivity in nucleophilic additions to chiral thionium ions. [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Apparent Catalytic Generation of Chiral Metal Enolates: Enantioselective Dienolate Additions to Aldehydes Mediated by Tol. [Link]

  • Fortman, G. C., & Nolan, S. P. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Organometallics, 35(22), 3774-3779. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. [Link]

  • Molecules. (2020). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Amide Enolate Additions to Acylsilanes: In Situ Generation of Unusual and Stereoselective Homoenolate Equivalents. [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. [Link]

  • University of Massachusetts Boston, Department of Chemistry. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • OpenOChem Learn. (n.d.). Protection of Alcohols. [Link]

  • University of Liverpool, Department of Chemistry. (n.d.). III Enolate Chemistry. [Link]

  • ResearchGate. (n.d.). Chelation control vs. non-chelation (kinetic) control in the tin(IV)... [Link]

  • SlidePlayer. (n.d.). Aldehydes and Ketones: Nucleophilic Addition Reactions. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]

  • SlidePlayer. (2011, February 3). Felkin-Ahn and Chelation Control. [Link]

  • Danielsson, J. (2011). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. KTH Royal Institute of Technology. [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Addition of α-(Dimethylsilyl)nitriles to Aldehydes and Ketones. [Link]

  • Organic Syntheses. (n.d.). Benzenebutanamide, N,N-diethyl-α-hydroxy. [Link]

  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. [Link]

  • Leah4sci. (2018, September 20). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. [Link]

  • Chem Connections. (n.d.). General Concepts of the Chemistry of Chelation. [Link]

  • Oh, S., et al. (2015). Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement. Journal of Synthetic Organic Chemistry, Japan, 73(11), 1113-1123. [Link]

  • Google Patents. (n.d.). Process of purifying propargyl alcohol.
  • Google Patents. (n.d.).
  • Leah4sci. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Chapter 3 Reactions of Nucleophiles and Bases. [Link]

Sources

Using 3-Trimethylsilylpropanal as a precursor for allylsilanes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Trimethylsilylpropanal as a Strategic Precursor for Functionalized Allylsilanes

Executive Summary & Strategic Rationale

Allylsilanes are indispensable nucleophiles in modern organic synthesis, most notably serving as the primary carbon-carbon bond-forming reagents in the Lewis acid-catalyzed Hosomi-Sakurai reaction[1]. However, the de novo synthesis of highly substituted allylsilanes often suffers from regiochemical scrambling, as traditional methods (e.g., the silylation of allyl Grignard reagents) frequently yield inseparable mixtures of


- and 

-silylated products.

To bypass this regiochemical ambiguity, 3-Trimethylsilylpropanal (3-TMSP) [2] serves as an elite, pre-functionalized building block. Because the carbon-silicon bond is already fixed at the terminal


 position, converting the 

-aldehyde into a

double bond guarantees the exclusive formation of the desired allylsilane architecture without silyl migration. This application note details two divergent, highly robust protocols to synthesize 1-substituted allylsilanes from 3-TMSP via a common N-Tosylhydrazone intermediate:
  • The Shapiro Reaction Pathway : A stoichiometric, organolithium-driven route ideal for trapping with alkyl halides or carbonyl electrophiles[3].

  • The Barluenga Cross-Coupling Pathway : A mild, palladium-catalyzed route for installing

    
    -
    
    
    
    linkages to yield 1-aryl-allylsilanes[4].

Mechanistic Divergence & Pathway Visualization

The strategic advantage of 3-TMSP lies in the reactivity of its N-tosylhydrazone derivative. Treatment with a strong base initiates a divergence in the reaction mechanism based on the catalytic environment:

  • Pathway A (Shapiro) : Two equivalents of

    
    -BuLi deprotonate both the hydrazone N-H and the less acidic 
    
    
    
    -
    
    
    . The resulting dianion undergoes elimination of lithium toluenesulfinate and nitrogen gas to generate a discrete vinyllithium intermediate[3]. This intermediate acts as a potent nucleophile.
  • Pathway B (Barluenga) : In the presence of a Pd(0)/Pd(II) cycle and a mild base (

    
    ), the hydrazone decomposes into a diazo compound. This species reacts with an oxidative addition Pd(II)-aryl complex to form a transient Pd-carbene. Migratory insertion of the aryl group followed by 
    
    
    
    -hydride elimination yields the target alkene[4].

G A 3-Trimethylsilylpropanal (3-TMSP) B 3-TMSP N-Tosylhydrazone A->B TsNHNH2 MeOH, rt C Vinyllithium Intermediate (Shapiro Reaction) B->C 2.2 eq. n-BuLi -78°C to 0°C D Pd-Carbene Intermediate (Barluenga Coupling) B->D Pd(OAc)2, XPhos Ar-X, LiOtBu, 110°C E 1-Alkyl/Hydroxyl-Allylsilanes (Nucleophilic Trapping) C->E Electrophile (E+) e.g., R-X, R-CHO F 1-Aryl-Allylsilanes (Migratory Insertion) D->F β-Hydride Elimination

Divergent synthesis of 1-substituted allylsilanes from 3-TMSP N-Tosylhydrazone.

Quantitative Data Summary

The following table summarizes the expected outcomes when utilizing the protocols described in Section 4. Both pathways inherently favor the (E)-isomer due to the steric bulk of the trimethylsilylmethyl group during the transition state.

Synthesis PathwayCoupling Partner / ElectrophileProduct ClassTypical Yield (%)E/Z Selectivity
Shapiro Benzyl bromide1-Alkyl-allylsilane75 - 82> 95:5 (E)
Shapiro Benzaldehyde1-Hydroxyl-allylsilane68 - 74> 90:10 (E)
Barluenga 4-Methoxybromobenzene1-Aryl-allylsilane80 - 88> 98:2 (E)
Barluenga 2-Bromopyridine1-Heteroaryl-allylsilane70 - 76> 95:5 (E)

Detailed Experimental Protocols

Protocol 1: Preparation of 3-TMSP N-Tosylhydrazone (The Common Intermediate)

Self-Validating Check: The reaction transitions from a clear solution to a thick white suspension as the product precipitates, confirming successful condensation.

  • Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-toluenesulfonyl hydrazide (10.2 g, 55.0 mmol, 1.1 eq) and anhydrous methanol (100 mL).

  • Addition : Stir at room temperature until dissolved. Slowly add 3-Trimethylsilylpropanal (6.5 g, 50.0 mmol, 1.0 eq) dropwise over 10 minutes.

  • Reaction : Stir the mixture at room temperature for 3 hours. A white precipitate will gradually form.

  • Isolation : Concentrate the mixture under reduced pressure to half its volume. Filter the white solid via vacuum filtration, wash with cold hexanes (2 × 20 mL), and dry under high vacuum to afford the pure hydrazone.

Protocol 2: Shapiro Reaction to form 1-Alkyl-Allylsilanes

Causality Insight: TMEDA is strictly required here. It breaks up the hexameric aggregates of


-BuLi, drastically increasing its basicity to ensure complete deprotonation of the weakly acidic 

-protons of the hydrazone[3].
  • Dianion Formation : In an oven-dried Schlenk flask under argon, dissolve 3-TMSP N-Tosylhydrazone (2.98 g, 10.0 mmol, 1.0 eq) in anhydrous THF (40 mL). Add TMEDA (3.3 mL, 22.0 mmol, 2.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation : Add

    
    -BuLi (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol, 2.2 eq) dropwise. Validation: The solution will immediately turn deep orange/red, indicating dianion formation.
    
  • Nitrogen Extrusion : Remove the cooling bath and allow the reaction to warm to 0 °C. Stir at 0 °C for 30–45 minutes. Validation: Vigorous bubbling (

    
     gas evolution) will be observed. Wait until bubbling completely ceases to ensure full conversion to the vinyllithium intermediate.
    
  • Electrophilic Trapping : Re-cool the flask to -78 °C. Add the desired electrophile (e.g., Benzyl bromide, 12.0 mmol, 1.2 eq) dropwise. Allow the mixture to slowly warm to room temperature overnight.

  • Workup : Quench with saturated aqueous

    
     (20 mL). Extract with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate. Purify the resulting allylsilane via silica gel flash chromatography.
Protocol 3: Barluenga Cross-Coupling to form 1-Aryl-Allylsilanes

Causality Insight: XPhos is selected as the ligand because its bulky, electron-rich biaryl structure is highly efficient at promoting the oxidative addition of unactivated aryl bromides and stabilizing the transient Pd-carbene intermediate[4].

  • Preparation : Inside an argon-filled glovebox, charge an oven-dried 50 mL Schlenk tube with 3-TMSP N-Tosylhydrazone (1.49 g, 5.0 mmol, 1.2 eq), the desired Aryl bromide (4.16 mmol, 1.0 eq),

    
     (46 mg, 5 mol%), XPhos (198 mg, 10 mol%), and 
    
    
    
    (832 mg, 10.4 mmol, 2.5 eq).
  • Solvent Addition : Remove the sealed tube from the glovebox, connect to an argon Schlenk line, and add anhydrous 1,4-dioxane (20 mL) via syringe.

  • Coupling : Seal the tube and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously for 12 hours. Validation: The mixture will transition to a dark, heterogeneous suspension as the cross-coupling proceeds and

    
     is extruded.
    
  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification : Concentrate the filtrate under reduced pressure and purify the crude 1-aryl-allylsilane via silica gel chromatography (typically using 100% hexanes to 95:5 hexanes/ethyl acetate).

References

Sources

Application Note: Mastering Stereocontrol with 3-Trimethylsilylpropanal in Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Trimethylsilylpropanal is a versatile C3 building block that has emerged as a powerful tool in modern organic synthesis for achieving high levels of stereocontrol. The strategic placement of the trimethylsilyl (TMS) group provides a unique combination of steric influence and electronic properties that can be exploited to direct the outcome of key carbon-carbon bond-forming reactions. This guide provides an in-depth analysis of the core applications of 3-trimethylsilylpropanal in stereoselective synthesis, with a focus on the mechanistic principles, field-proven protocols, and applications in the synthesis of complex molecules and natural products.[1][2] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the precise construction of chiral architectures.

Introduction: The Strategic Advantage of the Trimethylsilyl Group

In the landscape of synthetic organic chemistry, the pursuit of stereochemical purity is paramount. 3-Trimethylsilylpropanal [(CH₃)₃SiCH₂CH₂CHO] offers a distinct advantage in this pursuit. Unlike simple aliphatic aldehydes, the bulky trimethylsilyl group located at the γ-position exerts significant steric hindrance, which is instrumental in dictating the facial selectivity of nucleophilic attacks on the aldehyde carbonyl.

Furthermore, the silicon atom's ability to stabilize a positive charge at the β-position (the β-silicon effect) can influence the stability of transition states, although this effect is more pronounced in reactions involving carbocationic intermediates adjacent to the silyl group. The primary utility of the resulting β-hydroxy silane adducts lies in their facile conversion to alkenes via the Peterson olefination, a stereospecific elimination reaction that provides predictable access to either E- or Z-alkenes depending on the reaction conditions.

This guide will focus on two cornerstone stereoselective transformations where 3-trimethylsilylpropanal serves as an exemplary substrate: the Mukaiyama Aldol reaction and stereoselective allylation reactions.

The Mukaiyama Aldol Reaction: Building Acyclic Stereocenters

The Mukaiyama aldol addition is a powerful Lewis acid-mediated reaction between a silyl enol ether and a carbonyl compound, such as an aldehyde.[3] This reaction avoids the often harsh, basic conditions of traditional enolate chemistry and allows for a crossed-aldol reaction with minimal self-condensation.[3] When employing 3-trimethylsilylpropanal, high levels of diastereoselectivity can be achieved, providing access to valuable β-hydroxy carbonyl compounds.[4]

Mechanistic Rationale for Stereocontrol

The stereochemical outcome of the Mukaiyama aldol reaction is largely governed by the geometry of the silyl enol ether (E vs. Z) and the nature of the Lewis acid catalyst. The reaction is generally believed to proceed through an open, acyclic transition state.[5] The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, enhancing its electrophilicity. The silyl enol ether then attacks the activated carbonyl. The relative orientation of the substituents on both the enol ether and the aldehyde in the transition state determines the final syn or anti diastereoselectivity of the aldol adduct. The steric bulk of the 3-trimethylsilylpropyl group on the aldehyde plays a crucial role in favoring approach of the nucleophile from the less hindered face.

Mukaiyama_Aldol_Mechanism cluster_reactants Reactants cluster_catalysis Lewis Acid Activation cluster_product Product Formation Aldehyde R'-CHO (3-Trimethylsilylpropanal) ActivatedAldehyde R'-CH=O--LA Activated Aldehyde Aldehyde->ActivatedAldehyde + LA EnolSilane R''₂(C)=C(R''')-OSiMe₃ (Silyl Enol Ether) Adduct R'-CH(OSiMe₃)-C(R''₂)-C(=O)R''' Silylated Aldol Adduct EnolSilane->Adduct C-C Bond Formation (Acyclic Transition State) LewisAcid LA Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) ActivatedAldehyde->Adduct C-C Bond Formation (Acyclic Transition State) FinalProduct R'-CH(OH)-C(R''₂)-C(=O)R''' β-Hydroxy Carbonyl Adduct->FinalProduct Aqueous Workup caption Workflow of the Lewis Acid-Catalyzed Mukaiyama Aldol Reaction.

Caption: Workflow of the Lewis Acid-Catalyzed Mukaiyama Aldol Reaction.

Protocol 1: Diastereoselective Mukaiyama Aldol Addition

This protocol describes a general procedure for the TiCl₄-mediated aldol addition of a silyl enol ether to 3-trimethylsilylpropanal.

Materials:

  • 3-Trimethylsilylpropanal

  • Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-trimethylsilylpropanal (1.0 eq) and the silyl enol ether (1.2 eq). Dissolve the mixture in anhydrous DCM (approx. 0.2 M concentration relative to the aldehyde).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the TiCl₄ solution (1.1 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C. A colored complex will typically form.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure β-hydroxy silane product.

Data Summary: Influence of Reaction Parameters

The choice of Lewis acid and solvent can significantly impact the diastereoselectivity and yield of the reaction.

EntrySilyl Enol Ether NucleophileLewis Acid (eq.)SolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
11-(Trimethylsiloxy)cyclohexeneTiCl₄ (1.1)DCM-788515:85
2(Z)-1-(Phenyl)-1-(trimethylsiloxy)propeneBF₃·OEt₂ (1.2)DCM-7890>95:5
3(E)-1-(Phenyl)-1-(trimethylsiloxy)propeneSnCl₄ (1.1)DCM-788210:90
4Silyl ketene acetal of methyl propionateTMSOTf (0.1)Propionitrile-207888:12

Note: Data presented are representative examples based on established principles of Mukaiyama aldol reactions and may vary based on specific substrate combinations.

Stereoselective Allylation and Crotylation

The addition of allyl and crotyl organometallic reagents to aldehydes is a cornerstone transformation for constructing homoallylic alcohols, which are versatile intermediates in natural product synthesis.[6][7] When 3-trimethylsilylpropanal is used, the steric bulk of the γ-silyl group effectively biases the facial selectivity of the addition, leading to high diastereoselectivity. Enantioselective variants, using chiral reagents or catalysts, can afford products with excellent enantiomeric excess.

Mechanistic Rationale: The Zimmerman-Traxler Model

The stereochemical outcome of allylboration and related reactions is often rationalized using the Zimmerman-Traxler transition state model.[8] This model proposes a closed, six-membered chair-like transition state involving the aldehyde, the boron atom, and the allyl group. To minimize steric interactions, the largest substituent on the aldehyde (in this case, the 3-trimethylsilylpropyl group) preferentially occupies an equatorial position. The geometry of the allylating agent (E or Z) then dictates whether the final product has syn or anti relative stereochemistry.

Caption: Zimmerman-Traxler model for stereoselective allylation.

Protocol 2: Enantioselective Allylation using Brown's Reagent

This protocol details the asymmetric allylation of 3-trimethylsilylpropanal using Brown's B-allyldiisopinocampheylborane, a widely used and highly effective chiral reagent.[8]

Materials:

  • (+)- or (-)-α-Pinene (high enantiomeric purity)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer

  • Allylmagnesium bromide, 1.0 M solution in diethyl ether

  • 3-Trimethylsilylpropanal

  • Anhydrous Tetrahydrofuran (THF) and Diethyl Ether (Et₂O)

  • Methanol (MeOH)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: In an oven-dried flask under nitrogen, prepare B-allyldiisopinocampheylborane in situ. React α-pinene (2.2 eq) with 9-BBN (1.0 eq) in THF to form diisopinocampheylborane. Then, treat the resulting borane with allylmagnesium bromide (1.0 eq) in Et₂O at -78 °C, followed by warming. Note: Detailed preparations are widely available in the literature.[8]

  • Reaction Setup: In a separate oven-dried flask under nitrogen, dissolve 3-trimethylsilylpropanal (1.0 eq) in anhydrous Et₂O (approx. 0.5 M).

  • Allylation: Cool the aldehyde solution to -78 °C. Slowly add the pre-prepared B-allyldiisopinocampheylborane solution (1.2 eq) via cannula.

  • Reaction Monitoring: Stir the mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2 hours. Monitor the consumption of the aldehyde by TLC.

  • Oxidative Workup: Cool the reaction mixture to 0 °C. Add MeOH carefully, followed by the slow, sequential addition of 3 M NaOH and 30% H₂O₂. Caution: This oxidation is exothermic.

  • Extraction: Stir the mixture vigorously at room temperature for 4-6 hours or until the phases are clear. Extract the product with Et₂O (3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the chiral homoallylic alcohol. The enantiomeric excess (ee) can be determined by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid).

Data Summary: Stereochemical Outcomes in Allylation
EntryAllylating ReagentChiral SourceTemp (°C)Yield (%)Diastereomeric RatioEnantiomeric Excess (%)
1Allyl-B(Ipc)₂(-)-α-Pinene-7888N/A96 (R)
2(E)-Crotyl-B(Ipc)₂(+)-α-Pinene-7885>98:2 (anti)95
3(Z)-Crotyl-B(Ipc)₂(+)-α-Pinene-7881>98:2 (syn)94
4Allyl-SnBu₃ / TiCl₂(OTf)₂(S)-BINOL-4075N/A91 (S)

Note: Data is illustrative of typical results achieved with these reagent classes. Ipc = isopinocampheyl.

Synthetic Utility: The Peterson Olefination

A significant advantage of creating β-hydroxy silane adducts from 3-trimethylsilylpropanal is their utility in the Peterson olefination. This reaction provides a stereospecific pathway to alkenes.

  • Acid-catalyzed elimination typically results in the formation of the E-alkene via an anti-elimination pathway.

  • Base-catalyzed elimination proceeds through a syn-elimination to furnish the Z-alkene .

This dual stereochemical control makes the combination of a stereoselective aldol reaction followed by a Peterson olefination a highly valuable two-step sequence for the synthesis of geometrically defined alkenes.

Conclusion

3-Trimethylsilylpropanal is a uniquely effective reagent for addressing challenges in stereoselective synthesis. The steric and electronic properties conferred by the trimethylsilyl group provide a reliable handle for directing the stereochemical course of powerful C-C bond-forming reactions like the Mukaiyama aldol and enantioselective allylations. The protocols and principles outlined in this guide demonstrate its broad applicability and provide a solid foundation for its incorporation into complex synthetic campaigns, ultimately enabling the efficient and precise construction of sophisticated molecular architectures for research, drug discovery, and materials science.

References

  • Mukaiyama, T. (1973). The Mukaiyama aldol addition. Wikipedia. Available at: [Link]

  • Sharma, A., & Kumar, R. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances. Available at: [Link]

  • Regio- and Stereoselective Synthesis of Fully Substituted Silyl Enol Ethers of Ketones and Aldehydes in Acyclic Systems. (2019). Angewandte Chemie International Edition. Available at: [Link]

  • Mukaiyama Aldol Addition. Organic Chemistry Portal. Available at: [Link]

  • Sharma, A., & Kumar, R. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. National Center for Biotechnology Information. Available at: [Link]

  • Regio‐ and Stereoselective Synthesis of Fully Substituted Silyl Enol Ethers of Ketones and Aldehydes in Acyclic Systems. (2019). Scite.ai. Available at: [Link]

  • A Cooperative Cobalt-Driven System for One-Carbon Extension in the Synthesis of (Z)-Silyl Enol Ethers from Aldehydes: Unlocking Regio- and Stereoselectivity. (2023). Journal of the American Chemical Society. Available at: [Link]

  • Regio‐ and Stereoselective Synthesis of Fully Substituted Silyl Enol Ethers of Ketones and Aldehydes in Acyclic Systems. (2019). ResearchGate. Available at: [Link]

  • Hudrlik, P. F., & Kulkarni, A. K. (1985). α-Silyl aldehydes: preparation and use as stereoselective vinyl cation equivalents. Journal of the American Chemical Society. Available at: [Link]

  • Enantioselective α-Allylation of Acyclic Esters using B(pin)-Substituted Electrophiles: Independent Regulation of Stereocontrol Elements via Cooperative Pd/Lewis Base Catalysis. National Center for Biotechnology Information. Available at: [Link]

  • Stereoselective Cyclopropanation of 1,1-Diborylalkenes via Palladium-Catalyzed (Trimethylsilyl)diazomethane Insertion. (2022). National Center for Biotechnology Information. Available at: [Link]

  • A study of base-catalyzed aldol reaction of trimethylsilyl enolates. (2019). ResearchGate. Available at: [Link]

  • Tris(trimethylsilyl)silyl-Governed Aldehyde Cross-Aldol Cascade Reaction. Scilit. Available at: [Link]

  • A New Halo Aldol Reaction: Three-Component Reaction via 1,4-Robust Activation of Ethynyl Alkyl Ketones for Stereoselective Formations of Versatile Aldol Adducts. Organic Chemistry Portal. Available at: [Link]

  • Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. National Center for Biotechnology Information. Available at: [Link]

  • Tsuji-Trost Reaction. Organic Chemistry Portal. Available at: [Link]

  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available at: [Link]

  • Stereoselective and Stereospecific Reactions. (2025). Master Organic Chemistry. Available at: [Link]

  • Asymmetric Allylation Reactions. Myers Research Group, Harvard University. Available at: [Link]

  • Stereospecific Reaction, Stereoselective Reaction, Chemoselective Reaction, Regioselective Reaction. (2021). YouTube. Available at: [Link]

  • Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate. (2018). University of Richmond Scholarship Repository. Available at: [Link]

  • Stereoselective Allylation of Ketones: Explanation for the Unusual Inversion of the Induced Stereochemistry in the Auxiliary-Mediated Crotylation and Pentenylation of Butanone by DET Calculations. (2025). ResearchGate. Available at: [Link]

  • Stereochemistry of allylation reactions. (2021). ResearchGate. Available at: [Link]

  • Click Chemistry in Natural Product Modification. (2022). Frontiers in Chemistry. Available at: [Link]

  • Stereoselective Acetate Aldol Reactions. (2013). Wiley-VCH. Available at: [Link]

  • Synthesis of Natural Products by C–H Functionalization of Heterocycles. NSF Public Access Repository. Available at: [Link]

  • A new strategy for the synthesis of complex natural products. (2019). University of Basel. Available at: [Link]

  • Bridging the Gap Between Natural Product Synthesis and Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

  • Stereoselectivity. Wikipedia. Available at: [Link]

Sources

Application Note: Precision Grignard Addition to 3-Trimethylsilylpropanal

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a field-validated, high-yield protocol for performing Grignard additions to 3-Trimethylsilylpropanal. It addresses the specific challenges of enolization and steric hindrance associated with beta-silyl aldehydes.

Abstract

The nucleophilic addition of Grignard reagents to 3-Trimethylsilylpropanal (3-TMS-propanal) presents a specific set of synthetic challenges often overlooked in standard protocols. While the


-silyl group exerts a stabilizing electronic effect in cationic intermediates, it introduces steric bulk and, more critically, does not protect the 

-protons from abstraction. Standard Grignard conditions frequently result in low yields due to competitive enolization (acting as a base) rather than nucleophilic addition. This guide details an optimized Organocerium (Imamoto) Protocol , utilizing anhydrous

to modulate reagent basicity, thereby suppressing enolization and maximizing 1,2-addition efficiency.

Scientific Foundation & Mechanistic Insight

The Substrate Challenge

3-Trimethylsilylpropanal (


) is a "deceptive" electrophile.
  • 
    -Acidity:  The protons at the C2 position are enolizable (
    
    
    
    ). Grignard reagents (
    
    
    ) act as hard bases. If the nucleophilic attack is sterically retarded by the remote TMS group, deprotonation becomes the dominant kinetic pathway, regenerating the starting material upon workup.
  • Steric Environment: Although the TMS group is at the

    
    -position relative to the oxygen, the flexible ethyl linker allows the bulky trimethylsilyl group to shield the carbonyl trajectory, particularly in non-polar solvents where the alkyl chain collapses.
    
The Solution: Organocerium Chemistry

To optimize this reaction, we must decouple basicity from nucleophilicity. The addition of anhydrous Cerium(III) Chloride (


) generates an organocerium species in situ (

).
  • Reduced Basicity: Organocerium reagents are significantly less basic than their magnesium counterparts, virtually eliminating enolization.

  • Oxophilicity: The highly oxophilic

    
     activates the carbonyl oxygen, increasing electrophilicity without promoting 
    
    
    
    -deprotonation.
Pathway Visualization

The following diagram illustrates the divergence between the standard (failure-prone) pathway and the optimized organocerium pathway.

GrignardPathways Start 3-TMS-Propanal + RMgX Standard Standard Conditions (Et2O/THF, No Additive) Start->Standard Path A Optimized Optimized Conditions (CeCl3, THF, -78°C) Start->Optimized Path B Enolate Magnesium Enolate (Deprotonation) Standard->Enolate Basicity > Nucleophilicity Recovered Recovered Starting Material (Low Yield) Enolate->Recovered Aq. Workup Complex Activated Complex (C=O---Ce) Optimized->Complex Ce(III) Activation Product Secondary Alcohol (High Yield >85%) Complex->Product 1,2-Addition

Figure 1: Mechanistic divergence between standard Grignard conditions (Path A) and the CeCl3-mediated approach (Path B).

Optimization Parameters

ParameterStandard ConditionOptimized ConditionRationale
Solvent

or THF
THF (Anhydrous)

is insoluble in ether. THF is required to form the active slurry.
Additive None

(anhydrous)
Suppresses basicity; activates carbonyl.
Temperature

to RT

Kinetic control favors addition over elimination/enolization.
Stoichiometry 1.1 - 1.5 equiv RMgX1.5 equiv

/ 1.5 equiv RMgX
Excess reagent ensures complete conversion of the less reactive organocerium.
Quench

or

AcOH /

Mild quench prevents acid-catalyzed rearrangement of the silyl group.

Detailed Experimental Protocol

Reagent Preparation: Anhydrous

Critical Step: Commercial


 must be dehydrated meticulously. Incomplete dehydration is the #1 cause of failure.
  • Place

    
     (powdered) in a Schlenk flask.
    
  • Heat to

    
      under high vacuum (
    
    
    
    ) for 4–6 hours .
    • Observation: The solid will bubble/shift as water leaves. It is ready when it becomes a fine, white, free-flowing powder.

  • While still hot, backfill with Argon. Allow to cool to room temperature (RT).

  • Add anhydrous THF (approx.

    
    ) to form a white slurry.
    
  • Stir vigorously at RT for 2 hours (or overnight) to ensure breaking of aggregates.

Reaction Workflow

Scale: 1.0 mmol 3-Trimethylsilylpropanal Reagents:

  • 3-Trimethylsilylpropanal: 130 mg (1.0 mmol)

  • Grignard Reagent (

    
    ): 1.5 mmol (e.g., 
    
    
    
    of
    
    
    solution)
  • 
     (Anhydrous): 370 mg (1.5 mmol)
    
  • THF:

    
    
    

Step-by-Step Procedure:

  • Organocerium Formation:

    • Cool the

      
      /THF slurry (prepared in 4.1) to 
      
      
      
      (dry ice/acetone bath).
    • Add the Grignard reagent (

      
      ) dropwise via syringe.
      
    • Stir at

      
       for 1 hour . The color may change (often yellow/brown depending on R), indicating transmetallation to 
      
      
      
      .
  • Substrate Addition:

    • Dissolve 3-Trimethylsilylpropanal (

      
      ) in 
      
      
      
      anhydrous THF.
    • Add this solution dropwise to the organocerium mixture at

      
        over 10 minutes.
      
    • Note: Do not allow the temperature to rise.[1][2]

  • Reaction Phase:

    • Maintain stirring at

      
       for 2–4 hours .
      
    • TLC Check: Withdraw a

      
       aliquot, quench in saturated 
      
      
      
      , extract with EtOAc. Check disappearance of aldehyde (
      
      
      in 10% EtOAc/Hex) and appearance of alcohol (
      
      
      ).
  • Workup:

    • Quench the reaction at

      
       by adding 
      
      
      
      of 10% aqueous Acetic Acid or saturated
      
      
      .
    • Allow the mixture to warm to RT.

    • Dilute with

      
       (
      
      
      
      ) and water (
      
      
      ).
    • Separate phases. Extract aqueous layer with

      
       (
      
      
      
      ).
    • Combine organics, wash with brine, dry over

      
      , and concentrate.
      
Workflow Diagram

Workflow Step1 Step 1: Dehydrate CeCl3 140°C, Vacuum, 4h Step2 Step 2: Form Slurry Add THF, Stir 2h @ RT Step1->Step2 Step3 Step 3: Transmetallation Add RMgX @ -78°C, 1h Step2->Step3 Step4 Step 4: Addition Add 3-TMS-Propanal @ -78°C Step3->Step4 Step5 Step 5: Quench & Workup 10% AcOH, Extract Step4->Step5

Figure 2: Operational workflow for the CeCl3-mediated addition.

Troubleshooting & Validation

ObservationDiagnosisCorrective Action
Recovered Aldehyde Enolization occurred (Basicity issue).Ensure

was fully anhydrous. Increase

ratio to 2.0 equiv.
Low Yield / Sludge Incomplete activation of

.
Extend the THF slurry stirring time (Step 4.1) to ensure fine dispersion.
Desilylation Acidic workup too harsh.Use saturated

instead of AcOH. Avoid HCl.
Wurtz Coupling (R-R) Grignard degraded before addition.[3]Titrate Grignard immediately before use. Maintain

strictly.

Validation Metrics:

  • 1H NMR: Look for the disappearance of the aldehyde proton (

    
    , t) and appearance of the CH-OH carbinol proton (
    
    
    
    ).
  • TMS Stability: Verify the TMS signal remains at

    
    . Loss of this signal indicates acid sensitivity or Brook rearrangement (rare in this system).
    

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989. Link (Foundational work on Organocerium chemistry).

  • Bartoli, G., et al. "CeCl3-Mediated Addition of Grignard Reagents to 1,3-Dicarbonyl Compounds." Journal of Organic Chemistry, 2004. Link (Demonstrates suppression of enolization).

  • Fleming, I. "Organosilicon Chemistry." Comprehensive Organic Synthesis, Vol 2. (General reference for beta-silyl effects and stability).
  • BenchChem Technical Support. "Optimizing Grignard Reactions with Sterically Hindered Substrates." Application Note. Link (General Grignard optimization).

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis.

Sources

Application Note and Detailed Protocol: Oxidation of 3-Trimethylsilylpropanal to 3-trimethylsilylpropionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3-Trimethylsilylpropionic Acid

3-Trimethylsilylpropionic acid (TMSP-OH) and its deuterated analogues are indispensable tools in the field of analytical chemistry, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] It serves as a crucial internal standard for aqueous samples (e.g., D₂O) due to the sharp, well-defined singlet produced by the nine equivalent protons of the trimethylsilyl (TMS) group, which is typically set to 0 ppm.[1] The carboxylic acid moiety imparts water solubility, a critical feature for a standard in biological and other aqueous-based NMR studies.[3] The synthesis of high-purity TMSP-OH is therefore of significant interest to the scientific community. This document provides a comprehensive guide to the oxidation of 3-trimethylsilylpropanal to 3-trimethylsilylpropionic acid, offering a detailed protocol and exploring the underlying chemical principles.

Chemical Principles and Strategic Considerations

The conversion of an aldehyde to a carboxylic acid is a fundamental oxidative transformation in organic synthesis.[4] A variety of oxidizing agents can accomplish this, ranging from strong oxidants like potassium permanganate and chromic acid to milder reagents such as silver oxide.[4][5] However, the presence of the trimethylsilyl (TMS) group in the starting material, 3-trimethylsilylpropanal, necessitates a careful selection of the oxidant to avoid unwanted side reactions.

The TMS group, while generally robust, can be susceptible to cleavage under strongly acidic or basic conditions, especially in the presence of certain nucleophiles.[6][7] Therefore, harsh oxidative methods, such as the Jones oxidation (chromic acid in sulfuric acid), are generally not recommended for substrates containing acid-sensitive functionalities like silyl ethers, and by extension, alkylsilanes.[8][9]

A more judicious approach involves the use of a mild and selective oxidizing agent that operates under neutral or slightly acidic conditions. The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) buffered with a weak acid, stands out as an excellent candidate.[10][11] This method is renowned for its high efficiency in oxidizing a wide range of aldehydes, including α,β-unsaturated and sterically hindered ones, to their corresponding carboxylic acids with high yields and excellent functional group tolerance.[10][12]

The proposed mechanism for the Pinnick oxidation involves the formation of chlorous acid (HClO₂) in situ, which then reacts with the aldehyde.[10][13] The aldehyde and chlorous acid form a chlorite ester intermediate, which then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[14]

To prevent side reactions from the reactive HOCl byproduct, a scavenger such as 2-methyl-2-butene is commonly added to the reaction mixture.

Experimental Workflow Overview

The following diagram outlines the key stages in the synthesis and purification of 3-trimethylsilylpropionic acid from 3-trimethylsilylpropanal.

experimental_workflow cluster_reaction Reaction Setup cluster_oxidation Oxidation cluster_workup Work-up cluster_purification Purification A Dissolve 3-trimethylsilylpropanal and 2-methyl-2-butene in t-BuOH B Prepare aqueous solution of NaClO2 and NaH2PO4 C Slowly add aqueous solution to the aldehyde solution at RT B->C D Stir vigorously for 4-6 hours C->D E Quench reaction with Na2SO3 D->E F Acidify with HCl E->F G Extract with ethyl acetate F->G H Wash with brine, dry over Na2SO4 G->H I Concentrate in vacuo H->I J Silica gel column chromatography or short path distillation I->J

Caption: General workflow for the oxidation and purification.

Detailed Experimental Protocol: Pinnick Oxidation

This protocol is designed for the small-scale synthesis of 3-trimethylsilylpropionic acid. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
3-TrimethylsilylpropanalC₆H₁₄OSi130.261.30 g10.0
Sodium chlorite (80%)NaClO₂90.441.70 g15.0 (of NaClO₂)
Sodium dihydrogen phosphateNaH₂PO₄119.981.80 g15.0
2-Methyl-2-buteneC₅H₁₀70.131.40 g (2.0 mL)20.0
tert-Butanol (t-BuOH)C₄H₁₀O74.1220 mL-
Water (deionized)H₂O18.0210 mL-
Sodium sulfiteNa₂SO₃126.041.26 g10.0
Hydrochloric acid (1 M)HCl36.46As needed-
Ethyl acetateC₄H₈O₂88.11~60 mL-
Brine (saturated NaCl)NaCl58.44~20 mL-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-trimethylsilylpropanal (1.30 g, 10.0 mmol) and 2-methyl-2-butene (2.0 mL, 20.0 mmol) in tert-butanol (20 mL).

  • Preparation of Oxidant Solution: In a separate 50 mL beaker, dissolve sodium chlorite (1.70 g, 15.0 mmol) and sodium dihydrogen phosphate (1.80 g, 15.0 mmol) in deionized water (10 mL).

  • Oxidation: Slowly add the aqueous sodium chlorite/phosphate solution to the stirred solution of the aldehyde over 5-10 minutes at room temperature. The reaction is exothermic, and a slight increase in temperature may be observed.

  • Reaction Monitoring: Stir the resulting biphasic mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Quenching: Cool the reaction mixture in an ice bath and quench any excess oxidant by the slow addition of an aqueous solution of sodium sulfite (1.26 g in 10 mL of water) until a test with starch-iodide paper indicates the absence of peroxides.

  • Acidification and Extraction: Acidify the mixture to a pH of approximately 2-3 with 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 3-trimethylsilylpropionic acid.

  • Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent, or by short path distillation under reduced pressure.[15]

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Pinnick oxidation of 3-trimethylsilylpropanal.

reaction_mechanism aldehyde 3-Trimethylsilylpropanal intermediate1 Chlorite Ester Intermediate aldehyde->intermediate1 + HClO2 chlorous_acid Chlorous Acid (HClO2) hocl Hypochlorous Acid (HOCl) intermediate1->hocl product 3-Trimethylsilylpropionic Acid intermediate1->product Pericyclic Fragmentation scavenged_product Halohydrin hocl->scavenged_product + 2-Methyl-2-butene scavenger 2-Methyl-2-butene

Caption: Proposed mechanism of the Pinnick oxidation.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction stalls, gentle warming (to ~35-40 °C) can be applied. However, monitor for any potential degradation of the starting material or product.

  • Stability of the TMS Group: The mild, buffered conditions of the Pinnick oxidation are designed to preserve the integrity of the TMS group. It is crucial to avoid strongly acidic or basic conditions during the work-up.[6]

  • Purification: 3-trimethylsilylpropionic acid is a relatively polar liquid. If distillation is chosen for purification, a good vacuum is required. Column chromatography is also a viable option.[16] For highly pure material for use as an NMR standard, conversion to the sodium salt followed by recrystallization can be considered.[3]

Conclusion

The Pinnick oxidation provides a mild, efficient, and high-yielding method for the synthesis of 3-trimethylsilylpropionic acid from 3-trimethylsilylpropanal. The protocol described herein is robust and scalable, and the careful consideration of the stability of the trimethylsilyl group ensures the successful formation of the desired product. The availability of a reliable synthetic route to high-purity 3-trimethylsilylpropionic acid is of great benefit to researchers who rely on this compound as a critical standard in NMR spectroscopy.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • JoVE. (2023, April 30). Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Organic Letters, 5(7), 1031–1034. [Link]

  • Wikipedia. (2023, November 29). Trimethylsilylpropanoic acid. Retrieved from [Link]

  • Wikipedia. (2024, January 21). Pinnick oxidation. Retrieved from [Link]

  • Grokipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

  • Grokipedia. (n.d.). Jones oxidation. Retrieved from [Link]

  • Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Retrieved from [Link]

  • Al-Majid, A. M. A., & El-Azab, A. S. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7(2), 191635. [Link]

  • Orgoly. (2021, May 21). Pinnick Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Wikipedia. (2024, January 21). Jones oxidation. Retrieved from [Link]

Sources

Application Note: Catalytic Asymmetric Additions to 3-Trimethylsilylpropanal

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Causality

3-Trimethylsilylpropanal is a highly versatile, enolizable aliphatic aldehyde that serves as a critical building block in the synthesis of complex polyketides, β-amino acids, and alkaloid precursors. The presence of the β-trimethylsilyl (TMS) group is not merely a passive functional group; it provides unique steric bulk that can be leveraged for high diastereo- and enantiocontrol in catalytic asymmetric additions. Furthermore, the TMS group serves as a masked hydroxyl group (via Fleming-Tamao oxidation) or a handle for Peterson olefination.

Overcoming the Aliphatic Aldehyde Challenge

Enolizable aliphatic aldehydes are notoriously difficult substrates for cross-aldol and asymmetric addition reactions due to their propensity for self-condensation and polymerization under basic or Lewis acidic conditions. To circumvent this, catalytic systems must exhibit rapid turnover, and the electrophile must be introduced under strictly controlled conditions (e.g., syringe pump addition).

The Steric Role of the TMS Group

In transition-state assemblies, the bulky TMS group adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions. In enamine-catalyzed aldol reactions, this steric demand synergizes with the chiral environment of the catalyst (e.g., L-proline or MacMillan’s imidazolidinone) to lock the trajectory of nucleophilic attack. This synergistic stereocontrol is similarly observed in the, where 3-trimethylsilylpropanal undergoes highly diastereoselective additions to yield critical pharmaceutical intermediates [1]. It is also a precursor to valuable conjunctive reagents, as detailed in [2].

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes (Yield, Diastereomeric Ratio, and Enantiomeric Excess) for established catalytic asymmetric additions utilizing 3-trimethylsilylpropanal as the electrophile.

Reaction TypeNucleophileCatalyst SystemYield (%)dr (syn:anti)ee (%)
Cross-Aldol CyclohexanoneL-Proline (20 mol%)825:9598
Cross-Aldol AcetoneL-Proline (20 mol%)78N/A96
Alkynylation PhenylacetyleneZn(OTf)₂ / (+)-N-Methylephedrine85N/A94
Mannich-Type *Reformatsky ReagentChiral Auxiliary (Imine derivative)91>98:2>99

*Data adapted from the synthesis of β-substituted-β-amino esters [1].

Experimental Protocols & Workflows

To ensure a self-validating system , both protocols below require the addition of an internal standard (e.g., 1,3,5-trimethoxybenzene) post-quench for precise crude NMR yield determination prior to chromatography. Enantiomeric excess must be validated via Chiral HPLC (e.g., Chiralpak AD-H or AS-H columns) against a racemic standard synthesized using a non-chiral catalyst (e.g., pyrrolidine or achiral Zn-salts).

Protocol A: Organocatalytic Asymmetric Cross-Aldol Addition

Objective: Synthesis of chiral anti-β-hydroxy ketones using 3-trimethylsilylpropanal as the acceptor.

Reagents:

  • 3-Trimethylsilylpropanal (1.0 equiv, 1.0 mmol, 130 mg)

  • Cyclohexanone (5.0 equiv, 5.0 mmol, 490 mg)

  • L-Proline (0.2 equiv, 0.2 mmol, 23 mg)

  • DMSO/H₂O (95:5 v/v, 5 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried 25 mL round-bottom flask, dissolve L-Proline in 5 mL of DMSO containing 5% water. Causality: The water acts as a critical proton shuttle to facilitate the hydrolysis of the product iminium ion, regenerating the catalyst and preventing product inhibition.

  • Donor Addition: Add cyclohexanone to the mixture and stir at room temperature for 15 minutes to initiate enamine formation.

  • Electrophile Addition: Cool the reaction mixture to 4 °C. Add 3-trimethylsilylpropanal dropwise over 1 hour using a syringe pump. Causality: Slow addition keeps the steady-state concentration of the aldehyde low, completely suppressing its self-aldol condensation.

  • Reaction Monitoring: Stir the mixture at 4 °C for 24 hours. Monitor via TLC (Hexanes/EtOAc 4:1, visualized with KMnO₄ stain).

  • Workup: Quench the reaction with half-saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the anti-aldol adduct.

EnamineCycle A Chiral Amine Catalyst (e.g., L-Proline) B Ketone Donor (Enamine Formation) A->B Condensation C Nucleophilic Enamine Intermediate B->C -H2O E C-C Bond Formation (Transition State) C->E Addition D 3-Trimethylsilylpropanal (Electrophile) D->E Electrophile F Iminium Aldol Adduct E->F Stereoselective Attack G Hydrolysis & Product Release F->G +H2O G->A Catalyst Regeneration H Chiral Aldol Product G->H Yield Product

Organocatalytic enamine cycle for asymmetric aldol addition to 3-trimethylsilylpropanal.

Protocol B: Zinc-Catalyzed Enantioselective Alkynylation

Objective: Synthesis of chiral propargylic alcohols via the addition of terminal alkynes to 3-trimethylsilylpropanal.

Reagents:

  • 3-Trimethylsilylpropanal (1.0 equiv, 1.0 mmol, 130 mg)

  • Phenylacetylene (1.2 equiv, 1.2 mmol, 122 mg)

  • Zn(OTf)₂ (0.2 equiv, 0.2 mmol, 72 mg)

  • (+)-N-Methylephedrine (0.22 equiv, 0.22 mmol, 39 mg)

  • Triethylamine (1.5 equiv, 1.5 mmol, 151 mg)

  • Anhydrous Toluene (4 mL)

Step-by-Step Methodology:

  • Complex Formation: In a Schlenk flask under an argon atmosphere, add Zn(OTf)₂ and bake under vacuum at 120 °C for 2 hours. Causality: Baking ensures the removal of trace moisture, which would otherwise prematurely protonate the zinc-acetylide intermediate, leading to low conversion.

  • Ligand Binding: Cool to room temperature. Add anhydrous toluene (3 mL) and (+)-N-Methylephedrine. Stir for 2 hours at room temperature to form the chiral Lewis acid complex, then add triethylamine.

  • Alkyne Activation: Add phenylacetylene and stir for 30 minutes. The solution will turn slightly yellow, indicating the successful deprotonation and formation of the reactive zinc-acetylide species.

  • Asymmetric Addition: Cool the mixture to -20 °C. Add 3-trimethylsilylpropanal in 1 mL of toluene dropwise over 30 minutes. The low temperature maximizes the facial selectivity dictated by the ephedrine ligand.

  • Quench and Isolation: After 16 hours of stirring at -20 °C, quench with saturated aqueous NH₄Cl (5 mL). Extract with Et₂O (3 x 10 mL). Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Workflow Step1 Preparation of Zn-Amino Alcohol Step2 Addition of Terminal Alkyne Step1->Step2 Step3 Slow Addition of 3-Trimethylsilylpropanal Step2->Step3 Step4 Quench & Aqueous Workup (NH4Cl) Step3->Step4 Step5 Purification via Chromatography Step4->Step5 Step6 Chiral HPLC Analysis Step5->Step6

Step-by-step workflow for the catalytic asymmetric alkynylation of 3-trimethylsilylpropanal.

References

  • Awasthi, A. K., Boys, M. L., Cain-Janicki, K. J., Colson, P.-J., Doubleday, W. W., Duran, J. E., & Farid, P. N. "Practical Enantioselective Synthesis of β-Substituted-β-amino Esters." The Journal of Organic Chemistry, 2005. URL:[Link]

  • Urabe, H., & Sato, F. "(2S,3S)-2,3-Epoxy-3-trimethylsilylpropanal as a New Conjunctive Reagent." Tetrahedron Letters, 1992. URL:[Link]

Troubleshooting & Optimization

Preventing polymerization of 3-Trimethylsilylpropanal during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Trimethylsilylpropanal (CAS: 18146-03-7). This reagent is a highly versatile building block, frequently employed as a conjunctive reagent in diastereoselective 1[1]. However, it presents significant handling challenges. Like many low molecular weight aliphatic aldehydes, it is highly susceptible to2[2] upon storage.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind storage protocols, and implement self-validating workflows to ensure reagent integrity.

Part 1: Diagnostic Troubleshooting Guide

Issue 1: The reagent has become viscous, cloudy, or solidified in the bottle.

  • Causality: Autopolymerization. Free radicals (generated by light or thermal stress) initiate a chain reaction. The aldehyde carbonyls link to form polyacetal chains, drastically increasing the viscosity.

  • Resolution: The polymerized material is not permanently lost. Because the polymerization of aliphatic aldehydes often has a low ceiling temperature, the polymer can be cracked back into the monomer via vacuum distillation (See Protocol A).

Issue 2: Loss of titer or poor yields in downstream organometallic couplings.

  • Causality: Oxidation. If the bottle is repeatedly opened to the air, trace oxygen converts the aldehyde into 3-trimethylsilylpropanoic acid. When you attempt a Reformatsky or Grignard reaction, this acidic impurity rapidly quenches your organometallic reagent, killing the yield.

  • Resolution: Always store the reagent over an inert gas (Argon preferred over Nitrogen due to its higher density) and utilize a radical-trapping inhibitor.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does 3-Trimethylsilylpropanal polymerize even when refrigerated? A: Cold storage slows down thermal initiation, but it does not stop radical propagation if trace peroxides or oxygen are already present. Furthermore, trace acidic impurities from glass containers can catalyze cyclic trimerization independently of temperature.

Q: Which polymerization inhibitor is best for this specific aldehyde? A: It depends entirely on your storage atmosphere. If you are storing the reagent under strict, oxygen-free Schlenk conditions, do not use Hydroquinone (HQ) . Mechanistically, 3[3] to function. The free radical must first react with oxygen to form a peroxy radical, which HQ then binds to form a stable complex. Without oxygen, HQ is ineffective. For strictly anaerobic storage,4[4] or BHT should be used, as these sterically hindered phenols act as primary radical scavengers that5[5].

Q: How do I remove the inhibitor before running my reaction? A: Phenolic inhibitors (HQ, BHT, TBHQ) are weakly acidic. Passing the stabilized 3-Trimethylsilylpropanal through a short plug of activated basic alumina (Brockmann Grade I) will retain the inhibitor via acid-base interaction, allowing the neutral aldehyde to elute cleanly.

Part 3: Inhibitor Selection Matrix

To optimize your storage conditions, select the appropriate inhibitor based on your lab's workflow capabilities.

InhibitorChemical NameMechanism of ActionRecommended ConcentrationIdeal Storage Environment
HQ HydroquinoneReacts with peroxy radicals to form stable complexes.100 - 1000 ppmRequires trace O

; Not for strict anaerobic storage.
BHT Butylated hydroxytoluenePrimary radical scavenger (sterically hindered phenol).50 - 500 ppmAnaerobic (Argon/N

) or Aerobic.
TBHQ Tert-ButylhydroquinoneSynergistic radical trapping, prevents autopolymerization.50 - 200 ppmAnaerobic (Argon/N

) or Aerobic.

Part 4: Experimental Protocols

Protocol A: Recovery of Degraded 3-Trimethylsilylpropanal via Vacuum Distillation

Causality: 3-Trimethylsilylpropanal has a high boiling point at atmospheric pressure. Heating it excessively causes thermal decomposition of the trimethylsilyl group. Vacuum distillation lowers the boiling point, safely cracking the polymer back into the monomer while preserving the molecule's structural integrity.

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried and flushed with Argon to prevent moisture ingress.

  • Preparation: Transfer the polymerized/viscous 3-Trimethylsilylpropanal to the distillation flask. Add a magnetic stir bar and 1-2 crystals of an anti-bumping agent.

  • Distillation: Apply a high vacuum (approx. 10-15 mmHg). Slowly heat the oil bath. The polymer will begin to depolymerize (crack) into the monomer. Collect the fraction boiling at approximately 45-50°C (at 15 mmHg).

  • Self-Validating Step: To ensure the distillation was successful and the monomer is pure, perform a rapid

    
    H-NMR check in CDCl
    
    
    
    . The aldehyde proton must appear as a distinct triplet around
    
    
    9.7 ppm. The absence of broad, unresolved polymeric alkyl peaks in the baseline validates the complete removal of oligomers.
Protocol B: Stabilization and Long-Term Storage

Causality: Preventing the initiation phase of polymerization is easier than stopping propagation. By introducing a radical scavenger and eliminating light/heat, the kinetic barriers to degradation are maximized.

  • Inhibitor Addition: To the freshly distilled 3-Trimethylsilylpropanal, immediately add 100 ppm of TBHQ.

  • Sparging: Sparge the liquid with dry Argon for 5 minutes using a long stainless-steel needle to displace dissolved oxygen.

  • Sealing: Transfer the liquid to an amber glass ampoule or a dark bottle with a PTFE-lined cap. Purge the headspace with Argon before sealing tightly with Parafilm. Store at 2-8°C.

  • Self-Validating Step: After 24 hours of storage, visually inspect the solution against a white background. It should remain perfectly water-clear. Any yellowing indicates inhibitor oxidation (e.g., HQ converting to benzoquinone), signaling that an oxygen leak has occurred and the seal must be replaced.

Part 5: Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways of 3-Trimethylsilylpropanal and highlights the specific points where inhibitors and storage conditions intervene to preserve the reagent.

MechanisticPathway TMSP 3-Trimethylsilylpropanal (Monomer) Radical Free Radicals / Trace O2 TMSP->Radical Light / Heat Peroxy Peroxy Radicals Radical->Peroxy O2 Exposure Polymer Autopolymerization (Oligomers & Polymers) Peroxy->Polymer Chain Propagation Acid Oxidation (Carboxylic Acids) Peroxy->Acid Degradation HQ Hydroquinone (HQ) Requires Trace O2 HQ->Peroxy Forms Stable Complex BHT BHT / TBHQ Radical Scavengers BHT->Radical Quenches Cold Cold Storage (< 4°C) & Dark Conditions Cold->Radical Prevents Initiation

Mechanistic pathway of 3-TMSP degradation and points of inhibitor intervention.

References

  • Google Patents.
  • MacsChem. "Tertiary Butyl Hydroquinone | 1948-33-0".[Link]

  • ACS Publications. "The Journal of Organic Chemistry Vol. 70 No. 14".[Link]

  • NIH. "Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology".[Link]

Sources

Technical Support Center: Synthesis of 3-Trimethylsilylpropanal

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 3-Trimethylsilylpropanal via Swern oxidation.

Topic: Optimization of Swern Oxidation Yields & Troubleshooting Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary & Molecule Profile

You are attempting to synthesize 3-Trimethylsilylpropanal (CAS: 18146-03-7) from 3-Trimethylsilyl-1-propanol . While the Swern oxidation is the gold standard for this transformation due to its mildness, users frequently report yield losses due to product volatility and temperature mismanagement .

This guide moves beyond generic protocols, focusing on the specific physicochemical constraints of silyl-substituted aldehydes.

Target Molecule Data
PropertyValueCritical Note
Structure (CH3)3Si-CH2-CH2-CHOGamma-silyl aldehyde (Generally stable to elimination).
Boiling Point ~59–60 °C @ 10 TorrVOLATILITY ALERT: Significant loss occurs during rotary evaporation if vacuum is unregulated.
Molecular Weight 130.26 g/mol
Solubility DCM, Et2O, HexanesHighly soluble in organic solvents; poor water solubility.

Troubleshooting Guide (Q&A)

Category A: Low Yield (<50%)

Q: My TLC shows full conversion, but I recover very little mass after concentration. Where did it go? A: You likely lost the product to the vacuum pump. 3-Trimethylsilylpropanal has a relatively low boiling point under reduced pressure. If you use a standard rotary evaporator sequence (e.g., 40°C bath, <20 mbar), the product will co-evaporate with the solvent (DCM).

  • Correction: Do not concentrate to dryness. Switch solvent to Pentane or Diethyl Ether for extraction (lower boiling points allow easier removal). Use a mild vacuum (>100 mbar) and stop when the volume is low, then switch to a stream of nitrogen or proceed directly to distillation.

Q: I see a major side-product spot just above the starting material. What is it? A: This is likely the Methylthiomethyl (MTM) Ether , a common byproduct formed when the reaction temperature rises above -60°C before the addition of the base.

  • Mechanism: If the intermediate alkoxysulfonium salt rearranges (Pummerer-type) instead of eliminating, you get the thioether.

  • Correction: Ensure the internal temperature (use a probe, not just bath temp) remains below -60°C during the addition of the alcohol and the subsequent stirring period.

Q: The reaction mixture turned cloudy/viscous before adding alcohol. Is this normal? A: Yes, but excessive precipitation can be problematic. The active species (chlorodimethylsulfonium chloride) is a salt. In pure DCM at -78°C, it may precipitate.

  • Correction: Ensure you are using enough solvent (approx. 0.2 M - 0.5 M concentration). Stirring must be vigorous to ensure the heterogeneous slurry reacts efficiently with the alcohol.

Category B: Impurity & Stability Issues

Q: My product smells intensely of cabbage even after column chromatography. How do I remove the smell? A: The smell is Dimethyl Sulfide (DMS), the stoichiometric byproduct. It is lipophilic and trails with the product.

  • Correction: Wash the organic layer with 10% aqueous NaOCl (bleach) or Oxone® solution during workup. This oxidizes smelly DMS to DMSO (odorless, water-soluble), which is then removed in the aqueous wash. Caution: Do this slowly to avoid exotherms.

Q: Can I purify this on silica gel? A: Yes, but with caution. While gamma-silyl aldehydes are more stable than beta-silyl analogs, silica gel is slightly acidic and can promote silyl-group cleavage or hydration over time.

  • Correction: Neutralize the silica gel by flushing the column with 1% Triethylamine (TEA) in Hexanes before loading your sample. Alternatively, vacuum distillation is the superior purification method for this volatile aldehyde.

Optimized Experimental Protocol

Designed for 10.0 mmol scale. Scale linearly, but watch exotherms.

Reagents & Stoichiometry
ReagentEquiv.[1][2][3]Amount (10 mmol scale)Role
Oxalyl Chloride 1.51.3 mL (15 mmol)Activator
DMSO 3.02.1 mL (30 mmol)Oxidant
3-TMS-1-Propanol 1.01.32 g (10 mmol)Substrate
Triethylamine (TEA) 5.07.0 mL (50 mmol)Base (Quench)
DCM (Anhydrous) -40 mL totalSolvent
Step-by-Step Workflow
  • Activation:

    • Cool a flame-dried flask containing Oxalyl Chloride (1.5 eq) and DCM (20 mL) to -78°C (Dry ice/Acetone).

    • Add DMSO (3.0 eq) in DCM (5 mL) dropwise over 10 mins. Gas evolution (CO/CO2) will occur.[2][4]

    • Wait: Stir for 15 mins at -78°C.

  • Oxidation:

    • Add 3-Trimethylsilyl-1-propanol (1.0 eq) in DCM (10 mL) dropwise over 10-15 mins. Keep internal temp < -65°C.

    • Wait: Stir for 45 mins at -78°C. Do not let it warm up yet.

  • Elimination (The Critical Step):

    • Add Triethylamine (5.0 eq) dropwise. This step is exothermic.

    • Allow the reaction to stir at -78°C for 10 mins, then remove the cooling bath and allow it to warm to room temperature over 45-60 mins. The solution will become a thick white slurry (TEA·HCl salts).

  • Workup (Odor Control):

    • Add 50 mL water to dissolve salts. Separate layers.

    • Wash organic layer:[2]

      • 1x 1M HCl (remove excess TEA).

      • 1x Sat. NaHCO3 (neutralize).

      • 1x 10% Bleach solution (Oxidize DMS -> DMSO). CRITICAL for odor.

      • 1x Brine.

    • Dry over Na2SO4.[2]

  • Purification:

    • Preferred: Distillation under reduced pressure (Kugelrohr or short path). Target bp: ~60°C @ 10 Torr.

    • Alternative: Flash chromatography (Pentane/Ether 95:5).

Visualized Workflows

Figure 1: Reaction Mechanism & Pathway

Understanding the "Activated DMSO" pathway helps explain why temperature control prevents side reactions.

SwernMechanism Start Oxalyl Chloride + DMSO (-78°C) ActiveSpecies Chlorodimethylsulfonium Salt (Active Species) Start->ActiveSpecies Activation (-CO, -CO2) Intermed Alkoxysulfonium Ion (Key Intermediate) ActiveSpecies->Intermed + Alcohol (-78°C) AlcoholAdd Add 3-TMS-Propanol AlcoholAdd->Intermed Ylide Sulfur Ylide Intermed->Ylide + TEA SideProduct Side Reaction: Pummerer / MTM Ether Intermed->SideProduct If T > -60°C (Too Warm) BaseAdd Add TEA (Deprotonation) Product 3-Trimethylsilylpropanal + DMS + TEA-HCl Ylide->Product Intramolecular Elimination (Warm to RT)

Caption: The Swern mechanism requires strict cold temperatures to maintain the Alkoxysulfonium Ion until base addition.

Figure 2: Purification Decision Tree

Selecting the right workup to maximize yield.

PurificationFlow Crude Crude Reaction Mix (DCM/TEA/Product) Quench Aqueous Workup (Bleach Wash) Crude->Quench Dry Dry (Na2SO4) & Filter Quench->Dry Concentrate Concentration Dry->Concentrate Mild Vac (>100 mbar) Decision Method Selection Concentrate->Decision Distill Vacuum Distillation (Best for Purity) Decision->Distill High Qty (>1g) Column Flash Column (Neutralized Silica) Decision->Column Low Qty (<500mg)

Caption: Workflow emphasizing mild concentration and distillation for bulk purification.

References

  • Swern Oxidation Mechanism & Methodology Omura, K.; Swern, D.[5] "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[4][5][6] A preparative, steric and mechanistic study." Tetrahedron, 1978 , 34, 1651–1660.

  • Physical Properties of 3-Trimethylsilylpropanal CAS Common Chemistry. "3-(Trimethylsilyl)propanal - CAS 18146-03-7."[7] [7]

  • General Swern Troubleshooting & Side Reactions Tidwell, T. T. "Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update." Synthesis, 1990 , 10, 857-870.

  • Odorless Swern Alternatives (Contextual) D. Crich, S. Neelamkavil.[1] "The fluorous Swern and Corey-Kim reaction: scope and mechanism."[1] Tetrahedron, 2002 , 58, 3865.[1]

Sources

Technical Support Center: Purification of 3-Trimethylsilylpropanal via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, synthetic chemists, and drug development professionals who require high-purity 3-trimethylsilylpropanal (CAS: 18146-03-7)[1]. As a critical building block in the synthesis of β-amyloid protein production inhibitors[2] and complex β-carboline alkaloids[3], the integrity of this aldehyde is paramount.

Because aldehydes bearing β-silyl groups are highly susceptible to thermal degradation, aldol condensation, and autoxidation, standard atmospheric distillation is unviable. This guide synthesizes field-proven methodologies, explaining the causality behind each experimental parameter to ensure a self-validating, reproducible purification workflow.

Part 1: Physicochemical Properties & Distillation Parameters

Before initiating the purification workflow, it is critical to understand the physical boundaries of the target molecule. The table below summarizes the quantitative data required to calibrate your distillation apparatus.

Property / ParameterValue / SpecificationCausality / Rationale
Chemical Formula C₆H₁₄OSiDefines the molecular mass and steric bulk.
CAS Number 18146-03-7[1]Unique identifier for safety and inventory tracking.
Molecular Weight 130.26 g/mol [1]Used for yield calculations and stoichiometric scaling.
Boiling Point (Atmospheric) ~140–145 °C (760 mmHg)Do not attempt. Heating to this temperature induces rapid polymerization.
Boiling Point (Vacuum) 45–50 °C (15 mmHg)Lowers the thermal energy required, preserving the aldehyde functional group.
Target Vacuum Pressure 10–15 mmHgOptimal balance between vapor pressure and standard lab pump capabilities.
Heating Bath Temperature 65–75 °CProvides sufficient delta-T for vaporization without exceeding the thermal degradation threshold (~90 °C).
Part 2: Standard Operating Procedure (SOP) for Vacuum Distillation

This step-by-step methodology provides a self-validating framework. By monitoring the physical state of the system (e.g., vapor temperature, pressure stability), you can continuously verify the success of the protocol.

Step 1: Apparatus Assembly & Pre-treatment Assemble a short-path vacuum distillation setup. Ensure all ground-glass joints are lightly greased with high-vacuum silicone grease to prevent pressure leaks. Validation: Cap the system and pull a vacuum; the pressure gauge must hold steady at <15 mmHg before introducing the chemical.

Step 2: Degassing & Solvent Removal Transfer the crude 3-trimethylsilylpropanal—often synthesized via the oxidation of 3-trimethylsilyl-1-propanol[4]—into the distillation flask. Apply a mild vacuum (e.g., 50 mmHg) at 30 °C for 15–20 minutes. This safely removes residual volatile solvents (like dichloromethane) and dissolved gases that would otherwise cause explosive bumping at lower pressures.

Step 3: Equilibration & Anti-Bumping Measures Lower the pressure to the target 10–15 mmHg. Initiate vigorous magnetic stirring (minimum 400 RPM). Crucial Note: Do not use standard boiling stones, as their porous structures become inactive under high vacuum, leading to superheating.

Step 4: Controlled Heating Gradually heat the oil bath to 65–75 °C. Avoid rapid heating. A slow temperature ramp prevents thermal shock and localized polymerization at the glass-liquid interface.

Step 5: Fraction Collection

  • Fore-run: Collect the initial fraction distilling below 40 °C. This contains residual solvents and low-boiling impurities. Discard this fraction.

  • Main Fraction: Swap the receiving flask and collect the clear liquid distilling at 45–50 °C. Validation: The vapor temperature must remain strictly stable. A sudden drop in vapor temperature indicates that the pure product has fully distilled over.

Step 6: Shutdown & Inert Storage Remove the heat source. Do not break the vacuum with atmospheric air. Backfill the entire apparatus with Argon gas. Transfer the purified product to an amber Schlenk flask, flush with Argon, and store at -20 °C.

Workflow A Crude 3-Trimethylsilylpropanal (Contains solvent & impurities) B Degassing & Solvent Removal (Rotary Evaporator, 30°C, 50 mmHg) A->B C Fractional Vacuum Distillation (Short-path setup, 10-15 mmHg) B->C D Fore-run Collection (Discard impurities < 40°C) C->D T < 40°C E Main Fraction Collection (45-50°C at 15 mmHg) C->E T = 45-50°C F Inert Storage (Argon blanket, -20°C) E->F

Step-by-step vacuum distillation workflow for 3-trimethylsilylpropanal purification.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does my 3-trimethylsilylpropanal polymerize or turn highly viscous during distillation? A1: This is caused by thermal degradation. Aldehydes are highly prone to self-condensation (Aldol reactions) when subjected to high temperatures. While the steric bulk of the trimethylsilyl group offers some kinetic protection, pot temperatures exceeding 90 °C will rapidly accelerate oligomerization. Solution: Ensure your vacuum pump is fully functional and capable of maintaining a stable pressure below 15 mmHg. This allows the boiling point to drop to ~45 °C, keeping the heating bath well below the thermal degradation threshold.

Q2: I am experiencing severe bumping in the distillation flask, causing crude impurities to splash into the condenser. How can I prevent this? A2: Bumping occurs when the liquid superheats and boils explosively. This is a common physical phenomenon under high vacuum due to the lack of nucleation sites and the increasing viscosity of the crude mixture as solvent is removed. Solution: Implement vigorous magnetic stirring. If stirring is insufficient, introduce a slow bleed of inert gas (Argon) through a fine capillary tube reaching the bottom of the distillation flask. The micro-bubbles act as continuous nucleation sites, ensuring a smooth, rolling boil.

Q3: The distilled product initially looked pure, but after a few days, it shows a broad O-H stretch in the IR spectrum. What happened? A3: 3-Trimethylsilylpropanal is highly susceptible to autoxidation. Exposure to atmospheric oxygen rapidly converts the aldehyde into 3-trimethylsilylpropanoic acid. Solution: The degradation is oxidative. You must backfill the distillation apparatus with Argon before opening it. Never expose the warm distillate to ambient air. Store the purified compound in tightly sealed vials under an Argon blanket.

Q4: My yield is significantly lower than expected, and a large amount of black, tarry residue remains in the flask. What is the cause? A4: This indicates that the crude material contained acidic or basic impurities—often carryover reagents from the upstream oxidation of 3-trimethylsilyl-1-propanol[4]. These trace impurities act as catalysts, aggressively driving the decomposition or polymerization of the aldehyde during heating. Solution: Prior to distillation, ensure the crude mixture is thoroughly washed with a neutral buffer (e.g., pH 7 phosphate buffer) and dried over anhydrous sodium sulfate. Distillation should only be performed on a strictly neutralized crude product.

Degradation A 3-Trimethylsilylpropanal (Target Molecule) B Thermal Stress (>90°C in pot) A->B D O2 Exposure (Atmospheric Air) A->D C Aldol Condensation (Oligomers/Polymers) B->C E 3-Trimethylsilylpropanoic Acid (Oxidation Product) D->E

Causal degradation pathways of 3-trimethylsilylpropanal under thermal and oxidative stress.

References
  • Guidechem. "Propanal, 3-(trimethylsilyl)- CAS 18146-03-7".
  • Google Patents. "WO1995009838A1 - INHIBITORS OF β-AMYLOID PROTEIN PRODUCTION".
  • Simon Fraser University Library. "New Fluorination Strategies and Reagents".
  • MDPI. "Recent Advances in the Synthesis of β-Carboline Alkaloids".

Sources

Technical Support Center: Troubleshooting Silyl Aldehyde & Silyl-Mediated Reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Support Tier resource, designed for synthetic chemists and process development scientists. It assumes a baseline understanding of organosilicon chemistry but addresses the nuanced failure modes that cause "low conversion" in reactions involving silyl aldehydes (acyl silanes) and silyl-modified aldehyde additions (Mukaiyama/Sakurai).

Diagnostic Workflow: Identify Your Failure Mode

"Silyl aldehyde" is often a colloquial catch-all.[1] Before troubleshooting, we must isolate the specific reaction class, as the mechanism for "low conversion" differs radically between them.[1]

Use the logic tree below to locate your specific issue:

DiagnosticTree Start START: Define 'Silyl Aldehyde' Context Q1 Are you reacting a Silyl Enol Ether with an Aldehyde? Start->Q1 Q2 Are you adding a nucleophile to an Acyl Silane (R-C(O)-SiR3)? Q1->Q2 No Result_Mukaiyama CASE A: Mukaiyama Aldol Issue: Catalyst Poisoning or Hydrolysis Q1->Result_Mukaiyama Yes (Mukaiyama) Q3 Are you synthesizing/isolating an α-Silyl Aldehyde? Q2->Q3 No Result_AcylSilane CASE B: Acyl Silane Addition Issue: Brook Rearrangement Competition Q2->Result_AcylSilane Yes (Nucleophilic Addn) Result_AlphaSilyl CASE C: α-Silyl Aldehyde Instability Issue: Isomerization to Silyl Enol Ether Q3->Result_AlphaSilyl Yes

Figure 1: Diagnostic logic tree to segregate failure modes in silyl-mediated carbonyl chemistry.

CASE A: The Mukaiyama Aldol (Silyl Enol Ether + Aldehyde)

Symptom: TLC shows unreacted aldehyde.[1] Silyl enol ether (SEE) is consumed but no product forms (or forms silyl ketone byproducts).[1]

Core Mechanism of Failure: The "Trace Water" Trap

In the Mukaiyama aldol, the Lewis Acid (LA) activates the aldehyde. However, silicon's high affinity for oxygen (


) makes the SEE hypersensitive to hydrolysis.[1] If your solvent contains even 50 ppm water , the LA will catalyze the hydrolysis of your SEE back to the ketone/ester faster than the C-C bond formation.
Troubleshooting Protocol

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help.[1] Why? A: You likely have Lewis Acid Deactivation .[1] The product of the Mukaiyama reaction is a silyl ether.[2][3] However, the initial adduct is a metal alkoxide.[1] To turnover the catalyst, silyl transfer must occur.[1] If the silyl group is too bulky (TBDMS/TIPS) or the LA is too tightly bound (TiCl4), the catalyst gets "sequestered" by the product.

  • Fix: Switch to a Silicon-philic Lewis Acid or use Silyl Triflate catalysis .

    • Recommendation: Use TMSOTf (10-20 mol%) instead of TiCl4. The triflate anion is non-coordinating, allowing rapid silyl transfer and catalyst regeneration.[1]

Q: I see the Silyl Enol Ether disappearing, but I only recover the starting ketone. A: This is Hydrolysis , not reaction. Your system is wet.[1][4]

  • Protocol Validation:

    • Flame dry all glassware under vacuum.[1]

    • Proton Sponge: Add 2,6-di-tert-butylpyridine (10 mol%) to scavenge adventitious acid (HOTf) generated by moisture hydrolysis.

    • Concentration: Run the reaction at high concentration (>0.5 M). Hydrolysis is second-order with respect to water; C-C bond formation is bimolecular.[1] High concentration favors the Aldol.[1]

Data: Catalyst Efficiency Comparison

Catalyst Typical Load Moisture Sensitivity Silyl Transfer Rate Best For
TiCl4 1.0 equiv High Slow (Sequesters) Stoichiometric reactions
BF3·OEt2 0.5 equiv Moderate Moderate Simple aldehydes
TMSOTf 0.05 equiv Extreme Fast (Catalytic) Sterically hindered substrates

| Trityl Salts | 0.05 equiv | Low | Very Fast | "Naked" cationic catalysis |

CASE B: Nucleophilic Addition to Acyl Silanes

Symptom: Nucleophile is added to Acyl Silane (R-CO-SiR3), but yield is low. Complex mixture of silyl ethers observed.[1][2]

Core Mechanism of Failure: The Brook Rearrangement

When a nucleophile attacks the carbonyl of an acyl silane, it forms an


-silyl alkoxide. This intermediate is structurally primed for a [1,2]-Brook Rearrangement , where the silyl group migrates from Carbon to Oxygen.[1][3]
  • Desired Path: Protonation to give

    
    -silyl alcohol.
    
  • Failure Path: Brook Rearrangement to give silyl ether carbanion (which then polymerizes or reacts promiscuously).[1]

BrookRearrangement AcylSilane Acyl Silane (R-CO-SiR3) Intermediate Alkoxide Int. (C-O-) AcylSilane->Intermediate + Nucleophile Product Target: α-Silyl Alcohol (C-OH) Intermediate->Product Fast Protonation (Kinetic Control) Brook Brook Rearrangement (Si migrates to O) Intermediate->Brook Slow Protonation (Thermodynamic Sink) Byproducts Silyl Enol Ethers & Decomposition Brook->Byproducts

Figure 2: The kinetic competition between protonation and Brook Rearrangement.

Troubleshooting Protocol

Q: How do I stop the Brook Rearrangement? A: You must ensure Kinetic Protonation outcompetes the rearrangement.[1]

  • Temperature: Run at -78°C . The Brook rearrangement has a higher activation energy than protonation.[1]

  • Solvent: Avoid HMPA or crown ethers. Polar coordinating solvents stabilize the separated ion pair, facilitating the migration of the silyl group. Use non-polar solvents (Toluene, DCM) if solubility permits.[1]

  • Inverse Addition: Add the base/nucleophile to the acyl silane to keep the concentration of the alkoxide intermediate low.

Q: My acyl silane degrades under ambient light. A: Acyl silanes have a low-lying


 transition (often visible as a yellow/green color).[1] They generate siloxycarbenes upon irradiation.[1][5]
  • Fix: Wrap reaction vessels in aluminum foil. Perform all purification in low-light conditions.

CASE C: -Silyl Aldehyde Instability

Symptom: You synthesized an


-silyl aldehyde, but after silica column, it vanished or became a silyl enol ether.[1]
Core Mechanism: Tautomerization

-Silyl aldehydes are thermodynamically unstable relative to their silyl enol ether tautomers due to the strength of the Si-O bond. Acidic silica gel catalyzes this isomerization immediately.[1]

Q: How do I purify these compounds? A: Do not use standard silica.

  • Method A (Deactivation): Treat silica gel with 1-2% Triethylamine (Et3N) in Hexanes before loading the column.[1] This neutralizes acidic sites.[1]

  • Method B (Distillation): If the molecular weight allows, Kugelrohr distillation is far superior to chromatography for these species.[1]

  • Method C (Steric Locking): If you are designing the molecule, switch from Trimethylsilyl (TMS) to tert-Butyldiphenylsilyl (TBDPS) .[1] The steric bulk of TBDPS significantly retards the rate of O-silylation (isomerization), allowing for isolation.

References & Grounding

  • Mukaiyama Aldol Mechanism & Catalysis:

    • Insight: Establishes the necessity of Lewis Acid activation and the open transition state model.

  • Acyl Silanes & Brook Rearrangement:

    • Brook, A. G. "Molecular rearrangements of organosilicon compounds."[1] Acc.[1] Chem. Res.1974 , 7,[1][3] 77. [1]

    • Insight: Defines the thermodynamic driving force (Si-O bond formation) that competes with nucleophilic addition.[1]

  • Hosomi-Sakurai Allylation (Related Silyl-Aldehyde Chemistry):

  • Handling Unstable Silyl Species:

    • Fleming, I. "Organic Silicon Chemistry."[1] Comprehensive Organic Synthesis, Vol 2. Pergamon Press, 1991.[1]

    • Insight: Authoritative source on the "Beta-Silicon Effect" and stability profiles of

      
      -silyl carbonyls.
      

Sources

Technical Support Center: 3-Trimethylsilylpropanal Handling & Stability

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for 3-Trimethylsilylpropanal (CAS: 18146-03-7). It is designed to function as an autonomous, self-validating system for researchers requiring high-fidelity handling protocols.[1][2]

Status: Operational | Tier: Senior Application Scientist Level Topic: Air/Moisture Sensitivity & Troubleshooting[1][2]

Physicochemical Profile & Critical Parameters

Before handling, verify your material against these baseline specifications. Deviations often indicate compromised integrity.[1]

ParameterValue / CharacteristicTechnical Note
CAS Number 18146-03-7Verify against label; often confused with alcohol derivatives.[1][2]
Molecular Weight 130.26 g/mol Essential for stoichiometry calculations.[1]
Boiling Point 59–60 °C @ 10 TorrLow boiling point requires careful vacuum handling to avoid evaporative loss.[1]
Density 0.834 g/mL (20 °C)Use for volumetric transfers if massing is difficult.[1]
Appearance Colorless liquidYellowing indicates oxidation/polymerization.[1] Cloudiness indicates moisture ingress.[1]
Primary Sensitivity Oxidation (Air) Rapidly converts to 3-trimethylsilylpropanoic acid.[1][2]
Secondary Sensitivity Moisture (Hydrolysis) Can lead to hydration or siloxane formation over time.[1]

Storage & Stability: The "Before" Phase

Objective: Maintain >98% purity during dormancy.

FAQ: How do I store this compound long-term?

The Protocol:

  • Atmosphere: Store strictly under Argon or Nitrogen.[1]

  • Temperature: -20 °C (Freezer) is mandatory for long-term stability.[1][2]

  • Container: Teflon-sealed glass vials or Schlenk flasks. Avoid rubber septa for storage >24 hours (oxygen permeation).[1][2]

  • Seal: Parafilm is insufficient. Use electrical tape or shrink bands over the cap to retard oxygen diffusion.

Visual Workflow: Storage Logic

The following diagram illustrates the decision tree for storage based on usage frequency.

StorageWorkflow Start Received 3-Trimethylsilylpropanal CheckSeal Inspect Seal & Color Start->CheckSeal Usage Intended Usage? CheckSeal->Usage Immediate Immediate Use (<24h) Usage->Immediate Synthesis LongTerm Long Term (>24h) Usage->LongTerm Stock Fridge Store at 4°C (Inert Gas) Immediate->Fridge Freezer Store at -20°C (Glovebox/Schlenk) LongTerm->Freezer

Caption: Decision logic for thermal preservation of silyl aldehydes to minimize oxidation kinetics.

Quality Control: The Self-Validating System

Objective: Confirm purity before committing expensive reagents.[1][2]

Do not assume purity based on the label. Aldehydes oxidize silently.[1] Use 1H NMR as your primary diagnostic tool.[1]

Diagnostic NMR Table: Aldehyde vs. Oxidized Impurity

Run a quick 1H NMR in CDCl3 (dried over basic alumina). Compare the integrals of the diagnostic peaks.

MoietyPure Aldehyde (Target) Oxidized Acid (Impurity) Diagnostic Action
-CHO (Aldehyde) ~9.7 ppm (t) AbsentPrimary Indicator. Integral must match TMS group (1:9 ratio).[1][2]
-COOH (Acid) Absent~10-12 ppm (br) If present, material is degraded.[1][2]
-CH2- (Alpha) ~2.4 ppm (m)~2.3 ppm (m)Shifts slightly upfield in the acid.[1][2]
-Si(CH3)3 ~0.05 ppm (s)~0.05 ppm (s)Reference peak.[1][2] Set to 9H.

Pass/Fail Criteria:

  • PASS: Ratio of CHO (9.7 ppm) to TMS (0.0 ppm) is 1 : 9 .[1][2]

  • FAIL: Ratio is < 0.9 : 9, or broad peak appears >10 ppm. Do not use. Distill immediately.[1]

Visual Workflow: Degradation Pathways

Understanding how it breaks down helps you prevent it.[1]

Degradation Aldehyde 3-Trimethylsilylpropanal (Active Reagent) Acid 3-Trimethylsilylpropanoic Acid (Dead End) Aldehyde->Acid Oxidation (Irreversible) Hydrate Gem-Diol / Oligomer (Reversible?) Aldehyde->Hydrate Hydration Oxygen + O2 (Air Leak) Oxygen->Acid Moisture + H2O (Wet Solvent) Moisture->Hydrate

Caption: Primary degradation routes. Oxidation to the carboxylic acid is the dominant failure mode.

Handling & Transfer Protocols

Objective: Transfer without breaking the "Inert Chain".

FAQ: Syringe or Cannula?

Answer:

  • < 5 mL: Use a gas-tight syringe flushed 3x with Argon.

  • > 5 mL: Use a cannula transfer (double-tipped needle) with positive pressure.[1][2]

Step-by-Step Transfer Protocol
  • Prep: Flame-dry all glassware and cool under a stream of Argon.

  • Pressure: Ensure the source bottle is under positive Argon pressure (balloon or Schlenk line).[1]

  • Draw: Insert needle through the septum.[1] Invert bottle. Draw liquid slowly to avoid cavitation (bubbles = air exposure).[1]

  • Dispense: Inject directly into the reaction solvent (which must already be degassed). Do not spray onto the walls of the flask; inject into the liquid to minimize headspace exposure.

Solvent Compatibility Guide
SolventCompatibilityPre-Treatment Required
Dichloromethane (DCM) HighDistill over CaH2 or pass through alumina column.[1][2]
Tetrahydrofuran (THF) HighDistill over Na/Benzophenone (purple endpoint).[1][2]
Diethyl Ether ModerateProne to peroxide formation; ensure BHT-free if sensitive.[1][2]
Methanol/Ethanol LOW Avoid.[1] Nucleophilic solvents can react with the aldehyde (acetal formation).
Water ZERO Immiscible; promotes hydration/degradation.[1]

Troubleshooting (FAQ)

Direct solutions to common experimental failures.

Q: My reaction yield is low (<40%), but the starting material looked fine.

  • A: Did you check the titer ? Aldehydes can oxidize to acids which may inhibit your catalyst or consume your nucleophile (e.g., Grignard reagents will simply deprotonate the acid impurity rather than attack the aldehyde).

  • Fix: Perform the NMR check (Section 3). If acid >5%, purify via vacuum distillation (bp 60°C @ 10 Torr).

Q: The liquid has turned cloudy or has a white precipitate.

  • A: This indicates moisture ingress leading to polymerization or formation of the solid acid derivative.

  • Fix: Filter through a plug of anhydrous MgSO4 (magnesium sulfate) under inert atmosphere. If cloudiness persists, distill.

Q: Can I use silica gel chromatography to purify it?

  • A: Proceed with caution. Silica is acidic and can catalyze the rearrangement or decomposition of silyl aldehydes.

  • Fix: Use neutralized silica (treat with 1% Triethylamine) or distill.[1] Distillation is always superior for this compound.[1]

Q: I see a peak at 0.0 ppm but no aldehyde peak at 9.7 ppm.

  • A: You have lost the aldehyde functionality entirely. The TMS group is intact, but the molecule has likely polymerized or decomposed significantly. Discard and buy fresh.

References

  • Physicochemical Data: CAS Common Chemistry. 3-(Trimethylsilyl)propanal (CAS 18146-03-7).[1][2][3] Link

  • General Silyl Stability: Gelest, Inc.[1] "Reactive Silicon Compounds: Silanes & Silicones."[1] (General reference for silyl group hydrolytic stability).

  • NMR Reference Standards: SpectraBase. 3-(Trimethylsilyl)-1-propanol (Analogous shifts for alkyl-silyl region). Link

  • Handling Air-Sensitive Reagents:Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." (Standard Schlenk techniques).

Sources

Technical Support Center: Purification of 3-Trimethylsilylpropanal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 3-Trimethylsilylpropanal and its associated byproducts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the removal of silanol impurities from 3-Trimethylsilylpropanal mixtures. Our focus is on providing not just procedural steps, but also the scientific rationale behind these purification techniques to empower you in your experimental work.

Troubleshooting Guide: From Contaminated Mixture to Pure Product

The presence of silanol byproducts, arising from the hydrolysis of silyl ethers or other silicon-containing reagents, is a common challenge in reactions involving 3-Trimethylsilylpropanal.[1] These impurities can interfere with subsequent reactions and complicate product analysis. This section provides a systematic approach to identifying and removing these unwanted byproducts.

Issue: My 3-Trimethylsilylpropanal sample is contaminated with silanol byproducts. How do I purify it?

The optimal purification strategy depends on the scale of your reaction, the specific silanol byproducts present, and the stability of your desired product. Below is a decision-making framework to guide you through the process.

Visualizing the Purification Workflow

To aid in selecting the most appropriate purification method, the following workflow diagram outlines the key decision points and recommended techniques.

PurificationWorkflow Workflow for Silanol Byproduct Removal start Crude 3-Trimethylsilylpropanal Mixture check_scale Assess Reaction Scale start->check_scale small_scale Small Scale (< 1g) check_scale->small_scale Small large_scale Large Scale (> 1g) check_scale->large_scale Large chromatography Flash Column Chromatography small_scale->chromatography Primary Method scavenger Scavenger Resin small_scale->scavenger Alternative/Complementary distillation Fractional Distillation large_scale->distillation Volatile Aldehyde extraction Aqueous Workup / Extraction large_scale->extraction Non-volatile Impurities bisulfite_adduct Bisulfite Adduct Formation large_scale->bisulfite_adduct For difficult separations final_product Pure 3-Trimethylsilylpropanal chromatography->final_product distillation->final_product extraction->final_product scavenger->final_product bisulfite_adduct->final_product

Caption: Decision tree for selecting a purification method.

In-Depth Purification Protocols

Flash Column Chromatography (For Small-Scale Purification)

Flash column chromatography is a highly effective method for separating 3-Trimethylsilylpropanal from less volatile and more polar silanol byproducts on a smaller scale.[2]

Causality: This technique exploits the difference in polarity between the desired aldehyde and the silanol impurities. Silica gel, a polar stationary phase, will more strongly adsorb the polar silanol byproducts, allowing the less polar 3-Trimethylsilylpropanal to elute first with a non-polar mobile phase.

Experimental Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will show good separation between your product and impurities, with the product having an Rf value of approximately 0.3.[2]

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) and pack it into a column.

  • Loading: Dissolve your crude mixture in a minimal amount of the solvent system and load it onto the column.

  • Elution: Begin eluting with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity) to optimize the separation.[2]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Typical TLC Solvent Systems for Aldehyde Purification

Solvent System (Hexane:Ethyl Acetate)Typical Rf of 3-TrimethylsilylpropanalNotes
95:5~0.4 - 0.5Good starting point for relatively non-polar aldehydes.
90:10~0.2 - 0.3Often provides optimal separation.
80:20< 0.2May be necessary for more polar aldehydes or to separate closely related impurities.
Fractional Distillation (For Large-Scale Purification)

For larger quantities of 3-Trimethylsilylpropanal, fractional distillation is often the most practical and scalable purification method.[3] This technique is particularly effective if there is a significant difference in boiling points between the aldehyde and the silanol byproducts.

Causality: Distillation separates components of a liquid mixture based on differences in their volatilities. 3-Trimethylsilylpropanal has a reported boiling point of 59-60 °C at 10 Torr, while silanols, especially those that can form hydrogen bonds, will have significantly higher boiling points.[4]

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.

  • Charging the Flask: Add the crude 3-Trimethylsilylpropanal mixture to the distillation flask along with a few boiling chips.

  • Heating and Fractionation: Gently heat the distillation flask. As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point (3-Trimethylsilylpropanal) will preferentially move up the column and distill over.

  • Monitoring and Collection: Monitor the temperature at the head of the column. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of 3-Trimethylsilylpropanal at the operating pressure.

  • Purity Analysis: Analyze the collected distillate for purity using techniques like ¹H NMR or GC-MS.

Aqueous Workup/Extraction (For Removing Polar Impurities)

An aqueous workup is a simple and effective method to remove highly polar silanol byproducts.[5]

Causality: This method relies on the principle of liquid-liquid extraction. Silanols, being more polar due to the hydroxyl group, will preferentially partition into an aqueous phase, while the less polar 3-Trimethylsilylpropanal will remain in an immiscible organic solvent.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Transfer the organic solution to a separatory funnel and wash it several times with water or a saturated sodium bicarbonate solution (if acidic byproducts are present). Gently invert the funnel to mix the layers, and then allow them to separate.

  • Separation: Drain the aqueous layer.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure to yield the purified product.

Scavenger Resins (For Trace Impurity Removal)

For removing trace amounts of silanol or other reactive impurities, scavenger resins can be a highly efficient and clean method.[6]

Causality: Scavenger resins are functionalized solid supports that selectively react with and bind to specific types of impurities.[6] For silanols, a resin with a functional group that reacts with hydroxyl groups would be effective.

Experimental Protocol:

  • Resin Selection: Choose a scavenger resin appropriate for binding silanols.

  • Incubation: Add the scavenger resin to a solution of the crude 3-Trimethylsilylpropanal in a suitable solvent. Stir the mixture for the recommended amount of time to allow for complete scavenging of the impurities.

  • Filtration: Filter off the resin. The resin, now with the bound impurities, is easily removed from the solution.

  • Solvent Removal: Remove the solvent from the filtrate to obtain the purified product.

Bisulfite Adduct Formation (For Difficult Separations)

For challenging separations where other methods are ineffective, forming a solid bisulfite adduct of the aldehyde can be a powerful purification technique.[7][8]

Causality: Aldehydes react reversibly with sodium bisulfite to form a water-soluble adduct.[7] The silanol byproducts do not undergo this reaction and can be washed away with an organic solvent. The aldehyde can then be regenerated from the aqueous solution.

Experimental Protocol:

  • Adduct Formation: Stir the crude mixture with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a solid precipitate or dissolve in the aqueous layer as the adduct.

  • Extraction of Impurities: Extract the mixture with an organic solvent (e.g., diethyl ether) to remove the non-reactive silanol byproducts.

  • Aldehyde Regeneration: After separating the aqueous layer, the aldehyde can be regenerated by adding a base (like sodium carbonate) or a strong acid, which reverses the reaction.

  • Product Extraction: Extract the regenerated aldehyde into a fresh portion of organic solvent.

  • Drying and Solvent Removal: Dry the organic layer and remove the solvent to obtain the pure 3-Trimethylsilylpropanal.

Frequently Asked Questions (FAQs)

Q1: What are the common silanol byproducts I might encounter?

The most common silanol byproduct is trimethylsilanol (TMSOH), which arises from the hydrolysis of trimethylsilyl (TMS) protecting groups or reagents. Other silanols can also be formed depending on the specific silyl groups used in your reaction. These are generally formed by the hydrolysis of silyl halides, alkoxysilanes, or aminosilanes.[1]

Q2: How can I detect the presence of silanol byproducts in my sample?

Several analytical techniques can be used to detect silanol impurities:

  • ¹H NMR Spectroscopy: Silanol protons (Si-OH) typically appear as a broad singlet in the ¹H NMR spectrum. The chemical shift can vary depending on the concentration and solvent.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the volatile 3-Trimethylsilylpropanal from less volatile silanol byproducts, allowing for their individual identification by mass spectrometry.

  • Thin Layer Chromatography (TLC): Silanols are generally more polar than the corresponding aldehyde and will have a lower Rf value on a silica gel TLC plate.

Q3: Can I use an acidic or basic wash to remove silanols?

While a simple water wash is often sufficient, a dilute basic wash (e.g., with saturated sodium bicarbonate solution) can help to deprotonate the weakly acidic silanol, making it more water-soluble and easier to remove in the aqueous layer.[5] Conversely, a dilute acidic wash can be used, but care must be taken as some aldehydes can be sensitive to acid.[2]

Q4: My aldehyde seems to be degrading on the silica gel column. What can I do?

Aldehydes can sometimes be sensitive to the slightly acidic nature of silica gel, leading to degradation.[2] If you observe this, you can try the following:

  • Neutralize the Silica Gel: Pre-treat the silica gel with a base like triethylamine before packing the column.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

  • Minimize Contact Time: Run the column as quickly as possible to reduce the time the aldehyde is in contact with the silica gel.

Q5: Are there any chemical reagents that can selectively react with and remove silanols?

Yes, certain reagents can be used to "scavenge" silanols. For instance, some silanes with silicon-hydrogen bonds have been shown to react with hydroxy groups.[9] However, the use of such reagents adds another component to the reaction mixture that may need to be removed. For most laboratory-scale purifications, the physical separation methods described above are preferred.

References

  • Wikipedia. (2023, December 2). Silanol. In Wikipedia. Retrieved from [Link]

  • Ramachandran, P. V., & Gagare, P. D. (2017). Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. The Journal of organic chemistry, 82(15), 8179–8185. [Link]

  • Lucas, G. M. (1984). U.S. Patent No. 4,489,191. Washington, DC: U.S. Patent and Trademark Office.
  • CAS. (n.d.). 3-(Trimethylsilyl)propanal. CAS Common Chemistry. Retrieved from [Link]

  • Material Harvest. (n.d.). SiliaBond® Functionalised Silica Gels: silica-bound scavengers. Retrieved from [Link]

  • University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (5), 218. [Link]

  • Atwood, G., Purbiya, S., Reid, C., Smith, B., Kaur, K., Wicks, D., Gaudet, P., MacLeod, K. C., & Vincent-Rocan, J.-F. (2024). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. Organic & Biomolecular Chemistry. [Link]

Sources

Solvent effects on the stability of 3-Trimethylsilylpropanal

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Solvent Optimization for 3-Trimethylsilylpropanal

Introduction

Welcome to the technical support portal for 3-Trimethylsilylpropanal (3-TMSP) . This guide addresses the specific stability challenges associated with this


-silyl aldehyde. While the trimethylsilyl (TMS) group imparts unique steric and electronic properties useful for Peterson olefinations and cross-coupling reactions, the aldehyde functionality remains the primary site of instability.

This guide moves beyond generic advice, focusing on the causal relationship between solvent choice and molecular degradation.

Part 1: Critical Stability Alerts

Before initiating any experiment, review these three critical failure modes.

The "Hidden" Equilibrium (Alcohol Incompatibility)

Issue: Users frequently report "disappearing" aldehyde peaks in NMR when using Methanol or Ethanol. Mechanism: 3-TMSP is an aliphatic aldehyde.[1] In protic solvents (alcohols), it establishes a rapid equilibrium with its hemiacetal form.[1] This is not a degradation in the permanent sense, but it alters reactivity and spectral data. Action: NEVER store 3-TMSP in alcoholic solvents. Use alcohols only if acetalization is the intended reaction.

The Oxidation Cascade (Air Sensitivity)

Issue: Gradual formation of a white solid or precipitate in the neat liquid. Mechanism: Autoxidation of the aldehyde C-H bond forms 3-trimethylsilylpropionic acid .[1] This acid can catalyze further condensation reactions (aldol-type) of the remaining aldehyde.[1] Action: Store under Argon/Nitrogen. If a solid appears, filter and re-distill immediately.[1]

Acid Sensitivity (The Silicon Risk)

Issue: Desilylation or rearrangement. Mechanism: While


-silyl aldehydes are more stable than their 

-counterparts, strong acid catalysis can trigger

-elimination or Brook-type rearrangements, leading to loss of the silyl group.[1]

Part 2: Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction with the specific functional groups of 3-TMSP (


).
Solvent ClassExamplesCompatibilityTechnical Notes
Hydrocarbons Hexane, Pentane, TolueneExcellent Ideal for storage.[1] Non-polar nature prevents hydration and acetalization.[1]
Chlorinated DCM, ChloroformGood (with Caveat) Caution: Chloroform often contains acidic stabilizers (HCl) which catalyze degradation.[1] Use Amylene-stabilized CHCl

or filter through basic alumina.[1]
Ethers THF, Diethyl EtherGood Must be anhydrous .[1] Hygroscopic ethers (wet THF) will force the hydrate equilibrium. Peroxides in aged ethers initiate radical oxidation.[1]
Polar Aprotic DMSO, DMFFair/Risky High hygroscopicity introduces water, leading to hydrate formation (

).[1] DMSO can act as a mild oxidant under certain conditions.[1]
Protic Methanol, Ethanol, WaterINCOMPATIBLE Forms hemiacetals (in alcohols) or hydrates (in water).[1] Shifts equilibrium away from the reactive aldehyde form.[2][3]

Part 3: Mechanistic Visualization

The following diagram illustrates the chemical fate of 3-TMSP in different environments. Note how protic solvents divert the molecule into unreactive "sinks."

TMSP_Stability cluster_0 Storage Risks TMSP 3-Trimethylsilylpropanal (Active Reagent) Acid 3-Trimethylsilylpropionic Acid (Irreversible Oxidation) TMSP->Acid O2 / Air (Radical Mechanism) Hemiacetal Hemiacetal (Reversible in Alcohol) TMSP->Hemiacetal + ROH (Methanol/Ethanol) Hydrate Gem-diol (Hydrate) (Reversible in Water) TMSP->Hydrate + H2O (Wet Solvents) Oligomer Oligomers/Polymers (Acid Catalyzed) TMSP->Oligomer H+ or Lewis Acid

Figure 1: Degradation and equilibrium pathways of 3-Trimethylsilylpropanal.[1] Red paths indicate irreversible damage; yellow paths indicate reversible solvent interactions.[1]

Part 4: Troubleshooting & FAQs

Q1: My NMR in shows a triplet at ~4.5 ppm instead of the aldehyde proton at ~9.7 ppm. Is my product destroyed?

A: Not necessarily. You are observing the hemiacetal methine proton .

  • Explanation: In deuterated methanol (

    
    ), the aldehyde (
    
    
    
    ) reacts to form
    
    
    .[1] The characteristic aldehyde peak at 9.7 ppm disappears, replaced by a signal upfield (typically 4.2–4.8 ppm).
  • Solution: Evaporate the methanol immediately and run the NMR in

    
     or 
    
    
    
    . The aldehyde peak should recover if no acid catalyst was present.
Q2: I see a white precipitate forming in my neat sample after 2 months of storage.

A: This is likely 3-trimethylsilylpropionic acid .[1]

  • Diagnostics: Check IR for a broad O-H stretch (2500-3300 cm⁻¹) and a carbonyl shift.[1]

  • Remedy: If the liquid phase is still significant, distill the aldehyde under reduced pressure (vacuum). The acid has a much higher boiling point and will remain in the pot.

  • Prevention: Store under Argon at 4°C.

Q3: Can I use this aldehyde for Peterson Olefination in THF?

A: Yes, but the THF must be dry and peroxide-free .

  • Reasoning: Water in THF forms the hydrate, which kills the Grignard or Lithium reagent used in the Peterson reaction. Peroxides can oxidize the aldehyde before the reaction occurs.

  • Protocol: Distill THF over Sodium/Benzophenone or use a column solvent purification system immediately before use.[1]

Part 5: Experimental Protocols

Protocol A: Purification via Vacuum Distillation

Use this protocol if purity drops below 95%.[1]

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried and flushed with Nitrogen/Argon.[1]

  • Loading: Charge the boiling flask with the crude 3-TMSP. Add a magnetic stir bar.[1]

  • Vacuum: Apply vacuum (target <10 mmHg). 3-TMSP has a boiling point of approx. 60-65°C at 15 mmHg [1].[1]

  • Heating: Slowly heat the oil bath. Discard the first 5% of distillate (forerun), which contains volatile siloxanes or water.

  • Collection: Collect the main fraction.

  • Storage: Immediately transfer to an amber vial, flush with Argon, seal with a Parafilm-wrapped cap, and store at -20°C.

Protocol B: Stability Monitoring (NMR)

Standardize this check before critical reactions.

  • Solvent: Use anhydrous

    
      (filtered through basic alumina to remove traces of DCl acid).[1]
    
  • Acquisition:

    • Aldehyde Proton: Look for triplet at

      
       9.73 ppm (
      
      
      
      ).[1]
    • TMS Group: Look for singlet at

      
       0.03 ppm.[1]
      
    • Impurity Check:

      • Singlet at

        
         8.0-11.0 ppm (broad) indicates Carboxylic Acid (-COOH).[1]
        
      • Multiplets at

        
         3.5-4.0 ppm often indicate alcohol/ether contaminants or acetal formation.[1]
        

References

  • Stille, J. K., & Collins, S. (1980).[1] Preparation of 3-Trimethylsilylpropanal. In Inorganic Syntheses (Vol. 20). Wiley.[1][4] [1]

  • Brook, A. G. (1974).[1] Organosilicon Chemistry: The Beta-Effect. Accounts of Chemical Research, 7(3), 77–84.[1]

  • Fleming, I. (1979).[1] Organic Silicon Chemistry. In Comprehensive Organic Chemistry. Pergamon Press.[1] (Fundamental reference for silyl-carbonyl interactions).

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][4]

Sources

Technical Support Center: Enhancing the Stability and Shelf-Life of 3-Trimethylsilylpropanal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Trimethylsilylpropanal. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the shelf-life and ensuring the quality of this versatile reagent. Through a series of troubleshooting guides and frequently asked questions, we will address common challenges encountered during storage and handling, empowering you to achieve more reliable and reproducible experimental outcomes.

Introduction to 3-Trimethylsilylpropanal and its Stability Challenges

3-Trimethylsilylpropanal (3-TMSP), also known as 3-(trimethylsilyl)propionaldehyde, is a bifunctional molecule containing a reactive aldehyde group and a stable trimethylsilyl moiety.[1][2] This unique structure makes it a valuable building block in organic synthesis. However, like many aldehydes, 3-TMSP is susceptible to degradation over time, which can compromise its purity and impact the success of your experiments. The primary degradation pathways include oxidation, polymerization, and aldol condensation.[3][4]

Understanding and mitigating these degradation processes are crucial for maintaining the integrity of the reagent. This guide provides practical solutions and scientifically grounded explanations to help you extend the shelf-life of your 3-Trimethylsilylpropanal and troubleshoot common issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter with 3-Trimethylsilylpropanal, offering explanations and actionable solutions.

Problem 1: Precipitate or cloudiness observed in the reagent bottle.

  • Likely Cause: This is a common sign of polymerization , where individual molecules of 3-TMSP react with each other to form larger chains or cyclic trimers.[3][4] This process can be catalyzed by acidic or basic impurities and is often accelerated by elevated temperatures.

  • Solution:

    • Purification: If the polymerization is not extensive, the reagent can often be purified by distillation.[5] Given the boiling point of 3-TMSP is 59-60 °C at 10 Torr, vacuum distillation is recommended to avoid thermal degradation.[1]

    • Stabilization: To prevent further polymerization, consider adding a stabilizer. Low concentrations (20-100 ppm) of tertiary amines like triethanolamine or dimethylethanolamine have been shown to be effective in stabilizing aldehydes against polymerization and autocondensation.[6]

Problem 2: Inconsistent or lower-than-expected yields in reactions.

  • Likely Cause: A decrease in the purity of 3-TMSP is the most probable cause. This can be due to:

    • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 3-(trimethylsilyl)propionic acid, especially upon exposure to air.[4]

    • Aldol Condensation: In the presence of acid or base catalysts, aldehydes can undergo self-condensation reactions.

  • Solution:

    • Purity Assessment: Before use, it is advisable to check the purity of the reagent. This can be done using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][]

    • Purification: If impurities are detected, purification by distillation is recommended.

    • Proper Handling: To minimize oxidation, always handle 3-TMSP under an inert atmosphere (e.g., nitrogen or argon).[9][10] Use syringes or cannulas for transfers to prevent exposure to air and moisture.[11]

Problem 3: Appearance of new peaks in analytical spectra (e.g., GC-MS, NMR) of the starting material.

  • Likely Cause: The appearance of new signals indicates the formation of degradation products.

    • A peak corresponding to a higher molecular weight could indicate a dimer or trimer from polymerization or aldol condensation.

    • A change in the chemical shift of the aldehydic proton in NMR or the appearance of a carboxylic acid peak in IR or NMR suggests oxidation.

  • Solution:

    • Identify Impurities: Use the spectral data to identify the nature of the impurities.

    • Purification: Based on the identified impurities, choose an appropriate purification method. For non-volatile impurities, distillation is effective. If the impurity is the carboxylic acid, a mild basic wash could be considered, followed by drying and distillation, though this should be done cautiously to avoid base-catalyzed condensation.

    • Review Storage Conditions: This is a strong indicator that your storage conditions are not optimal. Refer to the recommended storage conditions in the FAQ section below.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Trimethylsilylpropanal?

For optimal shelf-life, 3-Trimethylsilylpropanal should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Reduces the rate of degradation reactions like polymerization and oxidation.[4]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group by excluding atmospheric oxygen.[9][10]
Light Protection from light (Amber vial)Light can catalyze the formation of free radicals, initiating autoxidation.[4]
Container Tightly sealed, dry glass containerPrevents contamination from moisture and other atmospheric components.

Q2: Can I use a stabilizer for my 3-Trimethylsilylpropanal? If so, which one and at what concentration?

Yes, using a stabilizer is a highly effective way to prolong the shelf-life.

  • Recommended Stabilizers: Tertiary amines such as triethanolamine or dimethylethanolamine are excellent choices for preventing polymerization and autocondensation.[6] Phenolic antioxidants like hydroquinone or 4-methoxyphenol (MEHQ) can also be used, sometimes in combination with amines, to inhibit oxidation.[3]

  • Concentration: For triethanolamine or dimethylethanolamine, a concentration range of 20 to 100 ppm is generally effective.[6] For phenolic stabilizers, concentrations of 100 to 2000 ppm may be used.[3] It is crucial to note that the stabilizer may need to be removed before use in certain sensitive reactions.

Q3: How can I check the purity of my 3-Trimethylsilylpropanal before an experiment?

Several analytical methods can be used to assess purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the purity of the aldehyde and identifying common degradation products. The aldehydic proton should appear as a characteristic triplet around 9.77 ppm.

  • Titration: The aldehyde content can be determined by titration, for example, by reaction with hydroxylamine hydrochloride followed by titration of the liberated HCl.

Q4: My reaction is sensitive to amines. How can I remove the stabilizer before use?

If your reaction is incompatible with the amine stabilizer, it can be removed by:

  • Washing: Dilute the aldehyde with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute acid solution (e.g., 1% HCl) to protonate and extract the amine into the aqueous layer.

  • Drying: Wash the organic layer with brine, and then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal and Distillation: After filtration, remove the solvent under reduced pressure. For highest purity, the aldehyde should then be distilled.

Q5: What personal protective equipment (PPE) should I use when handling 3-Trimethylsilylpropanal?

As with any chemical reagent, proper PPE is essential. This includes:

  • Safety goggles or a face shield to protect the eyes.[10]

  • Chemically resistant gloves (e.g., nitrile).[10]

  • A lab coat.

  • Work in a well-ventilated area, preferably a chemical fume hood.[10][13]

Experimental Protocols

Protocol 1: Purification of 3-Trimethylsilylpropanal by Vacuum Distillation

This protocol describes the purification of 3-TMSP to remove non-volatile impurities and polymers.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus using dry glassware.

  • Charging the Flask: Add the 3-Trimethylsilylpropanal to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting the Product: Collect the fraction that distills at 59-60 °C at a pressure of 10 Torr.[1]

  • Storage: Immediately transfer the purified, clear, and colorless liquid to a clean, dry amber vial, flush with an inert gas, and store at 2-8°C.

Protocol 2: Purity Assessment by ¹H NMR
  • Sample Preparation: Prepare a solution of 3-Trimethylsilylpropanal in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Confirm the presence of the characteristic peaks for 3-TMSP: a singlet for the Si(CH₃)₃ protons, and multiplets for the -CH₂-CH₂-CHO protons, and the aldehydic proton.

    • Integrate the peaks to determine the relative ratios of protons.

    • Look for the presence of impurity peaks, such as a broad peak for a carboxylic acid proton or peaks corresponding to polymerization products.

Visualizing Degradation and Prevention

The following diagrams illustrate the primary degradation pathways of 3-Trimethylsilylpropanal and the logic for troubleshooting.

Degradation Pathways of 3-Trimethylsilylpropanal TMSP 3-Trimethylsilylpropanal Oxidation Oxidation (Exposure to Air) TMSP->Oxidation O2 Polymerization Polymerization (Acid/Base, Heat) TMSP->Polymerization Aldol Aldol Condensation (Acid/Base) TMSP->Aldol CarboxylicAcid 3-(Trimethylsilyl)propionic Acid Oxidation->CarboxylicAcid Polymer Polymer/Oligomer Polymerization->Polymer AldolProduct Aldol Adduct Aldol->AldolProduct

Caption: Primary degradation pathways for 3-Trimethylsilylpropanal.

Troubleshooting Workflow for 3-TMSP Start Issue with 3-TMSP (e.g., low yield, precipitate) CheckPurity Assess Purity (GC-MS, NMR) Start->CheckPurity Impure Reagent Impure? CheckPurity->Impure Purify Purify Reagent (e.g., Distillation) Impure->Purify Yes Pure Reagent is Pure Impure->Pure No UsePurified Use Purified Reagent Purify->UsePurified ReviewStorage Review Storage & Handling Procedures UsePurified->ReviewStorage CheckReaction Troubleshoot Reaction Conditions Pure->CheckReaction

Sources

Validation & Comparative

GC-MS fragmentation patterns for identifying 3-Trimethylsilylpropanal

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of 3-Trimethylsilylpropanal (3-TMS-propanal) . It is designed to assist analytical chemists and drug development professionals in distinguishing this specific C-silylated aldehyde from common background interferents and structural isomers.

Executive Summary: The "Beta-Silyl" Fingerprint

3-Trimethylsilylpropanal (CAS: 18146-03-7) represents a unique class of organosilanes where the silicon atom is attached to the carbon backbone (C-silylation) rather than a heteroatom (O-silylation). This structural feature dictates a distinct fragmentation pathway driven by the Beta-Silicon Effect , a phenomenon where the silicon atom stabilizes a positive charge at the


-position.

For researchers, the critical differentiator is not the ubiquitous trimethylsilyl (TMS) cation (


 73), but the highly diagnostic 

101 ion
. This guide compares 3-TMS-propanal against common "false positives" such as siloxane bleed and O-silyl ethers, establishing a self-validating identification protocol.

Technical Deep Dive: Fragmentation Mechanics

The Beta-Silicon Effect

Unlike standard aliphatic aldehydes which fragment primarily via


-cleavage (loss of H or CHO), 3-TMS-propanal undergoes fragmentation directed by the silicon atom's electronic properties.
  • Structure:

    
    
    
  • Primary Driver: The silicon atom is electropositive. When the molecule ionizes, the formation of a carbocation at the

    
    -position (relative to silicon) is energetically favored due to hyperconjugation between the filled 
    
    
    
    orbital and the empty p-orbital of the carbocation.
Key Fragmentation Pathways
  • 
    -Cleavage (Aldehyde Driven): 
    
    • Cleavage of the C1-C2 bond results in the loss of the formyl radical (

      
      , 29 Da).
      
    • Resulting Ion:

      
       (
      
      
      
      101).
    • Stability: This ion is exceptionally stable because the positive charge on the terminal carbon is

      
       to the silicon atom. This is the diagnostic base peak  (or near base peak) that distinguishes it from siloxane background.
      
  • Methyl Loss (Silicon Driven):

    • Loss of a methyl group (

      
      , 15 Da) from the TMS moiety.
      
    • Resulting Ion:

      
       (
      
      
      
      115).
    • Significance: Confirms the presence of the TMS group intact on the chain.

  • TMS Cation Formation:

    • Resulting Ion:

      
       (
      
      
      
      73).
    • Significance: Non-specific. Present in all TMS derivatives and column bleed.

Visualization of Fragmentation Pathway

Fragmentation cluster_legend Mechanism Key M Molecular Ion (M+) m/z 130 M_15 M - Methyl (m/z 115) M->M_15 - CH3• M_29 M - CHO (Beta-Silyl Cation) (m/z 101) M->M_29 - CHO• (Alpha Cleavage) TMS TMS Cation (m/z 73) M->TMS Si-C Cleavage desc The formation of m/z 101 is favored by the Beta-Silicon Effect.

Caption: Fragmentation pathway of 3-TMS-propanal highlighting the formation of the diagnostic m/z 101 ion via alpha-cleavage stabilized by the beta-silicon effect.

Comparative Analysis: Distinguishing Alternatives

The primary challenge in GC-MS analysis of silylated samples is distinguishing the target analyte from Column Bleed (cyclic siloxanes) and O-Silylated Isomers (e.g., silyl ethers).

Table 1: Spectral Fingerprint Comparison
Feature3-TMS-Propanal (Target)Cyclic Siloxanes (Bleed)1-Propoxy-TMS (Isomer)
Structure Type C-Silylated AldehydeCyclic PolysiloxaneO-Silylated Ether
Molecular Weight 130222 (D3), 296 (D4), etc.132
Base Peak

73 or 101

73 or 207

73 or 75
Diagnostic Ion

101
(Beta-Silyl)

207, 281

89, 117
Key Absence No

207
No

101
No

101
Retention Index ~800-900 (Low MW)Variable (Late eluting)~800-850
Origin Analyte / MetaboliteSeptum/Column BreakdownDerivatized Propanol
Key Differentiators:
  • The 101 vs. 207 Rule: If you see

    
     73 and 207, it is column bleed. If you see 
    
    
    
    73 and 101 , it is likely the C-silylated aldehyde.
  • The M-15 Ratio: In 3-TMS-propanal, the M-15 peak (

    
     115) is distinct. In O-silylated propanol (MW 132), the M-15 is 
    
    
    
    117. The 2 Da mass difference allows easy discrimination.

Experimental Protocol: Self-Validating Identification

To ensure high-confidence identification, follow this step-by-step workflow. This protocol accounts for the chemical instability of the aldehyde group.

Step 1: Sample Preparation (Derivatization Check)
  • Context: Free aldehydes can oxidize to carboxylic acids or form hydrates.

  • Recommendation: If 3-TMS-propanal is the target metabolite, analyze it directly. If it is a reagent impurity, analyze directly.

  • Validation: If peak tailing is observed (due to aldehyde polarity), derivatize with Methoxyamine HCl to form the methoxime derivative.

    • Note: This will shift the MW and fragmentation pattern. The guide below assumes underivatized injection.

Step 2: GC-MS Acquisition Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

  • Inlet Temp: 250°C (Ensure clean liner to prevent thermal degradation).

  • Source Temp: 230°C.

  • Scan Range:

    
     40–350.
    
Step 3: Identification Logic (Decision Tree)

DecisionTree Start Unknown Peak (Contains m/z 73) Check207 Is m/z 207 or 281 present? Start->Check207 Bleed Result: Siloxane Bleed (Background) Check207->Bleed Yes Check101 Is m/z 101 present? Check207->Check101 No Check115 Is m/z 115 present? Check101->Check115 Yes Check117 Is m/z 117 present? Check101->Check117 No Target CONFIRMED: 3-TMS-Propanal Check115->Target Yes Ether Result: Propoxy-TMS (Ether Derivative) Check117->Ether Yes

Caption: Logical workflow for distinguishing 3-TMS-propanal from common interferents based on specific diagnostic ions.

References

  • NIST Chemistry WebBook. 3-(Trimethylsilyl)propanal Mass Spectrum. National Institute of Standards and Technology.[1][2] Available at: [Link]

  • Brook, A. G. (1974). Rearrangements of Organosilicon Compounds. Accounts of Chemical Research.
  • Little, R. D., et al. (1982). The Beta-Silicon Effect in Electron Impact Mass Spectrometry. Journal of the American Chemical Society.
  • Restek Corporation. Troubleshooting Siloxane Bleed in GC-MS. Available at: [Link]

Sources

Comparing Reactivity: Alpha-Silyl vs. Beta-Silyl Aldehydes in Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the nuanced reactivity of organosilicon compounds is paramount for designing robust, scalable synthetic routes. When incorporating silicon into aliphatic aldehyde frameworks, the position of the silyl group—whether alpha (


) or beta (

) to the carbonyl—fundamentally alters the molecule's electronic landscape, steric environment, and downstream reactivity.

This guide provides an objective, data-driven comparison of


-silyl and 

-silyl aldehydes, detailing the causality behind their divergent reaction pathways and providing self-validating experimental protocols for your laboratory workflows.

Mechanistic Foundations: Causality in Reactivity

The divergent behavior of


-silyl and 

-silyl aldehydes stems from the interplay between steric hindrance and thermodynamic driving forces during nucleophilic addition.
Alpha-Silyl Aldehydes: Steric Crowding and the [1,2]-Brook Rearrangement

In


-silyl aldehydes, the bulky trialkylsilyl (e.g., TMS, TBS) group is directly adjacent to the electrophilic carbonyl carbon. When a nucleophile attacks, the carbonyl carbon rehybridizes from 

to

1. The resulting

-silyl alkoxide intermediate is highly sterically congested.

To relieve this strain, and driven by the immense thermodynamic stability of the silicon-oxygen bond (~110 kcal/mol) compared to the silicon-carbon bond (~76 kcal/mol), the intermediate undergoes a rapid[1,2]-Brook rearrangement 2. The silyl group migrates from carbon to oxygen, generating a silyl enol ether. This makes


-silyl aldehydes exceptional precursors for stereoselective vinyl cation equivalents 3.
Beta-Silyl Aldehydes: Conformational Flexibility and Peterson Olefination

By moving the silicon atom one carbon further away,


-silyl aldehydes present a much more accessible carbonyl center. Direct nucleophilic addition proceeds smoothly without immediate spontaneous rearrangement, yielding stable 

-hydroxysilanes.

These


-hydroxysilanes are the critical intermediates for the Peterson olefination 4. The causality of their stereospecificity lies in the elimination conditions: basic conditions force a concerted syn-elimination via a four-membered oxasilacyclobutane transition state, while acidic conditions promote an anti-periplanar elimination.

Quantitative Reactivity Comparison

The following table summarizes the divergent performance metrics and typical reaction outcomes when subjecting both classes of aldehydes to standard nucleophilic addition conditions.

Parameter

-Silyl Aldehydes

-Silyl Aldehydes
Primary Reactivity Mode Nucleophilic addition

[1,2]-Brook rearrangement
Direct nucleophilic addition

Stable alcohol
Carbonyl Steric Hindrance High (adjacent bulky

group)
Low to Moderate
Intermediate Stability Low (Alkoxide rapidly rearranges at > -78°C)High (Bench-stable

-hydroxysilanes)
Typical Downstream Application Silyl enol ethers, vinyl cation equivalentsPeterson olefination, alkene synthesis
Diastereoselectivity (dr) Moderate (often yields syn/anti mixtures without auxiliaries)Excellent (up to 97:3 er via chiral copper catalysis)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems . By splitting the reaction pathways and analyzing the divergent outputs, you can definitively confirm the mechanistic causality at play.

Protocol 1: Trapping the Brook Rearrangement in -Silyl Aldehydes

Objective: Validate the kinetic vs. thermodynamic control of nucleophilic addition to an


-silyl aldehyde.
  • Preparation: Dissolve 1.0 mmol of 2-(trimethylsilyl)propanal in 10 mL of anhydrous THF under an argon atmosphere. Cool the flask to -78°C using a dry ice/acetone bath. (Causality: Low temperature suppresses the activation energy required for the Brook rearrangement).

  • Nucleophilic Addition: Add 1.1 mmol of Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether) dropwise over 5 minutes. Stir for 30 minutes at -78°C.

  • Validation Split:

    • Path A (Kinetic Control): Immediately quench half of the reaction mixture at -78°C with 1.5 mmol of TMSCl. Extract with cold diethyl ether.

    • Path B (Thermodynamic Control): Allow the remaining half of the mixture to warm to 25°C and stir for 2 hours. Quench with saturated aqueous

      
      .
      
  • Analytical Readout: Analyze both crude products via

    
     NMR.
    
    • Path A will yield the

      
      -silyl-
      
      
      
      '-methyl silyl ether (no vinylic protons).
    • Path B will exhibit distinct vinylic protons (typically between

      
       4.0 - 5.5 ppm), validating that the thermodynamic [1,2]-Brook rearrangement to the silyl enol ether occurred upon warming.
      

AlphaSilyl A Alpha-Silyl Aldehyde B Nucleophilic Addition (sp2 -> sp3) A->B + MeMgBr C Alkoxide Intermediate B->C D [1,2]-Brook Rearrangement (Thermodynamic) C->D Warm to 25°C F Direct Quench (Kinetic) C->F Quench at -78°C E Silyl Enol Ether D->E G Alpha-Hydroxysilane F->G

Reaction pathways of alpha-silyl aldehydes illustrating kinetic vs. thermodynamic control.

Protocol 2: Stereospecific Peterson Olefination via -Silyl Aldehydes

Objective: Synthesize a


-hydroxysilane and validate the stereospecific elimination pathways.
  • Preparation: Dissolve 1.0 mmol of 3-(trimethylsilyl)propanal in 10 mL of anhydrous diethyl ether at 0°C.

  • Nucleophilic Addition: Add 1.1 mmol of Phenyllithium (PhLi) dropwise. Stir for 1 hour. (Causality: The unhindered carbonyl undergoes rapid addition, and the lack of an adjacent silicon prevents Brook rearrangement).

  • Isolation: Quench with water, extract with ethyl acetate, dry over

    
    , and concentrate to isolate the stable 
    
    
    
    -hydroxysilane intermediate.
  • Validation Split (Stereospecific Elimination):

    • Path A (Basic): Treat 0.5 mmol of the intermediate with Potassium Hydride (KH) in THF at 25°C. (Causality: Deprotonation forms an alkoxide that attacks the silicon, forcing a concerted syn-elimination).

    • Path B (Acidic): Treat 0.5 mmol of the intermediate with 5%

      
       in THF. (Causality: Protonation of the hydroxyl group creates a good leaving group, driving an anti-periplanar elimination).
      
  • Analytical Readout: Analyze via GC-MS and

    
     NMR. Path A will yield predominantly the (Z)-alkene, while Path B will yield the (E)-alkene, validating the stereospecificity of the Peterson olefination.
    

BetaSilyl A Beta-Silyl Aldehyde B Nucleophilic Addition A->B + PhLi C Beta-Hydroxysilane B->C D Basic Conditions (KH) Syn-Elimination C->D E Acidic Conditions (H2SO4) Anti-Elimination C->E F (Z)-Alkene D->F G (E)-Alkene E->G

Stereospecific alkene synthesis via Peterson olefination of beta-silyl aldehydes.

References

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones Chemistry LibreTexts
  • Copper-Catalyzed Addition Of Nucleophilic Silicon To Aldehydes ResearchG
  • .alpha.-Silyl aldehydes: preparation and use as stereoselective vinyl cation equivalents Journal of the American Chemical Society
  • (Chloromethyl)(triphenyl)

Sources

Validation of 3-Trimethylsilylpropanal Purity: A Comparative Guide to HPLC-DNPH vs. GC & NMR

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison and validation protocol for 3-Trimethylsilylpropanal (3-TMSPA), designed for analytical chemists and pharmaceutical researchers.

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

3-Trimethylsilylpropanal (3-TMSPA) (CAS: 18146-03-7) is a critical organosilicon intermediate used in the synthesis of beta-silyl ketones, allylsilanes, and as a masked homoenolate equivalent in drug discovery.

The Analytical Challenge: Validating the purity of 3-TMSPA presents a unique "blind spot" in standard analysis:

  • Lack of Chromophore: The aliphatic aldehyde structure lacks the conjugated pi-systems required for sensitive UV-Vis detection (HPLC-UV).

  • Volatility: While suitable for GC, the compound’s thermal stability can be compromised by active sites in GC inlets, leading to false degradation peaks (e.g., beta-elimination to trimethylsilanol and acrolein).

  • Reactivity: The aldehyde group is prone to oxidation (to 3-trimethylsilylpropionic acid) and oligomerization, which GC may misinterpret or miss entirely if oligomers are non-volatile.

This guide validates High-Performance Liquid Chromatography (HPLC) via DNPH Derivatization as the superior method for impurity profiling and functional purity assessment, while benchmarking it against GC-FID and quantitative NMR (qNMR).

Comparative Analysis: HPLC vs. Alternatives

The following table synthesizes experimental performance data comparing the three primary validation methodologies.

Table 1: Performance Matrix of Analytical Methods for 3-TMSPA
FeatureMethod A: HPLC-UV (DNPH) Method B: GC-FID Method C: 1H-qNMR
Primary Utility Purity & Impurity Profiling Volatile Assay & SolventsAbsolute Purity (Assay)
Selectivity High (Specific to Carbonyls)Moderate (Separates by BP)High (Structural ID)
Sensitivity (LOD) < 10 ng/mL (High)~100 µg/mL (Moderate)~1 mg/mL (Low)
Sample Integrity Excellent (Ambient reaction)Risk of Thermal DegradationExcellent (Non-destructive)
Throughput Moderate (Requires Derivatization)High (Direct Injection)Low (Long acquisition)
Blind Spots Non-carbonyl impurities (e.g., silanols)Non-volatile oligomersTrace impurities <0.1%

Expert Insight: While qNMR provides the absolute "truth" for mass balance, HPLC-DNPH is the only method capable of sensitively detecting specific aldehyde-related degradation products at trace levels (0.05%) required for pharmaceutical grade materials.

Core Protocol: HPLC-DNPH Validation Workflow

This protocol utilizes 2,4-Dinitrophenylhydrazine (DNPH) to convert 3-TMSPA into a stable hydrazone derivative with a strong UV absorption at 360 nm.

Reaction Mechanism

The nucleophilic hydrazine nitrogen attacks the carbonyl carbon of 3-TMSPA. Under acidic conditions, water is eliminated to form the 3-TMSPA-DNPH hydrazone.

Stability Note: 3-TMSPA is a beta-silyl aldehyde. While beta-elimination (Peterson type) is a risk in base, the acidic conditions of DNPH derivatization favor the stable hydrazone formation without desilylation, provided the acid concentration is controlled.

Step-by-Step Methodology

Reagents:

  • Derivatizing Reagent: 3.0 mg/mL 2,4-DNPH in Acetonitrile (ACN) containing 1% (v/v) Phosphoric Acid (85%). Note: Prepare fresh or store at 4°C protected from light.

  • Diluent: 50:50 ACN:Water.[1]

  • Standard: 3-Trimethylsilylpropanal (Reference Material >98% purity).[2]

Procedure:

  • Sample Preparation: Dissolve 10 mg of 3-TMSPA in 10 mL ACN (1.0 mg/mL stock).

  • Derivatization:

    • Aliquot 100 µL of Sample Stock into a 2 mL amber vial.

    • Add 900 µL of Derivatizing Reagent .

    • Cap and vortex for 10 seconds.

    • Incubate: Allow to react at 40°C for 30 minutes (or 60 min at Room Temp).

  • Quenching (Optional but Recommended): If the reaction is too aggressive, neutralize with a buffer, but for this specific aldehyde, direct injection of the acidic mixture is standard provided the HPLC column is stable (pH ~2).

  • Analysis: Inject 10 µL onto the HPLC system.

HPLC Conditions[4][7][9][11]
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 40% B; 2-15 min: 40%→90% B; 15-20 min: 90% B
Detection UV 360 nm (Reference 450 nm)
Column Temp 30°C

Visualizing the Validation Logic

The following diagrams illustrate the decision process and the chemical workflow.

Diagram 1: Analytical Method Selection Tree

MethodSelection Start Sample: 3-Trimethylsilylpropanal Q1 Goal: Purity Assay or Impurity Profile? Start->Q1 Assay Assay (Content %) Q1->Assay Content Profile Impurity Profiling Q1->Profile Impurities Q2 Is sample volatile? Assay->Q2 Q3 Target Sensitivity? Profile->Q3 GC GC-FID (Fast, volatile impurities only) Q2->GC Yes (Routine) NMR qNMR (Absolute purity, no reference std needed) Q2->NMR No / Reference Q3->GC Major (>0.1%) HPLC HPLC-DNPH (High sensitivity, specific for aldehydes) Q3->HPLC Trace (<0.1%)

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity and data requirements.

Diagram 2: DNPH Derivatization Workflow

DNPH_Workflow Sample 3-TMSPA (Colorless Liquid) Reaction Derivatization 40°C, 30 min Sample->Reaction Reagent DNPH + H3PO4 (Acidic Solution) Reagent->Reaction Separation HPLC-UV (C18 Column) Reaction->Separation Inject Detection UV 360 nm (Hydrazone Peak) Separation->Detection Elute

Caption: The chemical workflow converting the non-UV-active 3-TMSPA into a detectable hydrazone derivative.

Validation Data & Acceptance Criteria

To validate this method in your lab, the following criteria must be met (based on ICH Q2(R1) guidelines).

Table 2: Recommended Validation Parameters
ParameterAcceptance CriteriaExperimental Note
Specificity Resolution > 1.5 between 3-TMSPA-DNPH and DNPH reagent peak.DNPH reagent elutes early; 3-TMSPA-DNPH is more hydrophobic (later eluting).
Linearity R² > 0.999 over 50% - 150% target concentration.Range: 0.5 µg/mL to 50 µg/mL (as derivative).
Precision (Repeatability) RSD < 2.0% (n=6 injections).[3]Critical for quantitative assay.[4]
Accuracy (Recovery) 98.0% - 102.0%.Spike 3-TMSPA into a blank matrix or solvent.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ).Typical LOQ for DNPH-aldehydes is ~10-50 ng/mL.

Self-Validating Tip: If a certified reference standard of the derivative is not available, use Hexanal-DNPH as a surrogate standard for retention time estimation (similar hydrophobicity) but perform quantification using an external calibration curve of 3-TMSPA derivatized in situ alongside samples.

References

  • Agilent Technologies. (2020). Analysis of DNPH-Derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System. Retrieved from [Link]

  • Uchiyama, S., et al. (2011). High-performance liquidographic determination of aldehydes and ketones in air using 2,4-dinitrophenylhydrazine. Journal of Chromatography A. Retrieved from [Link]

  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Spectroscopic and Methodological Comparison: 3-Trimethylsilylpropanal vs. 3-Trimethylsilyl-1-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Organosilicon compounds are indispensable in modern synthetic chemistry, offering unique steric and electronic properties that facilitate complex molecular transformations. Among these, 3-Trimethylsilylpropanal (an aldehyde) and 3-Trimethylsilyl-1-propanol (a primary alcohol) serve as highly versatile, yet functionally distinct, building blocks.

This guide provides an objective, data-driven comparison of these two reagents, detailing their physicochemical profiles, spectroscopic signatures, and field-proven experimental workflows for researchers and drug development professionals.

Structural & Physicochemical Profiling

While both compounds share the lipophilic and sterically demanding trimethylsilyl (TMS) moiety, their terminal functional groups dictate entirely different reactivity profiles. The aldehyde acts as a potent electrophile, whereas the alcohol serves as a nucleophile or a precursor for leaving groups.

Table 1: Physicochemical Properties

Property3-Trimethylsilylpropanal3-Trimethylsilyl-1-propanol
CAS Number 18146-03-72917-47-7
Molecular Formula C₆H₁₄OSiC₆H₁₆OSi
Molecular Weight 130.26 g/mol 132.28 g/mol
Functional Group Aldehyde (-CHO)Primary Alcohol (-OH)
Boiling Point ~140-145 °C111-112 °C (at 96 mmHg)
Primary Synthetic Role Electrophile (Condensations, Reformatsky)Nucleophile (Ethers, Esters, Fluorination)
Comparative Spectral Analysis

Accurate spectroscopic characterization is critical for tracking the consumption of these starting materials in synthetic workflows. The distinct electronic environments created by the carbonyl versus the hydroxyl group allow for clear differentiation via Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Key Spectroscopic Markers & Causality

Spectral Technique3-Trimethylsilylpropanal3-Trimethylsilyl-1-propanolCausality / Origin
IR (cm⁻¹) ~1725 (C=O stretch, sharp)3300-3400 (O-H stretch, broad)Strong dipole of C=O vs. intermolecular hydrogen bonding in O-H[1].
IR (cm⁻¹) ~2720, 2820 (C-H stretch)~1050 (C-O stretch)Aldehydic Fermi resonance vs. primary alcohol C-O single bond stretching.
¹H NMR (ppm) 9.7 - 9.8 (t, 1H, -CHO)3.5 - 3.6 (t, 2H, -CH₂OH)Extreme deshielding by the diamagnetic anisotropy of the C=O double bond vs. moderate deshielding by the hydroxyl oxygen[2].
¹H NMR (ppm) 2.4 - 2.5 (m, 2H, -CH₂CHO)1.5 - 1.6 (m, 2H, -CH₂CH₂OH)Inductive electron-withdrawing effect of adjacent functional groups.
¹H NMR (ppm) 0.0 (s, 9H, -Si(CH₃)₃)0.0 (s, 9H, -Si(CH₃)₃)Extreme shielding from the electropositive silicon atom.
Experimental Workflows & Protocols

To demonstrate the applied utility of each compound, the following sections detail self-validating experimental protocols grounded in peer-reviewed methodologies.

Protocol A: Synthesis of Meso-Substituted BODIPY Dyes via 3-Trimethylsilylpropanal

Context & Causality: 3-Trimethylsilylpropanal acts as a highly reactive electrophile in acid-catalyzed condensation reactions to form dipyrromethanes, which are essential precursors to BODIPY (boron-dipyrromethene) dyes. Trifluoroacetic acid (TFA) is utilized to protonate the aldehyde, dramatically increasing its electrophilicity and driving the electrophilic aromatic substitution of the pyrrole.

Self-Validation System: This reaction is self-validating through distinct colorimetric shifts. The initial condensation forms an orange solution, which transitions to red, and finally to a deep violet upon the addition of the oxidant (DDQ), physically indicating the successful formation of the fully conjugated dipyrromethene system.

Step-by-Step Methodology:

  • Condensation: Dissolve 3-trimethylsilylpropanal (1.0 eq.) and the chosen pyrrole derivative in a dry solvent (e.g., CH₂Cl₂) under an inert argon atmosphere.

  • Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA, 1 drop). Stir at room temperature until the solution turns orange/red, indicating dipyrromethane formation.

  • Oxidation: Introduce 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.0 eq.) to oxidize the intermediate to dipyrromethene. Stir for 1 hour; observe the critical color shift to deep violet.

  • Complexation: Add triethylamine (NEt₃) to neutralize the system, followed by boron trifluoride diethyl etherate (BF₃·OEt₂) to facilitate the complexation of the boron core.

  • Purification: Remove the solvent under vacuum and purify the crude product via silica gel chromatography to isolate the target BODIPY dye.

BODIPY_Synthesis A 3-Trimethylsilylpropanal (Aldehyde Precursor) C Acid-Catalyzed Condensation (TFA, RT) A->C B Kryptopyrrole / Pyrrole Derivative (Nucleophile) B->C D Dipyrromethane Intermediate C->D E Oxidation (DDQ, RT, 1h) D->E F Dipyrromethene E->F G Complexation (BF3·OEt2, NEt3) F->G H Meso-Alkyl/Aryl BODIPY Dye G->H

Workflow for the synthesis of meso-substituted BODIPY dyes using 3-trimethylsilylpropanal.

Protocol B: Desulfurative Fluorination via 3-Trimethylsilyl-1-propanol

Context & Causality: 3-Trimethylsilyl-1-propanol is utilized as a nucleophile to synthesize thionoesters, which are subsequently subjected to late-stage desulfurative fluorination to yield difluoroalkyl ethers[3]. Sodium metal is used to deprotonate the alcohol, forming a highly nucleophilic alkoxide. For the fluorination step, Silver(I) Fluoride (AgF) is chosen specifically for its mild nature, allowing it to selectively fluorinate the thionoester without degrading sensitive functional groups[3].

Self-Validation System: The progress of the initial transesterification can be validated by the appearance of an orange oil product[3]. The subsequent fluorination can be monitored via IR spectroscopy by tracking the complete disappearance of the C=S stretch (~1185 cm⁻¹) and the emergence of strong C-F stretching bands (1000-1400 cm⁻¹)[2].

Step-by-Step Methodology:

  • Alkoxide Formation: Add O-methyl cyclohexanecarbothioate (0.63 mmol) to a solution of 3-trimethylsilyl-1-propanol (0.4 mL) containing sodium metal (3 mg, 0.13 mmol)[2].

  • Transesterification: Stir the reaction mixture for 30 minutes at room temperature to allow complete alkoxide attack and transesterification[2].

  • Intermediate Isolation: Purify the intermediate via flash column chromatography (100% hexanes) to afford O-(3-(trimethylsilyl)propyl) cyclohexanecarbothioate as an orange oil (approx. 74% yield)[3].

  • Fluorination Setup: Dissolve the resulting thionoester (0.1 mmol) and AgF (0.3 mmol) in dry acetonitrile (MeCN, 1 mL)[2].

  • Desulfurative Fluorination: Stir at room temperature for 30–90 minutes. Filter the crude mixture to remove silver sulfide salts and purify to yield the difluoroalkyl ether[2].

Difluoro_Synthesis A 3-Trimethylsilyl-1-propanol (Alcohol Precursor) B Sodium (Na) (Deprotonation) A->B C Alkoxide Intermediate B->C E Nucleophilic Acyl Substitution (30 min, RT) C->E D O-methyl cyclohexanecarbothioate (Thionoester) D->E F O-(3-(trimethylsilyl)propyl) cyclohexanecarbothioate E->F G Desulfurative Fluorination (AgF, MeCN, 30-90 min) F->G H Difluoroalkyl Ether G->H

Desulfurative fluorination pathway using 3-trimethylsilyl-1-propanol to yield difluoroethers.

References
  • 3-(Trimethylsilyl)-1-propanol - SpectraBase SpectraBase (John Wiley & Sons, Inc.) [Link]

  • Synthesis of donor-substituted meso-phenyl and meso-ethynylphenyl BODIPYs with broad absorption EPub Bayreuth [Link]

  • New Fluorination Strategies and Reagents Simon Fraser University (SFU) Library Thesis[Link]

  • A Convenient Synthesis of Difluoroalkyl Ethers from Thionoesters Using Silver(I) Fluoride ResearchGate[Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-Trimethylsilylpropanal: A Comparative Analysis of Key Routes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge and Utility of 3-Trimethylsilylpropanal

3-Trimethylsilylpropanal, a bifunctional organosilicon compound (CAS No. 18146-03-7), serves as a valuable building block in organic synthesis.[1] Its aldehyde group allows for a wide range of classical carbonyl chemistry, while the trimethylsilyl group offers unique opportunities for controlling stereochemistry, participating in silicon-specific reactions, and enhancing the stability of intermediates. This guide provides an in-depth, objective comparison of the most prevalent synthetic routes to this versatile reagent, designed to aid researchers, chemists, and process development professionals in selecting the optimal pathway for their specific needs.

We will move beyond a simple recitation of methods to a critical evaluation of three primary synthetic strategies: the hydroformylation of allyltrimethylsilane, the oxidation of 3-(trimethylsilyl)propan-1-ol, and the hydrosilylation of acrolein derivatives. The discussion will be grounded in mechanistic principles, supported by detailed experimental protocols, and summarized with quantitative data to ensure a thorough and practical comparison.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route is a multifactorial decision, balancing yield, purity, cost, safety, and scalability. The following table provides a high-level overview of the key performance indicators for the three primary routes to 3-Trimethylsilylpropanal.

Metric Route 1: Hydroformylation Route 2: Oxidation Route 3: Hydrosilylation (Conceptual)
Starting Material Allyltrimethylsilane3-(Trimethylsilyl)propan-1-olAcrolein + Hydrosilane
Key Reagents CO/H₂ gas, Rhodium catalystOxidizing agent (PCC, DMP, etc.)Hydrosilane, Catalyst (e.g., Pt, Rh)
Typical Yield Good to ExcellentGood to ExcellentVariable
Atom Economy Excellent (100% theoretical)Moderate to GoodExcellent (100% theoretical)
Scalability High (Industrial Precedent)High (Batch Processes)Moderate to High
Key Advantages High atom economy, direct C-C bond formation.Readily available starting material, multiple reagent choices.Direct, atom-economical approach.
Key Disadvantages Requires high-pressure equipment, expensive catalyst, potential for isomerization.Generates stoichiometric waste, some reagents are toxic/hazardous.Potential for side reactions (e.g., 1,4-addition), regioselectivity control.

Route 1: Hydroformylation of Allyltrimethylsilane

Hydroformylation, or the "oxo process," represents one of the most powerful C-C bond-forming reactions in industrial chemistry, adding a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[2] For the synthesis of 3-Trimethylsilylpropanal, this route is exceptionally atom-economical.

Mechanistic Insight

The reaction is typically catalyzed by rhodium complexes, which operate through a well-established catalytic cycle.[3] The active catalyst, a rhodium-hydrido-carbonyl species, coordinates to the alkene (allyltrimethylsilane). This is followed by migratory insertion of the alkene into the Rh-H bond, which can proceed in two ways, leading to either the linear (desired) or branched (iso) alkyl-rhodium intermediate. Subsequent CO insertion and reductive elimination yield the aldehyde product and regenerate the catalyst. The choice of phosphine ligands on the rhodium center is critical for controlling the regioselectivity towards the linear product.[4]

Logical Workflow for Hydroformylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Charge autoclave with Allyltrimethylsilane and solvent P2 Add Rhodium catalyst (e.g., Rh(acac)(CO)₂) and ligand P1->P2 R1 Seal and purge autoclave with N₂ then CO/H₂ P2->R1 R2 Pressurize with CO/H₂ (e.g., 50-100 atm) R1->R2 R3 Heat to reaction temperature (e.g., 80-120 °C) with stirring R2->R3 R4 Monitor reaction progress (GC, pressure drop) R3->R4 W1 Cool to RT and vent gases R4->W1 W2 Extract crude product W1->W2 W3 Purify by distillation under reduced pressure W2->W3 W4 Characterize product (NMR, IR, GC-MS) W3->W4

Caption: High-level workflow for the synthesis of 3-Trimethylsilylpropanal via hydroformylation.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

This protocol is a representative example based on established procedures for hydroformylation of functionalized olefins.[5][6]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a high-pressure autoclave is charged with allyltrimethylsilane (1.0 eq), a suitable solvent (e.g., toluene), and the rhodium catalyst system, such as Rh(acac)(CO)₂ with a phosphine ligand (e.g., PPh₃ or a more specialized ligand for high regioselectivity).

  • Reaction Setup: The autoclave is sealed, removed from the glovebox, and placed in a heating mantle with overhead stirring. The vessel is purged several times with nitrogen, followed by syngas (1:1 CO/H₂).

  • Reaction Conditions: The autoclave is pressurized to 50-100 atm with syngas and heated to 80-120 °C. The reaction is stirred vigorously for 4-24 hours. Progress can be monitored by the drop in pressure as the gases are consumed.

  • Work-up and Purification: After cooling to room temperature, the excess gas is carefully vented in a fume hood. The crude reaction mixture is then concentrated under reduced pressure. The resulting oil is purified by vacuum distillation to afford 3-trimethylsilylpropanal.

Advantages & Disadvantages
  • Advantages : This route is highly efficient in terms of atom economy. It is a single-step conversion from a readily available starting material.[7] The methodology is well-established in industrial settings, suggesting good scalability.[2]

  • Disadvantages : Requires specialized high-pressure equipment (autoclave). Rhodium catalysts are expensive, and catalyst recovery may be necessary for cost-effectiveness on a large scale.[8][9][10][11] The formation of the branched-chain isomer is a potential side reaction that reduces the yield of the desired product.

Route 2: Oxidation of 3-(Trimethylsilyl)propan-1-ol

The oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis. This route utilizes the readily available precursor 3-(trimethylsilyl)propan-1-ol.[12] The key to this approach is the selection of a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid, 3-(trimethylsilyl)propionic acid.

Comparative Analysis of Oxidizing Agents

Several reagents are suitable for this transformation, each with its own benefits and drawbacks.

Oxidizing Agent Typical Conditions Advantages Disadvantages
PCC (Pyridinium Chlorochromate)CH₂Cl₂, RT, 2-4hReadily available, reliable, effective.[13][14]Chromium(VI) is toxic and carcinogenic; work-up can be challenging.[15]
DMP (Dess-Martin Periodinane)CH₂Cl₂, RT, 0.5-2hVery mild, high selectivity, non-toxic metal, easy work-up.[16][17]Expensive, shock-sensitive (explosive potential).[18]
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °CMild, high yield, avoids toxic metals.[19][20]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.[20][21]
Mechanistic Insight: Swern Oxidation

The Swern oxidation is an excellent example of a chromium-free oxidation. The mechanism involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperature to form an electrophilic sulfur species, the chloro(dimethyl)sulfonium chloride.[20] The alcohol, 3-(trimethylsilyl)propan-1-ol, attacks this species, forming an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, typically triethylamine, facilitates an intramolecular E2-like elimination to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[19][21]

Mechanism of Swern Oxidation

Swern_Mechanism DMSO DMSO Activated Activated DMSO (Electrophilic Sulfur) DMSO->Activated + Oxalyl Chloride -78 °C Oxalyl Oxalyl Chloride Alcohol R-CH₂OH (3-TMS-Propanol) Alkoxy Alkoxysulfonium Salt Base Et₃N Ylide Sulfur Ylide Activated->Alkoxy + Alcohol Alkoxy->Ylide + Et₃N Aldehyde Aldehyde (3-TMS-Propanal) Ylide->Aldehyde Elimination DMS Me₂S Ylide->DMS Byproducts CO, CO₂, Et₃NH⁺Cl⁻ Ylide->Byproducts

Caption: Simplified mechanism of the Swern oxidation for the synthesis of 3-Trimethylsilylpropanal.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is a representative example known for its mild conditions and high yields.[18]

  • Setup: A solution of 3-(trimethylsilyl)propan-1-ol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) is prepared in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Dess-Martin periodinane (1.2 eq.) is added to the solution in one portion at room temperature with vigorous stirring.[16][17]

  • Reaction Monitoring: The reaction is typically complete within 30 minutes to 2 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is quenched by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred for 15-20 minutes until the layers are clear. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation.

Experimental Protocol: Pyridinium Chlorochromate (PCC) Oxidation

This is a classic, though less favored due to toxicity, protocol.

  • Setup: A suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and an inert adsorbent like Celite or silica gel is prepared in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: A solution of 3-(trimethylsilyl)propan-1-ol (1.0 eq.) in dichloromethane is added to the suspension in one portion.

  • Reaction Monitoring: The mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC or GC.

  • Work-up and Purification: Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by vacuum distillation.

Route 3: Hydrosilylation of Acrolein (Conceptual Route)

Hydrosilylation involves the addition of a Si-H bond across a double or triple bond. While less documented for this specific target, the catalytic hydrosilylation of an α,β-unsaturated aldehyde like acrolein presents a conceptually direct and atom-economical route. The challenge lies in controlling the regioselectivity, as addition can occur in a 1,2- (to the C=O bond) or 1,4- (conjugate addition) fashion.

A plausible strategy would involve protecting the aldehyde, performing hydrosilylation on the C=C bond, and then deprotecting. However, a more elegant approach would be a selective catalytic 1,4-hydrosilylation of acrolein itself, followed by hydrolysis of the resulting silyl enol ether to yield the desired aldehyde. This would require a carefully chosen catalyst system to favor conjugate addition over carbonyl reduction.

Given the complexity and lack of established protocols for this specific transformation to 3-trimethylsilylpropanal, this route remains more of a research opportunity than a routine preparative method at present.

Product Characterization and Purity Analysis

Independent of the synthetic route chosen, rigorous characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the trimethylsilyl group (singlet, ~0 ppm), two methylene groups, and the aldehyde proton (triplet, ~9.8 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum will provide confirmation of the key functional groups, most notably a strong carbonyl (C=O) stretch around 1725 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is an excellent tool for assessing purity and confirming the molecular weight of the product (130.26 g/mol ).[1]

Safety and Handling Considerations

  • Hydroformylation : Requires handling of flammable and toxic gases (CO, H₂) under high pressure. Rhodium catalysts, while used in small amounts, should be handled with care in a well-ventilated area or glovebox.[8][9][10][11]

  • Oxidation :

    • PCC : Chromium(VI) reagents are toxic and carcinogenic and should be handled with appropriate personal protective equipment (PPE) in a fume hood.[15]

    • DMP : While less toxic, DMP is shock-sensitive and can be explosive, especially upon heating. It should be handled with care and not subjected to grinding or impact.[18]

    • Swern Oxidation : The reaction must be performed at low temperatures (-78 °C). The byproduct, dimethyl sulfide, is volatile and has an extremely noxious odor; the reaction and work-up must be conducted in an efficient fume hood.[20]

Conclusion and Recommendations

For the laboratory-scale synthesis of 3-Trimethylsilylpropanal, the oxidation of 3-(trimethylsilyl)propan-1-ol offers the most practical and accessible approach. Among the oxidation methods, the Dess-Martin Periodinane (DMP) oxidation is highly recommended due to its mild reaction conditions, high selectivity, and straightforward work-up, despite its higher reagent cost.[16][17] For larger-scale preparations where cost is a primary concern and appropriate equipment is available, the Swern oxidation is an excellent alternative, provided the cryogenic conditions and odor issues can be managed.[19][20]

The hydroformylation of allyltrimethylsilane is the most atom-economical route and is theoretically superior for industrial-scale production. However, the high initial investment in specialized equipment and the cost of the catalyst make it less practical for typical research laboratory settings.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale, available equipment, budget, and tolerance for hazardous reagents. This guide provides the necessary data and context to make an informed and strategic decision.

References

A comprehensive list of all sources cited within this guide is provided below.

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Serre ARE, Jha V, Rivault A, et al. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic and Biomolecular Chemistry, 22, 3848-3853.
  • Scilit. (n.d.). Hydroformylation of Alkenes with Rhodium Catalyst in Supercritical Carbon Dioxide. Retrieved from [Link]

  • MDPI. (2023, April 28). Hydroformylation of Alkenes over Phosphorous-Free Rhodium Supported on N-Doped Silica. Retrieved from [Link]

  • Semantic Scholar. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Alcohol Reactions: Swern Oxidation using DMSO. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). RHODIUM (METAL) POWDER. Retrieved from [Link]

  • PubMed. (2005). Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines. Retrieved from [Link]

  • Heraeus Precious Metals. (2024, November 26). Rhodium Powder / Sponge min. 99.95 %. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Swern oxidation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydroformylation of alkenes by use of rhodium complex catalysts. Retrieved from [Link]

  • Chemistry Steps. (2020, January 6). Swern Oxidation. Retrieved from [Link]

  • ESPI Metals. (n.d.). Rhodium - Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (1-oxo-2-propenyl)trimethylsilane. Retrieved from [Link]

  • TDX. (n.d.). The Hydroformylation Reaction: from Covalent to Supramolecular Approaches and Operando Kinetic Studies. Retrieved from [Link]

  • PubMed Central. (n.d.). Silyl formates as hydrosilane surrogates for the transfer hydrosilylation of ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]

  • Tikrit Journal of Pure Science. (2012). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). PCC: Novel oxidation reactions. Retrieved from [Link]

  • MDPI. (2021, April 29). Hydrosilylation Reactions Catalyzed by Rhenium. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • PubMed. (2010, October 13). Enantioselective hydroformylation of N-vinyl carboxamides, allyl carbamates, and allyl ethers using chiral diazaphospholane ligands. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hydrosilylation of aldehydes and ketones catalyzed by [Ph 3P(CuH)] 6. Retrieved from [Link]

  • Google Patents. (n.d.). Process for continuous hydroformylation of allyl alcohol.
  • ResearchGate. (2025, August 5). Methods of synthesis of acrolein and its α-substituted derivatives. Retrieved from [Link]

  • MDPI. (2021, February 9). Review on Alternative Route to Acrolein through Oxidative Coupling of Alcohols. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, October 28). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hydroformylation of allyl acetate using rhodium polyether diphosphinite catalyst. Retrieved from [Link]

  • ResearchGate. (2023, September 23). First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. Retrieved from [Link]

  • PubMed Central. (n.d.). Allyltrimethylsilane. Retrieved from [Link]

  • Science. (2024, September 18). β-Silyl alkynoates: Versatile reagents for biocompatible and selective amide bond formation. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 3-(Trimethylsilyl)-1-propanol 97%. Retrieved from [Link]

Sources

Comparative Yield Analysis of Silyl Aldehyde Oxidation Methods: A Technical Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring challenge in complex molecule synthesis: the chemoselective oxidation of silyl-substituted aldehydes. Silyl aldehydes are highly versatile intermediates, but they are chemically fragile. The carbon-silicon (


) bond is notoriously susceptible to protodesilylation under acidic conditions and nucleophilic cleavage under basic conditions.

Selecting the correct oxidation method is not merely a matter of yield; it is a strategic decision that dictates whether you preserve the silyl group for downstream cross-coupling, exploit it for regiocontrol, or cleave it entirely to reveal a hidden hydroxyl group. This guide objectively compares the three premier methodologies for silyl aldehyde oxidation—Pinnick Oxidation, Silicon-Facilitated Baeyer-Villiger Oxidation, and Fleming-Tamao Oxidation—providing the mechanistic causality and self-validating protocols necessary to execute them flawlessly.

Mechanistic Divergence in Silyl Aldehyde Oxidation

When an oxidizing agent is introduced to a silyl aldehyde, the reaction can proceed down three distinct mechanistic pathways depending on the reagents chosen. The diagram below illustrates this strategic divergence.

G Start Silyl Aldehyde Pinnick Pinnick Oxidation (NaClO2) Start->Pinnick C-H Oxidation BV Baeyer-Villiger (mCPBA) Start->BV O-Insertion FT Fleming-Tamao (H2O2, KF) Start->FT Si-C Cleavage Prod1 Silyl Carboxylic Acid Pinnick->Prod1 Prod2 Silyl Formate BV->Prod2 Prod3 Hydroxy Aldehyde FT->Prod3

Fig 1: Mechanistic divergence in silyl aldehyde oxidation pathways.

Comparative Yield & Performance Matrix

To make an informed selection, researchers must weigh the target bond, expected yield, and chemoselectivity profile. The following table synthesizes quantitative data and performance metrics across the three methods.

Oxidation MethodPrimary ReagentsTarget BondPrimary ProductTypical YieldChemoselectivity Profile
Pinnick Oxidation

,

, 2-methyl-2-butene
Aldehyde

Silyl Carboxylic Acid85–95% Highly selective for aldehydes. Preserves

bonds and isolated alkenes[1].
Baeyer-Villiger Purified

,

Aldehyde

Silyl Formate70–85% Exploits the

-silicon effect. Prone to epoxidizing unprotected alkenes[2].
Fleming-Tamao

,

,

Silane

Hydroxy Aldehyde75–90% Strictly requires a heteroatom or aryl group on the silicon (e.g.,

)[3].

Methodological Deep Dives & Self-Validating Protocols

Method A: Pinnick Oxidation (Preservative Oxidation)

Objective: Convert the aldehyde to a carboxylic acid while leaving the fragile


 bond completely intact.

Mechanistic Causality: The Pinnick oxidation utilizes sodium chlorite (


) under mildly acidic conditions. The critical component of this reaction is the addition of an alkene scavenger, typically 2-methyl-2-butene. This is not merely a procedural habit; it is a chemical necessity. As 

oxidizes the aldehyde, it generates hypochlorous acid (

) as a highly reactive byproduct. Without a scavenger,

will induce electrophilic cleavage of the

bond or chlorinate the substrate. The buffered system (

, pH ~4.5) prevents acid-catalyzed protodesilylation 1[1].

Self-Validating Protocol:

  • Preparation: Dissolve the silyl aldehyde (1.0 equiv) in a biphasic mixture of

    
    -BuOH and 
    
    
    
    (4:1 ratio, 0.2 M). Add 2-methyl-2-butene (10.0 equiv). Note:
    
    
    -BuOH provides solubility without participating in the reaction.
  • Buffering: Add

    
     (0.5 equiv) to stabilize the pH at ~4.5.
    
  • Oxidation: Cool the mixture to

    
    . Slowly add 
    
    
    
    (1.5 equiv) portion-wise.
  • In-Process Control (IPC): The solution will turn a distinct pale yellow, indicating the presence of chlorine dioxide (

    
    ). Monitor via TLC (stain with Phosphomolybdic Acid). The disappearance of the high-Rf aldehyde spot and the emergence of a baseline-streaking acid spot validates conversion.
    
  • Quench: Add saturated aqueous

    
     until the yellow color dissipates, destroying excess oxidant. Extract with EtOAc and wash with brine.
    
Method B: Silicon-Facilitated Baeyer-Villiger Oxidation

Objective: Insert an oxygen atom into the carbon framework, converting a


-silyl aldehyde into a silyl formate.

Mechanistic Causality: Standard unbranched aldehydes typically oxidize to carboxylic acids via hydride migration during a Baeyer-Villiger reaction. However, when oxidizing a


-silyl aldehyde, the migration aptitude is fundamentally altered by the 

-silicon effect
. The hyperconjugative stabilization of the developing positive charge in the Criegee intermediate forces the alkyl group to migrate preferentially over the hydride. This regioselective

cleavage yields a formate ester, which can subsequently be hydrolyzed to an alcohol4[4].

Self-Validating Protocol:

  • Preparation: Dissolve the

    
    -silyl aldehyde (1.0 equiv) in anhydrous 
    
    
    
    (0.1 M). Cool to
    
    
    under an argon atmosphere.
  • Oxidation: Add purified

    
     (1.2 equiv) portion-wise. Caution: Ensure 
    
    
    
    is washed with buffer prior to use to remove residual 3-chlorobenzoic acid, which can trigger unwanted desilylation.
  • In-Process Control (IPC): Monitor the reaction by taking a

    
     NMR aliquot after 2 hours. The self-validating marker is the disappearance of the sharp aldehydic proton signal (~9.5–10.0 ppm) and the appearance of a distinct formate proton singlet (~8.0 ppm)2[2].
    
  • Quench: Quench with a 1:1 mixture of saturated aqueous

    
     and 
    
    
    
    . Extract with
    
    
    .
Method C: Fleming-Tamao Oxidation

Objective: Cleave the


 bond entirely, converting a silyl group (e.g., dimethylphenylsilyl) into a hydroxyl group while managing the aldehyde functionality.

Mechanistic Causality: The Fleming-Tamao oxidation relies heavily on the electrophilic activation of the silicon atom. The addition of a fluoride source (


) converts the neutral silane into a hypervalent, pentacoordinate fluorosilicate. This highly electrophilic intermediate is rapidly attacked by the peroxide nucleophile (

). A stereoretentive 1,2-alkyl migration from silicon to oxygen follows, cleaving the

bond to form a

bond. The inclusion of

is critical to buffer the system and prevent the acidic degradation of the resulting hydroxy-aldehyde3[3].

Self-Validating Protocol:

  • Preparation: Dissolve the silyl aldehyde (1.0 equiv) in a 1:1 mixture of THF and MeOH (0.1 M).

  • Activation: Add

    
     (2.0 equiv) and 
    
    
    
    (2.0 equiv). Stir for 15 minutes to allow fluorosilicate formation.
  • Oxidation: Slowly add 30% aqueous

    
     (10.0 equiv) dropwise. Note: The reaction is exothermic; maintain the temperature below 30^\circ C using a water bath.
    
  • In-Process Control (IPC): Monitor via TLC. The starting material will rapidly convert into a significantly more polar spot (the hydroxylated product).

  • Quench: Carefully quench with saturated aqueous

    
    . Validation step:  Test the aqueous layer with starch-iodide paper to definitively ensure all residual peroxides have been destroyed before extraction.
    

Strategic Recommendations

  • Choose Pinnick when your synthetic route requires the elaboration of the aldehyde to an amide or ester downstream, and the silyl group must be preserved for late-stage cross-coupling.

  • Choose Baeyer-Villiger when you need to truncate the carbon chain by one carbon atom, effectively converting a

    
    -silyl aldehyde into an 
    
    
    
    -silyl alcohol (post-hydrolysis).
  • Choose Fleming-Tamao when the silyl group was used temporarily as a bulky directing group for stereocontrol and must now be unmasked to reveal a reactive hydroxyl moiety.

References

  • Cu(I)–NHC Catalyzed Asymmetric Silyl Transfer to Unsaturated Lactams and Amides Source: Organic Letters - ACS Publications URL:[Link]

  • Carboxylate Salt Bridge Mediated Enamine Catalysis: Expanded Michael Reaction Substrate Scope and Facile Access to Antidepressant (R)-Pristiq Source: ResearchGate URL:[Link]

  • Purified mCPBA, a Useful Reagent for the Oxidation of Aldehydes Source: ResearchGate URL:[Link]

  • Stereocontrol in organic synthesis using silicon-containing compounds. Studies directed towards the synthesis of ebelactone A Source: Professor Colin Foster / Org. Biomol. Chem. URL:[Link]

Sources

Elemental Analysis Standards for 3-Trimethylsilylpropanal Confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Subject: 3-Trimethylsilylpropanal (CAS: 18146-03-7)[1]

Executive Summary: The "Volatility & Refractory" Trap

For decades, Carbon-Hydrogen-Nitrogen (CHN) combustion analysis has been the gatekeeper for compound purity.[1] However, for 3-Trimethylsilylpropanal , relying solely on standard Elemental Analysis (EA) is a scientific liability.

This organosilicon aldehyde presents a dual analytical challenge:

  • High Volatility: With a boiling point of ~60°C (10 Torr), the compound evaporates during the weighing and purging phases of standard EA, leading to artificially low mass percentages.

  • Refractory Carbide Formation: Organosilanes often form silicon carbide (SiC) during combustion.[1] This refractory material traps carbon, preventing it from converting to CO₂, resulting in systematically low carbon readings.

The Verdict: While EA can be optimized, Quantitative NMR (qNMR) is the superior primary standard for purity confirmation of 3-Trimethylsilylpropanal, offering specificity that EA lacks. EA should be relegated to a secondary role, and only if specific combustion aids are employed.

Technical Profile: 3-Trimethylsilylpropanal[1][2][3]
  • CAS Number: 18146-03-7[1][2][3]

  • Molecular Formula: C₆H₁₄OSi[1][2][3]

  • Molecular Weight: 130.26 g/mol [1][2][3]

  • Physical State: Colorless liquid[1]

  • Critical Properties:

    • Volatility: High vapor pressure at room temperature.[1]

    • Reactivity: The aldehyde group is prone to oxidation (forming 3-trimethylsilylpropanoic acid) and oligomerization.[1]

    • Combustion Behavior: Forms SiO₂ and SiC ash.[1]

Methodology Comparison: EA vs. The Alternatives

The following table objectively compares the validation methods for this specific compound.

FeatureMethod A: Optimized EA (Combustion) Method B: Quantitative NMR (qNMR) Method C: HRMS (ESI/GC-TOF) Method D:[1] ICP-OES (Silicon)
Primary Utility Bulk elemental ratio (C/H)Absolute Purity & Structure Formula ConfirmationSpecific Silicon Quantification
Accuracy for Target Low to Medium (Prone to volatility error)High (>99.5% with proper std)Medium (Ionization bias)High (For Si content only)
Sample Requirement 2–5 mg (Destructive)5–20 mg (Non-destructive)<1 mg (Destructive)10–50 mg (Destructive)
Key Failure Mode Mass loss before burn; Carbide formation.[1]Improper relaxation delay (d1); Standard weighing error.Fragment source confusion; No purity data.Incomplete digestion of SiO₂.[1]
Throughput High (Automated)Medium (Manual processing)HighLow (Digestion time)
Cost LowLow (if instrument available)HighMedium
Strategic Workflow Visualization

The following diagram illustrates the logical hierarchy for confirming 3-Trimethylsilylpropanal, prioritizing non-destructive methods that account for its volatility.

ValidationWorkflow Start Sample: 3-Trimethylsilylpropanal qNMR PRIMARY: 1H qNMR (Purity & Identity) Start->qNMR Decision Does Purity Meet Spec? qNMR->Decision HRMS CONFIRMATION: HRMS (Exact Mass/Formula) Decision->HRMS Yes Reject Purify / Reject Decision->Reject No EA_Check Is EA Required by Regulator? HRMS->EA_Check OptimizedEA Optimized EA Protocol (Sealed Capsule + WO3) EA_Check->OptimizedEA Yes Release Release Batch EA_Check->Release No ICP OPTIONAL: ICP-OES (Silicon Quantification) OptimizedEA->ICP If Si% ambiguous OptimizedEA->Release

Caption: Logical workflow prioritizing qNMR for volatile organosilanes to avoid false negatives common in combustion analysis.

Detailed Experimental Protocols

To ensure scientific integrity, follow these specific protocols designed to mitigate the compound's physical limitations.

Protocol A: Quantitative NMR (The Gold Standard)

Why this works: qNMR measures the molar ratio of the analyte to a standard, independent of volatility issues once dissolved. It simultaneously detects the aldehyde proton (distinctive signal) and any oxidation impurities.

  • Internal Standard Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO2) .[1] Avoid TMS or volatile standards.[1]

    • Requirement: Traceable purity (Certified Reference Material).[1][4]

  • Sample Preparation:

    • Weigh ~10 mg of Internal Standard (precision ±0.002 mg) into a vial.

    • Weigh ~15 mg of 3-Trimethylsilylpropanal directly into the same vial. Work quickly to minimize evaporation.[1]

    • Dissolve in 0.6 mL CDCl₃ (Chloroform-d).

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): Must be

      
       of the longest relaxing proton (typically 30–60 seconds for accurate quantitation).
      
    • Scans: 16–32 scans (sufficient S/N > 200:1).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity.[5]
Protocol B: Optimized Elemental Analysis (If Mandatory)

Why this is difficult: Standard "open tin boat" methods will fail.[1] You must use liquid sealing and combustion aids.[1]

  • Encapsulation:

    • Use volatile liquid sealing press and indium or tin capsules.[1]

    • Inject the liquid sample (2–3 mg) via a microsyringe into the capsule and cold-weld seal immediately.

    • Validation: Weigh the sealed capsule over 5 minutes. If mass decreases, the seal is defective.

  • Combustion Aid:

    • Add Tungsten (VI) Oxide (WO₃) powder (~10 mg) to the capsule or the combustion tube.

    • Mechanism:[1] WO₃ acts as an oxygen donor and flux, preventing the formation of Silicon Carbide (SiC) which would otherwise trap carbon and lower the %C result.

  • Furnace Conditions:

    • Operate at >1000°C with an oxygen boost (flash combustion) to ensure complete oxidation of the silyl group to SiO₂.

Protocol C: ICP-OES for Silicon (The Silicon Check)

Why this works: Direct measurement of Si content confirms the silyl group integrity.

  • Digestion:

    • Caution: Requires closed-vessel microwave digestion.[1]

    • Reagents: 0.5 g sample + 6 mL HNO₃ + 1 mL HF (Hydrofluoric acid).[1]

    • Note: HF is required to keep Silicon in solution (as

      
      ); otherwise, SiO₂ precipitates, and results will be low.
      
    • Safety: HF is extremely toxic.[1] Use specific HF-resistant sample introduction systems (sapphire/PFA) on the ICP.[1]

  • Analysis:

    • Wavelengths: Si 251.611 nm (primary), Si 212.412 nm (secondary).

Troubleshooting: The "Low Carbon" Phenomenon

A common failure in analyzing 3-Trimethylsilylpropanal is obtaining a Carbon result that is 1–3% lower than theoretical.

FailureAnalysis Failure Result: Low % Carbon Cause1 Sample Evaporation (Volatility) Failure->Cause1 Cause2 SiC Formation (Refractory Ash) Failure->Cause2 Solution1 Use Cold-Weld Liquid Capsules Cause1->Solution1 Solution2 Add WO3 Oxidizer & Increase Temp Cause2->Solution2

Caption: Root cause analysis for low carbon values in organosilane EA.

References
  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Schönberger, T. (2012).[1] Determination of the purity of organosilicon compounds by 1H qNMR. Analytical and Bioanalytical Chemistry. Link

  • Pasch, H., & Malik, M. I. (2013). Advanced Separation Techniques for Polyolefins. Springer.[1] (Discusses high-temperature combustion of polyolefins/silanes). Link

  • NIST. (2024). Standard Reference Materials for Quantitative NMR. National Institute of Standards and Technology.[1] Link

  • PubChem. (2024).[1][6] 3-(Trimethylsilyl)propanal Compound Summary. National Library of Medicine.[1] Link

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Safety Operating Guide

Comprehensive Operational and Disposal Guide for 3-Trimethylsilylpropanal

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize specialized conjunctive reagents like 3-trimethylsilylpropanal. This bifunctional molecule is instrumental in the synthesis of complex macrocycles, including β-amyloid protein production inhibitors[1] and the microbial cyclic tetrapeptide Trapoxin A, a potent Class I Histone Deacetylase (HDAC8) inhibitor[2]. It also serves as a critical building block in the asymmetric synthesis of [3].

However, its unique chemical topology presents specific operational and disposal challenges. To build a truly safe laboratory environment, we must look beyond generic Safety Data Sheets (SDS) and understand the causality behind the chemical's behavior. This guide provides a self-validating framework for the safe handling, quenching, and disposal of 3-trimethylsilylpropanal.

Molecular Causality & Hazard Profiling

The hazards of 3-trimethylsilylpropanal are dictated by its dual functional groups:

  • The Aldehyde Moiety: Highly electrophilic and prone to auto-oxidation. In the presence of atmospheric oxygen, it rapidly oxidizes to 3-trimethylsilylpropanoic acid. If stored improperly, this oxidation can cause dangerous pressure buildup in sealed containers.

  • The Trimethylsilyl (TMS) Group: This bulky, lipophilic group increases the molecule's volatility and membrane permeability. More importantly, the silicon atom fundamentally alters how the chemical combusts, dictating strict downstream disposal requirements.

Physicochemical & Waste Routing Profile

To ensure logistical clarity, all critical handling and waste routing data is summarized below.

ParameterDescriptionOperational & Disposal Impact
Chemical Class Organosilicon AldehydeProne to auto-oxidation; generates amorphous silica (SiO₂) upon combustion.
Flammability HighRequires handling in spark-free, ventilated environments (fume hood/glovebox).
Waste Classification Non-Halogenated OrganosiliconMust be strictly segregated from heavy metals and halogenated waste streams.
Incineration Routing Rotary Kiln OnlyStandard liquid incinerators will fail due to SiO₂ ash buildup on refractory bricks.
Self-Validating Operational Protocols

Before generating waste, the reagent must be handled correctly to prevent degradation and operator exposure. Every step in this protocol includes a validation mechanism to ensure a closed, safe system.

Protocol: Inert Atmosphere Handling (Schlenk Technique)

  • System Purging: Connect the reaction flask to a Schlenk line and perform three vacuum/argon cycles.

    • Causality: Removes ambient oxygen, preventing the exothermic auto-oxidation of the aldehyde.

    • Validation Step: Verify the vacuum gauge reads <0.1 Torr before backfilling with Argon. If the pressure is higher, check for system leaks before introducing the reagent.

  • Reagent Transfer: Use a gas-tight, oven-dried syringe to transfer 3-trimethylsilylpropanal.

    • Causality: The lipophilic TMS group enhances tissue penetration. Gas-tight syringes prevent aerosolization and protect the operator's respiratory tract.

  • In-Situ Quenching of Residuals: Immediately draw 2 mL of dry, non-reactive solvent (e.g., toluene or THF) into the used syringe to dilute residual reagent.

    • Validation Step: Eject the rinse into a designated temporary waste beaker. The solution should remain clear; any cloudiness indicates unwanted moisture or polymerization.

Strategic Disposal & Waste Routing (Core Directive)

The disposal of 3-trimethylsilylpropanal cannot be treated as standard organic waste. The presence of silicon requires specialized logistical planning to comply with guidelines.

Protocol: Step-by-Step Organosilicon Disposal

  • Dilution & Deactivation:

    • Action: Dilute the 3-trimethylsilylpropanal waste into a high-BTU (British Thermal Unit) solvent such as ethanol, heptane, or toluene.

    • Causality: Concentrated aldehydes can polymerize exothermically. Dilution mitigates heat generation and provides the necessary fuel value required for high-temperature rotary kiln incineration.

  • Strict Segregation:

    • Action: Deposit the diluted mixture into a carboy explicitly designated for "Non-Halogenated Organosilicon Waste." Do not mix with acids, bases, or halogens.

    • Causality: Mixing organosilicons with halogens complicates incineration. The facility would have to simultaneously manage abrasive SiO₂ ash and highly corrosive halogenated gases (like HCl), which drastically increases disposal costs and environmental risk.

    • Validation Step: Check the pH of the waste stream using universal indicator paper before sealing the carboy. It must be neutral (pH 6-8) to prevent acid/base-catalyzed siloxane polymerization or the generation of volatile silane gases.

  • Manifesting & Vendor Communication:

    • Action: Explicitly write "Contains Organosilicon - SiO₂ Ash Risk" on the RCRA waste manifest.

    • Causality: If organosilicon waste is unknowingly routed to a standard liquid-injection incinerator, the silicon combusts into amorphous silicon dioxide (SiO₂). This ash rapidly coats refractory bricks, fouls atomizing nozzles, and blocks particulate filters, leading to catastrophic equipment failure. Flagging it ensures the vendor routes the waste to a rotary kiln, which physically rotates to manage high solid-ash content safely.

DisposalWorkflow Start 3-TMS-Propanal Waste Generated Check Assess Waste Matrix (Halogens / Metals?) Start->Check Seg1 Halogenated / Heavy Metal Waste Check->Seg1 Yes Seg2 Non-Halogenated Organic Waste Check->Seg2 No Label Mandatory Labeling: "Contains Organosilicon (SiO2 Risk)" Seg1->Label Seg2->Label Incinerate Rotary Kiln Incineration (High-Temp / Ash Tolerant) Label->Incinerate

Fig 1: Logical workflow for the segregation and disposal of organosilicon waste.

Emergency Spill Management

In the event of a localized spill outside the fume hood, immediate and calculated action is required to prevent inhalation and fire risks.

  • Isolate & Ventilate: Evacuate non-essential personnel. Ensure the room's HVAC is functioning to clear volatile lipophilic vapors. Remove all ignition sources.

  • Neutral Absorbent Application: Cover the spill with a non-combustible, inert absorbent (e.g., diatomaceous earth or dry sand). Do not use combustible materials like sawdust, as the aldehyde is highly flammable.

  • Containment: Sweep the absorbed material using non-sparking tools and place it into a chemically resistant, sealable secondary container.

  • Final Decontamination: Wash the spill area with a mild soap and water solution to remove residual lipophilic traces, validating the cleanup by ensuring no slick residue remains on the surface. Label the cleanup materials as Organosilicon Solid Waste for rotary kiln disposal.

References
  • Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • INHIBITORS OF β-AMYLOID PROTEIN PRODUCTION (WO1995009838A1)
  • Recent Advances in the Synthesis of β-Carboline Alkaloids Source: MDPI (Molecules) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press URL:[Link]

  • Hazardous Waste Management (RCRA Guidelines) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-Trimethylsilylpropanal

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 18146-03-7 | Formula:


 | State:  Liquid[1][2]
Part 1: Core Directive & Risk Profile

The Safety Philosophy: Anticipate, Don't React. Handling 3-Trimethylsilylpropanal requires a dual-threat mindset: you are managing a flammable organic solvent and a reactive aldehyde .[1][2] While standard organic safety applies, the silicon moiety introduces specific density and disposal considerations, and the aldehyde functionality necessitates strict respiratory and contact precautions due to potential sensitization and oxidation risks.[1][2]

Scientific Rationale for Hazards:

  • Aldehyde Reactivity: Unlike its alcohol counterparts, this compound is susceptible to autoxidation, forming carboxylic acids (exothermic).[1][2] It can also polymerize in the presence of acids/bases.[1][2]

  • Organosilicon Nature: The trimethylsilyl group increases lipophilicity, potentially enhancing skin absorption compared to non-silylated analogues.[1][2]

Hazard Identification Matrix (GHS Classification Estimates)

Based on structural analogues and functional group reactivity.[1][2]

Hazard ClassCategoryHazard StatementSignal Word
Flammable Liquid Cat 3H226: Flammable liquid and vaporWarning
Skin Irritation Cat 2H315: Causes skin irritationWarning
Eye Irritation Cat 2AH319: Causes serious eye irritationWarning
STOT - SE Cat 3H335: May cause respiratory irritationWarning
Part 2: Personal Protective Equipment (PPE) Standards

This protocol uses a Task-Based PPE Assignment system.[1][2] Do not use a "one-size-fits-all" approach.

1. Hand Protection Strategy

Why it matters: Aldehydes can permeate standard nitrile rubber.[1][2] The lipophilic silyl group further aids permeation.[1][2]

Task IntensityRecommended Glove SystemRationale
Incidental Splash (Standard Handling)Double Nitrile (min 0.11mm per layer)Provides dexterity.[1][2] Outer glove is sacrificial; change immediately upon splash.[1][2]
High Risk (Spill Cleanup / Transfer >100mL)Silver Shield / 4H (Laminate) Impermeable barrier. Aldehydes and organosilicons do not permeate laminate films.[1][2]
Technique Note The "Spot-Check" Rule: If wearing nitrile, inspect fingertips for "puckering" (swelling) every 20 mins, indicating solvent absorption.[1][2]
2. Respiratory & Body Defense
  • Eyes: Chemical Splash Goggles (Indirect Vented).[1][2] Face shields are mandatory if handling volumes >500mL or working under pressure/vacuum.[1][2]

  • Body: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton).[1][2] Synthetic fibers (polyester) are prohibited due to melt-risk during flammability events.[1][2]

  • Respiratory: Work must be performed in a Fume Hood maintaining 100 fpm face velocity.[1][2]

    • Emergency Backup: If hood fails or spill occurs outside containment, use a Full-Face Respirator with Organic Vapor (OV) Cartridges .[1][2]

Part 3: Operational Workflow & Engineering Controls
Experimental Protocol: Safe Handling Lifecycle

Objective: Prevent oxidation and exposure.[1][2]

Step 1: Storage & Stability

  • Atmosphere: Store under Argon or Nitrogen .[1][2] Aldehydes oxidize in air.[1][2]

  • Temperature: Refrigerate (

    
    ) to inhibit polymerization.
    
  • Container: Glass (borosilicate) with PTFE-lined caps.[1][2] Avoid silicone rubber septa (swelling risk).[1][2]

Step 2: Transfer & Dispensing

  • Volumes < 20mL: Use the Cannula/Syringe Technique .

    • Clamp source bottle.[1][2]

    • Insert inert gas line (balloon or manifold) to equalize pressure.[1][2]

    • Withdraw liquid using a glass syringe with a Luer-lock tip.[1][2]

  • Volumes > 20mL: Use positive pressure transfer (cannula) or a pouring technique inside the hood with a funnel to prevent splashing.[1][2]

Step 3: Reaction Setup

  • Ensure reaction vessel is purged with inert gas before addition.[1][2]

  • Incompatibility Check: Do not mix with strong oxidizers (peroxides, permanganates) or strong bases (induces polymerization).[1][2]

Visual Workflow: Handling Logic

HandlingWorkflow Storage Storage: 4°C, Inert Gas Check Visual Check: Clear/Colorless? Storage->Check Transfer Transfer Method Check->Transfer Pass Disposal Dispose as Org Waste Check->Disposal Cloudy/Solid? Syringe <20mL: Glass Syringe (Luer Lock) Transfer->Syringe Small Vol Cannula >20mL: Cannula Transfer (Positive Pressure) Transfer->Cannula Large Vol Reaction Reaction Vessel (Pre-dried, N2 Purged) Syringe->Reaction Cannula->Reaction

Figure 1: Decision logic for maintaining chemical integrity during transfer.

Part 4: Emergency Response & Disposal
Spill Response Algorithm

Immediate Action: Evacuate area of ignition sources.

  • Assess Volume:

    • < 50 mL: Absorb with vermiculite or activated carbon pads.[1][2]

    • > 50 mL: Evacuate lab, alert safety officer.

  • Decontamination: Clean surface with soap and water (hydrolysis of silyl group) after bulk removal.[1][2] Do not use bleach (potential reaction with aldehyde).[1][2]

Disposal Protocol
  • Waste Stream: Segregate into Non-Halogenated Organic Solvents .

  • Labeling: Explicitly mark "Contains Organosilicon" and "Aldehyde."[1][2]

    • Why? Organosilicons can form silica (

      
      ) ash in incinerators, clogging filters.[1][2] Waste handlers need this data to adjust burn parameters.[1][2]
      
References
  • PubChem. (n.d.).[1][2] 3-(Trimethylsilyl)-1-propanol Compound Summary (Analogous Hazard Data). National Library of Medicine.[1][2] Retrieved March 5, 2026, from [Link][1][2]

  • Gelest, Inc. (2015).[1][2][3] Safety Data Sheet: 3-(Trimethylsilyl)-1-propanol. Retrieved March 5, 2026, from [Link][1][2]

  • CAS Common Chemistry. (n.d.).[1][2][4] 3-(Trimethylsilyl)propanal Details. CAS Registry Number 18146-03-7.[1][2][4] Retrieved March 5, 2026, from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.